m-Nitrobenzoyl azide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17571. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzoyl azide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c8-10-9-7(12)5-2-1-3-6(4-5)11(13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUKWVQKGHOBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188826 | |
| Record name | m-Nitrobenzoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3532-31-8 | |
| Record name | m-Nitrobenzoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003532318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3532-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Nitrobenzoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitrobenzoyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of m-Nitrobenzoyl Azide from m-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of m-nitrobenzoyl azide, a valuable intermediate in organic synthesis, particularly in the preparation of amines and their derivatives through the Curtius rearrangement. The synthesis is a two-step process commencing from m-nitrobenzoic acid.
Reaction Overview
The synthesis proceeds in two distinct steps:
-
Formation of m-Nitrobenzoyl Chloride: m-Nitrobenzoic acid is first converted to its more reactive acid chloride derivative, m-nitrobenzoyl chloride, through treatment with a chlorinating agent, typically thionyl chloride.
-
Formation of this compound: The resulting m-nitrobenzoyl chloride is then reacted with an azide salt, such as sodium azide, to yield the final product, this compound.
This acyl azide can subsequently undergo a Curtius rearrangement to form an isocyanate, which is a versatile precursor for synthesizing primary amines, carbamates, and ureas.[1][2][3]
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.[4]
Step 1: Synthesis of m-Nitrobenzoyl Chloride
Materials:
-
m-Nitrobenzoic acid
-
Thionyl chloride
-
Acetone (anhydrous)
-
Apparatus: Round-bottomed flask, reflux condenser, calcium chloride drying tube, gas-absorption trap, steam bath, Claisen flask for distillation.
Procedure:
-
In a 1-liter round-bottomed flask, combine 200 g (1.2 moles) of m-nitrobenzoic acid and 500 g (300 ml, 4.2 moles) of thionyl chloride.[4]
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.
-
Heat the mixture on a steam bath for 3 hours.[4]
-
After the reaction is complete, reconfigure the condenser for downward distillation and remove the excess thionyl chloride by distilling it at the temperature of the steam bath.[4]
-
Transfer the residue to a 250-ml Claisen flask and purify by distillation under reduced pressure.[4]
Step 2: Synthesis of this compound
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide
-
Acetone (anhydrous)
-
Water
-
Apparatus: Round-bottomed flask, mechanical stirrer, dropping funnel, suction filter.
Procedure:
-
In a 2-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.[4]
-
Maintain the flask in a water bath at a temperature of 20–25°C.
-
While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of anhydrous acetone dropwise over approximately 1 hour. A white precipitate of this compound will form immediately.[4]
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Add 500 ml of water and stir for another 30 minutes.[4]
-
Collect the precipitated azide by suction filtration, wash it with water, and allow it to air dry.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of m-nitrobenzoyl chloride and this compound.
Table 1: Synthesis of m-Nitrobenzoyl Chloride
| Parameter | Value | Reference |
| Reactants | ||
| m-Nitrobenzoic Acid | 200 g (1.2 moles) | [4] |
| Thionyl Chloride | 500 g (300 ml, 4.2 moles) | [4] |
| Reaction Conditions | ||
| Temperature | Steam bath | [4] |
| Time | 3 hours | [4] |
| Product | ||
| m-Nitrobenzoyl Chloride | 200–217 g | [4] |
| Yield | 90–98% | [4] |
| Physical Properties | ||
| Boiling Point | 153–154°C / 12 mm Hg | [4] |
| Melting Point | 33°C | [4] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| m-Nitrobenzoyl Chloride | 185.5 g (1 mole) | [4] |
| Sodium Azide | 78 g (1.2 moles) | [4] |
| Reaction Conditions | ||
| Temperature | 20–25°C | [4] |
| Time | ~1.5 hours | [4] |
| Product | ||
| This compound (crude) | 189 g | [4] |
| Yield | 98% | [4] |
| Physical Properties | ||
| Melting Point (crude) | 68°C | [4] |
Reaction Pathways and Workflows
The following diagrams illustrate the chemical transformations and the experimental workflow.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to m-Nitrobenzoyl Azide: Chemical Properties and Stability
Introduction
m-Nitrobenzoyl azide is an organic compound that belongs to the class of acyl azides. Characterized by the presence of both a nitro group and an azide group attached to a benzoyl scaffold, this molecule is a high-energy, reactive intermediate primarily utilized in organic synthesis. Its utility stems from the azide's ability to undergo various transformations, most notably the Curtius rearrangement to form isocyanates, and its participation in cycloaddition reactions. However, the same functional groups that make it synthetically valuable also render it potentially hazardous. This guide provides an in-depth overview of the chemical properties, stability, and handling protocols for this compound, tailored for professionals in research and drug development.
Core Chemical Properties
This compound is a white solid that is slightly soluble in water.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄O₃ | [3][4][5] |
| Molecular Weight | 192.13 g/mol | [2][4][5] |
| CAS Number | 3532-31-8 | [4][6] |
| Appearance | White precipitate/solid | [1] |
| Melting Point | 68 °C (Crude) | [1] |
| Boiling Point | Not available (Decomposes) | [2][5] |
| Solubility | Slightly soluble in water; recrystallized from benzene/ligroin | [1][2] |
Stability and Reactivity
Organic azides are energetic compounds known for their potential to decompose explosively when subjected to heat, light, friction, or shock.[7][8] The stability of this compound is influenced by the presence of two "explosophores": the azide group and the nitro group.[7]
Stability Assessment Rules:
Two general guidelines can be used to assess the stability of organic azides:
-
Carbon-to-Nitrogen Ratio (C/N): For this compound (C₇H₄N₄O₃), the C/N ratio is 7 carbons to 4 nitrogens (1.75). Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but should be stored at low temperatures, protected from light, and handled with extreme care.[7][9]
-
Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group.[7][9] With 7 carbons and two energetic groups (azide and nitro), this compound does not meet this criterion, indicating a higher potential for instability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C7H4N4O3) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 3532-31-8 [chemicalbook.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Physicochemical and Identification Data
An In-depth Technical Guide to m-Nitrobenzoyl Azide for Researchers and Drug Development Professionals
CAS Number: 3532-31-8[1][2][3]
This guide provides comprehensive technical information on this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and essential safety data.
This compound is an organic compound that serves as a key reagent in various chemical transformations. Its properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 3532-31-8 | [1][2][3] |
| Molecular Formula | C₇H₄N₄O₃ | [1][3] |
| Molecular Weight | 192.13 g/mol | [1][4] |
| Synonyms | 3-Nitrobenzoyl azide, Benzoyl azide, 3-nitro- | [3] |
| Appearance | White precipitate/solid | [5] |
| Melting Point | 68 °C (crude) | [5] |
| InChI Key | MBUKWVQKGHOBTG-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N=[N+]=[N-] | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from m-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by the reaction with sodium azide.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Step A: Preparation of m-Nitrobenzoyl Chloride
-
Reactants:
-
m-Nitrobenzoic acid: 200 g (1.2 moles)
-
Thionyl chloride: 500 g (300 ml, 4.2 moles)
-
-
Procedure:
-
Combine the m-nitrobenzoic acid and thionyl chloride in a 1-L round-bottomed flask equipped with a reflux condenser. The condenser should be fitted with a calcium chloride drying tube leading to a gas-absorption trap.
-
Heat the mixture on a steam bath for 3 hours.
-
After the reaction is complete, reconfigure the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.
-
Transfer the residue to a 250-ml Claisen flask and distill under reduced pressure.
-
-
Product:
-
m-Nitrobenzoyl chloride is collected at 153–154 °C / 12 mm Hg.
-
Yield: 200–217 g (90–98%).
-
Melting Point: 33 °C.
-
Step B: Preparation of m-Nitrobenzazide (this compound)
-
Reactants:
-
m-Nitrobenzoyl chloride: 185.5 g (1 mole)
-
Sodium azide (NaN₃): 78 g (1.2 moles)
-
Acetone (dried): 300 ml
-
Water: 500 ml initially, plus 500 ml for washing
-
-
Procedure:
-
In a 2-L round-bottomed flask fitted with a mechanical stirrer, dissolve the sodium azide in 500 ml of water.
-
Surround the flask with a water bath maintained at 20–25 °C.
-
Begin stirring and, over a period of approximately 1 hour, add a solution of m-nitrobenzoyl chloride in 300 ml of dried acetone from a dropping funnel. A white precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add another 500 ml of water and stir for an additional 30 minutes.
-
Collect the azide product by suction filtration, wash it with water, and allow it to air dry.
-
-
Product:
-
Crude this compound.
-
Yield: 189 g (98%).
-
Melting Point: 68 °C.
-
The product can be recrystallized from a mixture of equal parts benzene and ligroin, keeping the temperature below 50 °C.
-
Chemical Reactivity and Applications
Acyl azides, such as this compound, are valuable intermediates in organic synthesis, primarily due to their ability to undergo the Curtius rearrangement. This reaction provides a pathway to isocyanates, which are precursors to amines, ureas, and carbamates.
The azide functional group is also central to "click chemistry," a concept introduced by K. Barry Sharpless.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and specific formation of triazole rings.[6] This methodology has had a profound impact on drug discovery and development by enabling the rapid synthesis of compound libraries and the creation of complex molecular architectures, including antibody-drug conjugates (ADCs).[6][7]
The bio-orthogonal nature of the azide and alkyne groups makes this reaction suitable for use in biological systems.[8] The resulting 1,2,3-triazole ring is stable and can act as a biocompatible linker, connecting different molecular fragments.[8] These features make azide-containing compounds like this compound highly relevant for:
-
Lead Discovery and Optimization: Rapidly creating diverse libraries of compounds for screening.[7]
-
Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules.
-
Prodrug Synthesis: Designing molecules that are activated under specific physiological conditions.[6]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. Organic azides can be shock-sensitive and potentially explosive, especially when heated.
Hazard Identification and Precautionary Statements
The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[3]
| Hazard Class | GHS Statements | Reference(s) |
| Acute Toxicity | H302: Harmful if swallowed. | [3] |
| H312: Harmful in contact with skin. | [3] | |
| H332: Harmful if inhaled. | [3] | |
| Irritation | H315: Causes skin irritation. | [3] |
| H319: Causes serious eye irritation. | [3] | |
| H335: May cause respiratory irritation. | [3] |
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[9] Eyewash stations and safety showers should be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Keep away from heat, sparks, and open flames.[11] The material may be shock-sensitive.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Keep away from incompatible materials such as acids and strong oxidizing agents.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[11]
References
- 1. MOLBASE [key.molbase.com]
- 2. This compound | 3532-31-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular weight and formula of m-nitrobenzoyl azide
An In-depth Technical Guide to m-Nitrobenzoyl Azide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block for more complex molecules.
Core Properties of this compound
This compound is an organic compound featuring both a nitro group and an azide functional group attached to a benzoyl scaffold. These functionalities impart a unique reactivity profile, making it a subject of interest for various chemical transformations.
| Property | Data | Reference |
| Chemical Formula | C₇H₄N₄O₃ | [1] |
| Molecular Weight | 192.13 g/mol | [1] |
| Appearance | White precipitate/crystalline solid | [1] |
| Melting Point | 68 °C (crude) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of m-nitrobenzoyl chloride with an azide salt, such as sodium azide. The precursor, m-nitrobenzoyl chloride, can be prepared from m-nitrobenzoic acid.
Experimental Protocol: Preparation of m-Nitrobenzoyl Chloride
A common method for the synthesis of m-nitrobenzoyl chloride involves the reaction of m-nitrobenzoic acid with thionyl chloride[1].
Materials:
-
m-Nitrobenzoic acid
-
Thionyl chloride
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine m-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles)[1].
-
Heat the mixture on a steam bath for 3 hours[1].
-
After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride at the temperature of the steam bath[1].
-
Transfer the residue to a Claisen flask and distill under reduced pressure to obtain m-nitrobenzoyl chloride[1].
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses[1].
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide
-
Acetone (dried)
-
Water
Procedure:
-
In a round-bottomed flask fitted with a mechanical stirrer, dissolve sodium azide (1.2 moles) in 500 ml of water[1]. Maintain the temperature of the flask at 20–25 °C using a water bath[1].
-
Prepare a solution of m-nitrobenzoyl chloride (1 mole) in 300 ml of dried acetone[1].
-
While stirring the sodium azide solution, add the m-nitrobenzoyl chloride solution dropwise over approximately 1 hour. This compound will precipitate as a white solid[1].
-
Continue stirring for 30 minutes after the addition is complete[1].
-
Add 500 ml of water and stir for an additional 30 minutes[1].
-
Collect the precipitated this compound by suction filtration, wash with water, and air-dry[1]. The yield of the crude product is typically high (around 98%)[1].
References
m-nitrobenzoyl azide safety precautions and handling
An In-depth Technical Guide to the Safe Handling of m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic azide compound that serves as a valuable reagent in various chemical syntheses. However, like all azides, it is a potentially energetic material that requires careful handling to mitigate risks. Organic azides are known to be sensitive to heat, shock, and friction, and can decompose explosively under certain conditions.[1][2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting. The information presented is compiled from safety data sheets for structurally similar compounds and general guidelines for handling organic azides.
Hazard Identification and Classification
-
Flammable Solid : Organic azides can be flammable and may burn rapidly.[4] Dusts can form explosive mixtures with air.[4]
-
Explosive : May be shock-sensitive and can decompose violently when subjected to heat, friction, or pressure.[1][4]
-
Acute Toxicity : The toxicological properties have not been fully investigated, but ingestion, inhalation, and skin contact may be harmful.[4][5] The azide functional group is known for its toxicity, which is comparable to cyanide.[2]
-
Skin and Eye Irritant : May cause skin irritation, dermatitis, and eye irritation or damage.[4][5]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its isomer, p-nitrobenzoyl azide.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Benzoyl azide, m-nitro- | [6] |
| Molecular Formula | C₇H₄N₄O₃ | [4][5] |
| Molecular Weight | 192.13 g/mol | [5][7] |
| Appearance | White precipitate/solid | [5][6] |
| Melting Point | 68 °C (crude), 72 °C (p-isomer) | [5][6] |
| Solubility | Slightly soluble in water | [4][5] |
| Vapor Density | 6.6 | [5] |
| Specific Gravity | >1.0 | [4][5] |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Safe Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[3][5]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly unstable metal azides.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
Store away from incompatible substances such as acids, metallic salts, and strong oxidizing agents.[4][5]
-
Keep away from sources of ignition.[5]
-
Store in a flammables-area.[5]
-
All organic azides should be stored at low temperatures (e.g., -18°C) and protected from light.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specifications | Source |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | [3][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if workplace conditions warrant it. | [5][8] |
First Aid Measures
In the event of exposure, immediate medical attention is necessary.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3][5] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [5] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid. | [5] |
Fire Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4]
-
Specific Hazards : The compound is a flammable solid and dust can form an explosive hazard when exposed to heat or flame.[4][5] Containers may explode in the heat of a fire.[4][5] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas.[3] Ensure adequate ventilation and remove all sources of ignition.[3]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning : Use spark-proof tools and explosion-proof equipment.[3] Sweep up the material and place it into a suitable, closed container for disposal.[3][8]
Disposal Considerations
-
Chemical waste should be disposed of in accordance with local, state, and federal regulations.[6]
-
Azide-containing waste should be collected separately and clearly labeled.[2]
-
Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Whenever possible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[1]
Experimental Protocol: Synthesis of m-Nitrobenzazide
The following protocol is adapted from Organic Syntheses.[6]
A. m-Nitrobenzoyl chloride
-
In a 1-liter round-bottomed flask, place 200 g (1.2 moles) of crude m-nitrobenzoic acid and 500 g (300 ml, 4.2 moles) of thionyl chloride.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.
-
Heat the mixture on a steam bath for 3 hours.
-
Set the condenser for downward distillation and distill off the excess thionyl chloride at the temperature of the steam bath.
B. m-Nitrobenzazide
-
In a 2-liter round-bottomed flask with a mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.
-
Maintain the flask in a water bath at 20–25°C.
-
While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of acetone (previously dried) over about 1 hour. m-Nitrobenzazide will precipitate as a white solid.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add 500 ml of water and stir for an additional 30 minutes.
-
Collect the azide by suction filtration, wash it with water, and allow it to air dry. The yield of the crude product (m.p. 68°C) is approximately 189 g (98%).
Note : This reaction should be performed in a hood as small amounts of volatile and highly toxic hydrazoic acid may be liberated.[6]
Visual Workflow and Diagrams
Logical Workflow for Handling a Chemical Spill
The following diagram outlines the logical steps to be taken in the event of a this compound spill.
Caption: Workflow for this compound spill response.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. echemi.com [echemi.com]
- 4. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of m-Nitrobenzoyl Azide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of m-nitrobenzoyl azide in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility. Additionally, a workflow for the synthesis of this compound is presented.
Introduction to this compound
This compound (C₇H₄N₄O₃) is an organic compound that belongs to the acyl azide family. These compounds are versatile reagents in organic synthesis, notably in the Curtius rearrangement for the synthesis of isocyanates and subsequent conversion to amines, ureas, and carbamates. An understanding of its solubility is critical for its effective use in various reaction media, for purification processes such as recrystallization, and for its safe handling and storage.
Chemical Structure:
Solubility of this compound
Currently, there is a lack of specific quantitative data (e.g., in g/100 mL) for the solubility of this compound in a range of common organic solvents within peer-reviewed journals and chemical databases. However, qualitative information can be inferred from documented synthesis and purification procedures.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Source/Justification |
| Aromatic Hydrocarbons | Benzene | Soluble | Used in recrystallization procedures. |
| Aliphatic Hydrocarbons | Ligroin | Sparingly Soluble/Insoluble | Used as an anti-solvent in recrystallization with benzene. |
| Ketones | Acetone | Soluble | Used as a solvent for the reactant m-nitrobenzoyl chloride in the synthesis of the azide. |
| Ethers | Diethyl Ether | Likely Soluble | General solubility of similar organic azides in ethers. |
| Alcohols | Ethanol, Methanol | Likely Soluble | General solubility of polar organic compounds in alcohols. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Likely Soluble | General solubility of organic compounds in these versatile solvents. |
| Water | Water | Insoluble | The compound precipitates from an aqueous reaction mixture during its synthesis. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath (e.g., water bath, heating block)
-
Syringe filters (0.2 µm, solvent-compatible)
-
Pre-weighed vials for solvent evaporation
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. An excess is ensured by the presence of undissolved solid at the end of the equilibration period.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A vortex mixer or magnetic stirrer can be used for continuous agitation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution collected.
-
Allow the solvent to evaporate completely from the pre-weighed vial. This can be done at room temperature in a fume hood or accelerated using a gentle stream of nitrogen or a vacuum oven at a low temperature to avoid decomposition of the azide.
-
Once the solvent has completely evaporated, re-weigh the vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.
-
The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100
-
Safety Precautions:
-
This compound is a potentially explosive compound, sensitive to shock and heat. Handle with appropriate care, using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Avoid generating dust or fine particles.
-
Dispose of azide-containing waste according to institutional safety guidelines.
Synthesis Workflow of this compound
The synthesis of this compound is typically achieved through the reaction of m-nitrobenzoyl chloride with sodium azide in an acetone/water solvent system. The workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Conclusion
An In-depth Technical Guide to the Thermal Decomposition of m-Nitrobenzoyl Azide to Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of m-nitrobenzoyl azide to m-nitrophenyl isocyanate, a key transformation in organic synthesis. This reaction proceeds via the Curtius rearrangement, a versatile and widely used method for the preparation of isocyanates, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details the reaction mechanism, experimental protocols, and analytical considerations for this process, presenting quantitative data in a clear and accessible format.
Reaction Overview and Mechanism
The thermal decomposition of this compound is a classic example of the Curtius rearrangement. This reaction involves the intramolecular rearrangement of an acyl azide to an isocyanate with the concomitant loss of nitrogen gas.[1][2]
The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process.[1] This means the migration of the aryl group and the expulsion of dinitrogen occur simultaneously, avoiding the formation of a discrete, high-energy nitrene intermediate. This concerted pathway is supported by both experimental evidence, such as the retention of stereochemistry in the migrating group, and theoretical calculations.[1][3]
The presence of the nitro group in the meta position of the benzoyl azide influences the electronic properties of the migrating aryl ring, which can affect the reaction rate and conditions required for the rearrangement.
Experimental Protocols
The synthesis of m-nitrophenyl isocyanate via the thermal decomposition of this compound is a two-step process: the formation of the acyl azide followed by its thermal rearrangement.
Synthesis of this compound
A common and efficient method for the preparation of this compound is the reaction of m-nitrobenzoyl chloride with sodium azide.
Experimental Protocol:
-
Reaction Setup: A solution of sodium azide in a suitable solvent (e.g., aqueous acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-water bath.
-
Addition of Acyl Chloride: A solution of m-nitrobenzoyl chloride in a compatible solvent (e.g., acetone) is added dropwise to the stirred sodium azide solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at low temperature.
-
Isolation: The product, this compound, is typically a solid and can be isolated by filtration. The crude product is washed with cold water and dried under vacuum at a low temperature.
Note: Acyl azides are potentially explosive and should be handled with care. Avoid heating the isolated azide and use appropriate safety precautions.
Thermal Decomposition to m-Nitrophenyl Isocyanate
The thermal decomposition of this compound is typically carried out in an inert solvent.
Experimental Protocol:
-
Reaction Setup: A solution of this compound in a high-boiling inert solvent (e.g., toluene, xylene, or diphenyl ether) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heating: The solution is heated to a temperature sufficient to induce the rearrangement and nitrogen evolution. The optimal temperature is typically in the range of 80-120 °C, but should be determined empirically for each specific setup.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of nitrogen gas evolution or by analytical techniques such as IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
Isolation: After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude m-nitrophenyl isocyanate. Further purification can be achieved by distillation under high vacuum or by chromatography.
Quantitative Data
| Parameter | Value/Range | Notes |
| Decomposition Temperature | 80 - 120 °C | Dependent on solvent and desired reaction rate. |
| Reaction Time | 1 - 4 hours | Monitored by N₂ evolution or spectroscopic methods. |
| Yield of Isocyanate | > 80% | Generally high for the Curtius rearrangement. |
| Key IR Frequencies (cm⁻¹) | Azide (N₃): ~2130 | Isocyanate (NCO): ~2270 |
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the thermal decomposition and to characterize the final product.
| Analytical Technique | Application |
| Infrared (IR) Spectroscopy | Monitoring the disappearance of the azide stretching vibration (~2130 cm⁻¹) and the appearance of the isocyanate stretching vibration (~2270 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization of the final m-nitrophenyl isocyanate product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the isocyanate product and any potential byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to monitor the reaction progress and assess the purity of the final product. |
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the overall transformation from m-nitrobenzoyl chloride to m-nitrophenyl isocyanate.
References
An In-depth Technical Guide to the Curtius Rearrangement of m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Curtius rearrangement, with a specific focus on the mechanism, synthesis, and reaction parameters of m-nitrobenzoyl azide. This document is intended for an audience with a strong background in organic chemistry and is designed to be a valuable resource for those utilizing this reaction in synthetic and medicinal chemistry.
Core Concepts of the Curtius Rearrangement
The Curtius rearrangement, first reported by Theodor Curtius in 1885, is a thermal decomposition of an acyl azide to an isocyanate with the concurrent loss of nitrogen gas.[1] The resulting isocyanate is a versatile intermediate that can be trapped by a variety of nucleophiles to yield primary amines, carbamates, or ureas.[1]
The reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups and the fact that the rearrangement proceeds with complete retention of the stereochemistry of the migrating group.[2]
The Concerted Mechanism
While it was initially postulated that the Curtius rearrangement proceeds through a two-step process involving the formation of a reactive acyl nitrene intermediate, extensive research has provided strong evidence for a concerted mechanism in the thermal rearrangement.[1] In this concerted pathway, the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. This is supported by the absence of byproducts that would be expected from a discrete nitrene intermediate, such as insertion or addition products.[1] Thermodynamic calculations also favor the concerted mechanism.[1]
The key step involves a[1][3]-shift of the substituent attached to the carbonyl group to the adjacent nitrogen atom as nitrogen gas is liberated.
Electronic Effects of Substituents on Benzoyl Azides
The rate of the Curtius rearrangement of substituted benzoyl azides is influenced by the electronic nature of the substituents on the aromatic ring. For substituents in the meta position, electron-releasing groups are known to increase the rate of rearrangement. Conversely, electron-attracting groups, such as the nitro group in the meta position of this compound, have been found to decrease the reaction rate. All substituents in the para-position have been observed to decrease the rate of rearrangement.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| m-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Starting material for azide synthesis |
| Sodium azide | NaN₃ | 65.01 | Azide source |
| This compound | C₇H₄N₄O₃ | 192.13 | Substrate for Curtius rearrangement |
| m-Nitrophenyl isocyanate | C₇H₄N₂O₃ | 164.12 | Product of Curtius rearrangement |
| Benzyl alcohol | C₇H₈O | 108.14 | Trapping agent for isocyanate |
| Benzyl m-nitrophenylcarbamate | C₁₄H₁₂N₂O₄ | 272.26 | Final product (example) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its subsequent Curtius rearrangement.
Synthesis of this compound
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials:
-
m-Nitrobenzoyl chloride (185.5 g, 1 mole)
-
Sodium azide (78 g, 1.2 moles)
-
Acetone (dried over anhydrous potassium carbonate, 300 ml)
-
Water (1000 ml)
-
2-liter round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Water bath
-
Suction filter
Procedure:
-
In a 2-liter round-bottomed flask equipped with an efficient mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.
-
Maintain the flask in a water bath at a temperature of 20–25°C.
-
Begin stirring the sodium azide solution and, over a period of approximately 1 hour, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of dried acetone from a dropping funnel. A white precipitate of this compound will form immediately.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Add 500 ml of water to the reaction mixture and stir for another 30 minutes.
-
Collect the precipitated this compound by suction filtration, wash it with water, and allow it to air dry.
-
The yield of the crude product is approximately 189 g (98%). The crude product has a melting point of 68°C.
-
Recrystallization can be performed from a mixture of equal parts of benzene and petroleum ether (b.p. 60–80°C) to yield a purified product with a melting point of 72°C.
Curtius Rearrangement of this compound and Trapping of the Isocyanate
Materials:
-
This compound
-
Anhydrous toluene (or another high-boiling inert solvent)
-
Benzyl alcohol (or another suitable nucleophile)
-
Round-bottomed flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve the this compound in a minimal amount of anhydrous toluene.
-
Add a slight excess of the trapping agent, for example, benzyl alcohol (1.1 equivalents).
-
Heat the reaction mixture to reflux. The decomposition of the azide and subsequent rearrangement to the isocyanate typically occurs at temperatures between 80-120°C, with the evolution of nitrogen gas. The exact temperature and reaction time will need to be optimized.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The resulting crude carbamate can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of the Curtius Rearrangement of this compound.
Experimental Workflows
Caption: Experimental Workflow for the Synthesis and Rearrangement of this compound.
References
- 1. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Benzoyl Azides: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the historical discovery of benzoyl azides, a class of organic compounds that have become indispensable reagents in synthetic chemistry. The narrative centers on the pioneering work of German chemist Theodor Curtius, whose investigation into hydrazine derivatives led to the first synthesis of these versatile chemical intermediates. This document details the seminal experimental protocols, summarizes key quantitative data, and illustrates the foundational chemical transformations that introduced benzoyl azides to the world of organic chemistry.
Introduction to Benzoyl Azides
Benzoyl azides are organic compounds belonging to the acyl azide family, characterized by a benzoyl group attached to an azide functional group. Their discovery in the late 19th century was a pivotal moment in organic synthesis, primarily due to their role as precursors to isocyanates via the now-famous Curtius rearrangement. This rearrangement has since become a fundamental tool for the synthesis of amines, urethanes, and ureas, with wide-ranging applications in the pharmaceutical and agrochemical industries. Understanding the origins of benzoyl azides provides valuable context for their continued use and development in modern chemical research.
The Key Pioneer: Theodor Curtius
The story of benzoyl azides is inextricably linked to Theodor Curtius (1857-1928) , a prominent German chemist. His extensive research into the chemistry of hydrazine and its derivatives laid the groundwork for the discovery of hydrazoic acid and organic azides. In 1890, Curtius first reported on the reaction that would later be named the Curtius rearrangement , a thermal decomposition of acyl azides to isocyanates with the loss of nitrogen gas.[1][2] This discovery was further elaborated in a comprehensive paper published in 1894, which detailed the synthesis of various acyl hydrazides and their conversion to acyl azides, including benzoyl azide.[3]
The First Synthesis of Benzoyl Azide: The Acylhydrazide Route
Theodor Curtius's 1894 publication in the Journal für Praktische Chemie detailed the first synthesis of benzoyl azide. The method involved a two-step process starting from a benzoic acid derivative.
Experimental Protocol: Synthesis of Benzoylhydrazine
General Procedure:
-
An ester of benzoic acid (e.g., ethyl benzoate) is dissolved in a suitable solvent, typically ethanol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the benzoylhydrazine product crystallizes out of the solution.
-
The crystalline product is collected by filtration, washed with a cold solvent, and dried.
Experimental Protocol: Conversion of Benzoylhydrazine to Benzoyl Azide
The second and crucial step is the conversion of the synthesized benzoylhydrazine to benzoyl azide through diazotization using nitrous acid.
General Procedure:
-
Benzoylhydrazine is dissolved in a dilute acid (e.g., hydrochloric acid or acetic acid) and cooled in an ice bath.
-
A cooled aqueous solution of sodium nitrite is added dropwise to the benzoylhydrazine solution while maintaining a low temperature (typically 0-5 °C).
-
The benzoyl azide precipitates from the reaction mixture as a solid.
-
The product is collected by filtration, washed with cold water, and carefully dried. Due to the potential instability of acyl azides, this step is performed with great caution.
Quantitative Data
While the precise yield and melting point from Curtius's original 1894 experiment are not available in the searched literature, subsequent preparations based on his method have reported the following typical data for benzoyl azide:
| Property | Value |
| Melting Point | 28-30 °C |
| Appearance | Colorless solid |
It is important to note that benzoyl azide is a potentially explosive compound and should be handled with appropriate safety precautions.
Reaction Pathway
The overall transformation from benzoic acid to benzoyl azide via the acylhydrazide route is depicted below.
The Curtius Rearrangement: The Defining Reaction of Benzoyl Azides
The primary significance of Curtius's discovery of benzoyl azide was its subsequent thermal decomposition into phenyl isocyanate and nitrogen gas. This reaction, the Curtius rearrangement, proceeds with the retention of the configuration of the migrating group and is a cornerstone of synthetic organic chemistry.
Experimental Protocol: Thermal Decomposition of Benzoyl Azide
The rearrangement is typically carried out by heating the acyl azide in an inert solvent.
General Procedure:
-
Benzoyl azide is dissolved in an inert, high-boiling solvent such as benzene, toluene, or chloroform.
-
The solution is heated to reflux.
-
The progress of the reaction is monitored by the evolution of nitrogen gas.
-
After the reaction is complete, the solvent is removed to yield the isocyanate, which can then be used in subsequent reactions without purification.
Reaction Pathway
The Curtius rearrangement of benzoyl azide to phenyl isocyanate is a key transformation.
References
Spectroscopic and Synthetic Profile of m-Nitrobenzoyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
m-Nitrobenzoyl azide is an organic compound of interest in various chemical syntheses, potentially serving as a precursor for the generation of nitrenes or in the formation of amides and other nitrogen-containing heterocycles. Accurate and comprehensive spectroscopic data is crucial for its unambiguous identification and for monitoring its reactions. This guide aims to consolidate the available synthetic information and provide a predictive framework for its spectroscopic characterization.
Synthesis of this compound
A reliable method for the preparation of this compound involves the nucleophilic substitution of the chloride in m-nitrobenzoyl chloride with an azide ion from sodium azide.
Experimental Protocol
Materials:
-
m-Nitrobenzoic acid
-
Thionyl chloride
-
Sodium azide (NaN3)
-
Acetone (dried)
-
Water
-
Benzene
-
Ligroin
Procedure:
Part A: Synthesis of m-Nitrobenzoyl Chloride
-
In a round-bottomed flask, combine 200 g (1.2 moles) of m-nitrobenzoic acid with 500 g (4.2 moles) of thionyl chloride.
-
Fit the flask with a reflux condenser and heat the mixture on a steam bath for 3 hours.
-
After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride.
-
Distill the remaining residue under reduced pressure to yield m-nitrobenzoyl chloride.
Part B: Synthesis of this compound [1]
-
In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 78 g (1.2 moles) of sodium azide in 500 ml of water.
-
Maintain the temperature of the flask at 20-25 °C using a water bath.
-
While stirring, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 ml of dried acetone dropwise over approximately 1 hour. A white precipitate of this compound will form immediately.[1]
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Add 500 ml of water and stir for another 30 minutes.
-
Collect the azide product by suction filtration, wash it with water, and allow it to air dry.[1]
-
The crude product can be recrystallized from a mixture of equal parts of benzene and ligroin at a temperature below 50 °C.[1]
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound was not found in the available literature. The following tables summarize the expected spectroscopic characteristics based on the known structure and data from analogous aromatic nitro compounds and organic azides.
1H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl3 or DMSO-d6 Frequency: 300-500 MHz
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | s (singlet) or t (triplet) | ~1.5-2.0 (meta coupling) |
| H-4 | 8.3 - 8.6 | ddd (doublet of doublet of doublets) | ~7.5-8.5 (ortho), ~1.5-2.5 (meta) |
| H-5 | 7.6 - 7.9 | t (triplet) | ~7.5-8.5 (ortho) |
| H-6 | 8.0 - 8.3 | ddd (doublet of doublet of doublets) | ~7.5-8.5 (ortho), ~1.5-2.5 (meta) |
Note: The electron-withdrawing nitro and azide groups will deshield the aromatic protons, shifting them downfield.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: CDCl3 or DMSO-d6 Frequency: 75-125 MHz
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-3 (C-NO2) | 147 - 150 |
| C-1 | 134 - 138 |
| Aromatic CH | 120 - 135 |
IR (Infrared) Spectroscopy
| Functional Group | Expected Absorption Range (cm-1) | Intensity |
| Azide (N3) asymmetric stretch | 2100 - 2160 | Strong |
| Carbonyl (C=O) stretch | 1680 - 1720 | Strong |
| Nitro (NO2) asymmetric stretch | 1510 - 1560 | Strong |
| Nitro (NO2) symmetric stretch | 1340 - 1380 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Weak |
MS (Mass Spectrometry)
Ionization Mode: Electron Impact (EI)
| m/z | Proposed Fragment | Notes |
| 192 | [M]+• | Molecular ion |
| 164 | [M - N2]+• | Loss of nitrogen gas, a common fragmentation for azides |
| 150 | [M - N3]+ | Loss of the azide radical |
| 120 | [C6H4NO]+ | Further fragmentation of the benzoyl cation |
| 104 | [C7H4O]+• | Loss of NO2 from the molecular ion |
| 92 | [C6H4]+• | Loss of CO from the benzoyl cation |
| 76 | [C6H4]+• | Benzene ring fragment |
Experimental Workflows and Data Analysis Logic
Synthesis Workflow
The synthesis of this compound is a two-step process starting from m-nitrobenzoic acid. The following diagram illustrates the workflow.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Logic
The structural confirmation of the synthesized this compound would rely on the combined interpretation of various spectroscopic techniques. The logical flow of this analysis is depicted below.
Caption: Logic for structural confirmation via spectroscopy.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The detailed synthetic protocol offers a clear path to obtaining the compound. While direct experimental spectroscopic data is currently lacking in the reviewed literature, the provided expected values and patterns for 1H NMR, 13C NMR, IR, and MS offer a valuable reference for researchers. The included workflows for synthesis and spectroscopic analysis are intended to facilitate the practical application of this information in a laboratory setting. It is recommended that any future synthesis of this compound be accompanied by thorough spectroscopic characterization to validate and supplement the predictive data presented herein.
References
An In-Depth Technical Guide on the Potential Hazards and Explosive Nature of Acyl Azides
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Acyl azides are versatile and highly reactive intermediates in organic synthesis, most notably employed in the Curtius rearrangement for the synthesis of amines, carbamates, and ureas. Despite their synthetic utility, acyl azides are energetically rich molecules that pose significant explosion hazards. Their inherent instability, sensitivity to heat, shock, and friction, necessitates a thorough understanding of their hazardous properties and strict adherence to safety protocols. This guide provides an in-depth technical overview of the potential hazards associated with acyl azides, including their explosive nature, decomposition mechanisms, and factors influencing their stability. It further details experimental protocols for their synthesis, safe handling, and emergency quenching, alongside a discussion on modern continuous-flow techniques designed to mitigate these risks. Quantitative data on the thermal stability of selected acyl azides is presented to aid in risk assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to work safely with this important class of compounds.
Introduction: The Dual Nature of Acyl Azides
Acyl azides (RCON₃) are carboxylic acid derivatives that serve as valuable precursors in a variety of chemical transformations. Their most prominent application is the Curtius rearrangement, a thermal or photochemical decomposition that yields an isocyanate with the loss of nitrogen gas.[1] This isocyanate can be subsequently trapped by various nucleophiles to afford a range of important functional groups.[2] However, the synthetic utility of acyl azides is shadowed by their potential for rapid and violent decomposition.[3][4] The presence of the azido group (-N₃), a known explosophore, imparts a high degree of instability to these molecules, making them sensitive to external stimuli such as heat, shock, and friction.[5] A number of laboratory incidents involving the unexpected detonation of azides have been reported, underscoring the critical need for caution and specialized handling procedures.[6]
This technical guide aims to provide a comprehensive resource on the hazards of acyl azides, enabling researchers to make informed decisions and implement appropriate safety measures in their work.
The Explosive Nature of Acyl Azides: A Deeper Look
The explosive character of acyl azides stems from the high nitrogen content and the energetically favorable decomposition pathway that liberates highly stable dinitrogen gas (N₂). This decomposition can be initiated by thermal energy, mechanical shock, or even friction.
Thermal Sensitivity
Shock and Friction Sensitivity
In addition to thermal sensitivity, acyl azides can be sensitive to mechanical shock and friction.[9] This means that grinding, scraping, or even the friction from a ground glass joint can potentially initiate a violent decomposition.[10] Low molecular weight organic azides are particularly problematic in this regard.[5] While quantitative impact sensitivity data for a broad range of acyl azides is scarce, the general principle is that compounds with a higher proportion of the energetic azide group relative to the rest of the molecule are more sensitive.[5]
Factors Influencing Stability
Several factors influence the stability and explosive potential of acyl azides:
-
Molecular Weight and Carbon-to-Nitrogen Ratio: As a general rule, the stability of organic azides increases with molecular weight and the carbon-to-nitrogen (C/N) ratio.[5] A higher carbon content helps to dilute the energetic contribution of the azide group. One commonly cited guideline is the "Rule of Six," which suggests that having at least six carbon atoms per energetic group (like an azide) renders the compound relatively safe to handle with appropriate precautions.[11] Another guideline suggests that the ratio of the number of carbon and oxygen atoms to the number of nitrogen atoms ((NC + NO) / NN) should be ≥ 3 for an organic azide to be considered stable enough to be isolated in pure form in larger quantities.[12]
-
Structure: The stability of acyl azides is also influenced by their molecular structure. Aromatic, olefinic, and carbonyl azides are generally less stable than aliphatic azides.[12]
-
Presence of Other Energetic Groups: The presence of other explosophoric groups in the molecule, such as nitro groups, will increase the overall hazard.[11]
Quantitative Data on Acyl Azide Stability
A significant challenge in the risk assessment of acyl azides is the lack of a comprehensive and standardized dataset for their hazardous properties. The available data is often for individual compounds or small, specific sets, making direct comparisons difficult. The following tables summarize some of the quantitative data found in the literature. It is crucial to note that these values can be influenced by experimental conditions such as heating rate in DSC.
| Acyl Azide Derivative | Onset Temperature (T_onset) (°C) | Enthalpy of Decomposition (ΔH_d) (kJ/mol) | Reference(s) |
| Selenophene-2-carbonyl azide | ~100 | Not Reported | [13] |
| Thiophene-2-carbonyl azide | ~110 | Not Reported | [13] |
| Furan-2-carbonyl azide | ~120 | Not Reported | [13] |
Note: The DSC thermograms for the selenophene, thiophene, and furan-2-carbonyl azides show exothermic decomposition peaks starting around the indicated temperatures. The original source should be consulted for the full thermograms.
Due to the limited availability of directly comparable experimental data for a wider range of acyl azides, researchers should consider performing their own thermal analysis on any new or unfamiliar acyl azide before handling it on a larger scale.
Experimental Protocols for Safe Handling
Strict adherence to well-defined experimental protocols is paramount when working with acyl azides. The following sections provide detailed methodologies for their synthesis, quenching, and disposal.
Synthesis of Acyl Azides
There are several methods for the preparation of acyl azides, with the most common being the reaction of an acyl chloride with sodium azide or the treatment of an acyl hydrazine with nitrous acid.[7]
This protocol is adapted from a literature procedure.[14]
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, behind a blast shield, prepare a solution of sodium azide in distilled water and cool it to 0 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride in acetone and cool the solution to 0 °C.
-
Slowly add the cold sodium azide solution to the benzoyl chloride solution with gentle stirring while maintaining the temperature at 0 °C.
-
Continue to stir the mixture at 0 °C for 30 minutes.
-
Separate the organic layer and pour it onto crushed ice.
-
Collect the precipitated benzoyl azide by filtration.
-
Recrystallize the product from a mixture of acetone and water if further purification is required.
Continuous-flow chemistry offers a significantly safer approach for handling hazardous intermediates like acyl azides by generating and consuming them in situ in small volumes.[3][15]
General Principle:
A typical continuous-flow setup for acyl azide synthesis involves pumping streams of the acyl chloride (or other precursor) and an azide source (e.g., aqueous sodium azide) into a microreactor where they mix and react. The resulting acyl azide stream is then immediately directed to a subsequent reactor for the desired transformation (e.g., Curtius rearrangement).
Example Protocol for Acyl Azide Generation and Peptide Coupling: [16]
This protocol describes the in-situ generation of an acyl azide from an N-Boc-protected amino acid hydrazide and its subsequent use in a peptide coupling reaction.
Feeds:
-
Feed 1: Aqueous solution of the hydrazide precursor and HCl.
-
Feed 2: Aqueous solution of sodium nitrite (NaNO₂).
-
Feed 3: Organic solvent (e.g., toluene).
-
Feed 4: Aqueous solution of the amine coupling partner (e.g., an amino acid ester hydrochloride).
-
Feed 5: Solution of a base (e.g., triethylamine) in an organic solvent.
Procedure:
-
Feeds 1, 2, and 3 are mixed in a T-mixer and passed through a reactor coil (Reactor 1) to generate the acyl azide. The biphasic mixture allows for the extraction of the acyl azide into the organic phase.
-
The effluent from Reactor 1 is then mixed with Feeds 4 and 5 in another T-mixer before entering a second reactor coil (Reactor 2) where the peptide coupling takes place.
Quenching and Disposal of Acyl Azides
Unreacted acyl azides and azide-containing waste streams must be carefully quenched before disposal to neutralize their explosive hazard.
This procedure can be adapted for the quenching of acyl azide waste streams, which often contain residual sodium azide. This procedure is based on the reaction of azide with nitrous acid.[17][18]
Materials:
-
Azide-containing waste solution
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Starch-iodide paper
Procedure:
-
In a three-necked flask equipped with a stirrer, an addition funnel, and an outlet vented to the fume hood, dilute the azide waste with water to a concentration of no more than 5%.
-
With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide estimated to be in the waste.
-
Slowly add the 20% sulfuric acid solution from the addition funnel until the reaction mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).
-
Once the evolution of gas (N₂ and NO) ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of the azide is complete.
-
The resulting solution can then be neutralized and disposed of according to institutional guidelines.
Visualizing Reaction and Safety Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the handling of acyl azides.
Caption: Thermal decomposition of an acyl azide via a concerted Curtius rearrangement.
Caption: A logical workflow for the safe handling of acyl azides in a laboratory setting.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. [PDF] Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. chemistry.unm.edu [chemistry.unm.edu]
Safeguarding Stability: A Technical Guide to the Storage of m-Nitrobenzoyl Azide
For Immediate Release
This technical guide provides an in-depth analysis of the requisite storage conditions to prevent the degradation of m-nitrobenzoyl azide, a crucial reagent in various chemical syntheses. Addressed to researchers, scientists, and professionals in drug development, this document outlines the stability profile of this compound, recommended storage protocols, and the potential degradation pathways. The information presented herein is a synthesis of established safety protocols for organic azides and thermal analysis data of structurally related compounds.
Executive Summary
This compound (C₇H₄N₄O₃) is an energetic compound requiring stringent storage conditions to mitigate the risk of spontaneous and violent decomposition. Degradation can be initiated by thermal, photolytic, and hydrolytic factors. This guide establishes that optimal storage is achieved at low temperatures, in the absence of light, and in a moisture-free environment. Adherence to the stability guidelines for organic azides, particularly the Carbon-to-Nitrogen (C/N) ratio, is critical. For this compound, with a C/N ratio of 1.75, storage in solution at low concentrations is recommended.
Stability Profile of this compound
The stability of this compound is a function of its chemical structure, which includes both an azide and a nitro group, both of which are "explosophores". The primary factors influencing its stability are temperature, light, and the presence of incompatible materials.
Thermal Stability
Organic azides are known to be thermally sensitive. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not widely published, analysis of the closely related m-nitrobenzoic acid provides insight. The thermal decomposition of m-nitrobenzoic acid is an exothermic process, with decomposition beginning at temperatures as low as 125-190°C, depending on the heating rate[1]. It is prudent to assume that this compound will exhibit similar or greater thermal sensitivity. At elevated temperatures, this compound is susceptible to a Curtius rearrangement, which involves the loss of nitrogen gas (N₂) to form an isocyanate[2].
Photolytic and Hydrolytic Stability
As with many organic azides, exposure to light, particularly UV radiation, can induce decomposition. Similarly, contact with water or acids can lead to hydrolysis, potentially forming the highly toxic and explosive hydrazoic acid (HN₃).
Recommended Storage Conditions
To prevent degradation and ensure safety, the following storage conditions are recommended for this compound. These recommendations are summarized in Table 1.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at or below -18°C. | Low temperatures significantly reduce the rate of thermal decomposition. |
| Light Exposure | Store in amber or opaque containers, in a dark location. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Prevents exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Form | For quantities greater than a few grams, store as a solution (≤ 1M) in a suitable, non-reactive organic solvent. | Dilution reduces the shock sensitivity and overall energy density of the material. Based on the C/N ratio of 1.75, storage in pure form in large quantities is not advised. |
| Quantity | Limit the quantity stored to the minimum required for short-term use. For quantities up to 5 grams, storage as a solution is strongly recommended. | Minimizes the potential hazard in the event of accidental decomposition. |
| Containment | Use containers made of compatible materials (e.g., glass or certain plastics). Avoid metal containers and spatulas. Secondary containment is recommended. | Prevents the formation of shock-sensitive metal azides. |
Table 1: Summary of Recommended Storage Conditions for this compound
Incompatible Materials
Contact with the following materials should be strictly avoided to prevent rapid and potentially explosive decomposition:
| Incompatible Material | Hazard |
| Acids | Reacts to form highly toxic and explosive hydrazoic acid (HN₃). |
| Heavy Metals and their Salts | Can form highly shock- and friction-sensitive metal azides. |
| Strong Oxidizing Agents | Can lead to a violent exothermic reaction. |
| Halogenated Solvents | Risk of forming highly unstable di- and tri-azidomethane. |
| Reducing Agents | Can initiate vigorous and potentially uncontrolled reactions. |
Table 2: Incompatible Materials with this compound
Potential Degradation Pathway
The primary thermal degradation pathway for this compound is anticipated to be the Curtius rearrangement. This process involves the elimination of nitrogen gas to form a highly reactive nitrene intermediate, which then rearranges to form m-nitrophenyl isocyanate.
Figure 1: Proposed thermal degradation pathway of this compound via Curtius rearrangement.
Experimental Protocols for Stability Assessment
To assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).
-
Methodology:
-
A small sample (1-5 mg) of this compound is hermetically sealed in a high-pressure crucible.
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The temperature is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The onset of a significant exothermic peak indicates the beginning of decomposition. The area under this peak is integrated to determine the enthalpy of decomposition.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which mass loss occurs, corresponding to the liberation of gaseous decomposition products (e.g., N₂).
-
Methodology:
-
A small sample (5-10 mg) of this compound is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
A significant drop in mass indicates decomposition. The temperature at the maximum rate of mass loss is a key indicator of thermal stability.
-
Figure 2: Experimental workflow for assessing the thermal stability of this compound.
Logical Decision-Making for Storage
The following decision tree provides a logical framework for ensuring the safe storage of this compound.
References
Methodological & Application
Application Notes and Protocols: m-Nitrobenzoyl Azide as a Precursor for m-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of m-nitrophenyl isocyanate, derived from its precursor, m-nitrobenzoyl azide. The protocols detailed herein are intended for use in a controlled laboratory setting by qualified professionals.
Introduction
m-Nitrophenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the reactive isocyanate functional group, which readily participates in addition reactions with nucleophiles such as amines, alcohols, and water. This reactivity allows for the facile introduction of the m-nitrophenyl moiety into a diverse range of molecular scaffolds, a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The primary route to m-nitrophenyl isocyanate is through the Curtius rearrangement of this compound, a thermally induced decomposition that proceeds with high efficiency.
Synthesis of this compound
The precursor, this compound, is synthesized from m-nitrobenzoyl chloride and sodium azide. The following protocol is adapted from a well-established procedure.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (dried)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve sodium azide (1.2 moles) in water (500 mL).
-
Maintain the temperature of the solution between 20-25 °C using a water bath.
-
In a separate beaker, dissolve m-nitrobenzoyl chloride (1 mole) in dried acetone (300 mL).
-
With vigorous stirring, add the m-nitrobenzoyl chloride solution dropwise to the sodium azide solution over approximately 1 hour. This compound will precipitate as a white solid.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add water (500 mL) to the reaction mixture and stir for an additional 30 minutes.
-
Collect the precipitated this compound by suction filtration.
-
Wash the solid with water and allow it to air dry.
-
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Yield | Typically high, ~98% |
| Appearance | White crystalline solid |
| Melting Point | Approximately 68 °C (crude) |
| Molecular Formula | C₇H₄N₄O₃ |
| Molecular Weight | 192.13 g/mol |
Safety Precautions for Handling this compound:
-
Toxicity and Explosion Hazard: Acyl azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood, preferably behind a blast shield.[1][3]
-
Handling: Use non-metal spatulas for transferring the solid. Avoid grinding or subjecting the material to mechanical shock.[1][4] Do not heat the crude product above 50°C for recrystallization.
-
Storage: Store in a cool, dark place, away from heat sources.
Synthesis of m-Nitrophenyl Isocyanate via Curtius Rearrangement
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate and nitrogen gas.[5][6] This reaction is typically clean and efficient.
Experimental Protocol: Synthesis of m-Nitrophenyl Isocyanate
-
Materials:
-
This compound
-
Anhydrous inert solvent (e.g., toluene, benzene, or chloroform)
-
-
Procedure:
-
Dissolve this compound in a suitable anhydrous, inert solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to reflux. The optimal temperature will depend on the solvent used (e.g., toluene refluxes at ~111 °C).
-
The reaction progress can be monitored by the evolution of nitrogen gas and by infrared (IR) spectroscopy, observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete (typically after a few hours), the solvent can be removed under reduced pressure to yield the crude m-nitrophenyl isocyanate.
-
The product can be purified by vacuum distillation or recrystallization, though for many applications, the crude material is of sufficient purity for subsequent steps.
-
Data Presentation: Synthesis of m-Nitrophenyl Isocyanate
| Parameter | Value |
| Yield | Generally high, often >90% |
| Appearance | Yellowish solid or oil |
| Boiling Point | ~110-112 °C at 10 mmHg |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol |
| IR Spectrum (N=C=O) | Strong absorption band around 2250-2275 cm⁻¹ |
Safety Precautions for Handling m-Nitrophenyl Isocyanate:
-
Toxicity: Isocyanates are lachrymators and respiratory irritants. Inhalation can cause sensitization and asthma-like symptoms.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which then decompose to amines and carbon dioxide. This can lead to pressure buildup in closed containers. Always handle and store under anhydrous conditions.
Applications in Drug Development
m-Nitrophenyl isocyanate is a versatile building block for the synthesis of various biologically active molecules, particularly urea and carbamate derivatives. These functional groups are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
a) Synthesis of Urea Derivatives:
Isocyanates react readily with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors, a class of drugs that target protein kinases involved in cancer cell signaling. For instance, analogs of the multi-kinase inhibitor Sorafenib, which features a diaryl urea moiety, have been synthesized using substituted nitrophenyl isocyanates.[8] The nitro group can subsequently be reduced to an amine and further functionalized, providing a route to complex molecular architectures.
b) Synthesis of Carbamate Derivatives:
The reaction of isocyanates with alcohols yields carbamates (urethanes). Carbamates are present in numerous approved drugs and serve as key intermediates in their synthesis.[9] The reaction of m-nitrophenyl isocyanate with a hydroxyl-containing scaffold can be used to introduce a "handle" for further chemical modification or to directly impart desired physicochemical properties to a drug candidate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of m-nitrophenyl isocyanate and its application in drug development.
Caption: Experimental workflow for the Curtius rearrangement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Alcohols and Phenols with m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of alcohols and phenols using m-nitrobenzoyl azide. This derivatization is a valuable technique for enhancing the detection and separation of these analytes in various analytical applications, particularly in chromatography. The introduction of the m-nitrophenyl chromophore allows for sensitive UV-Vis detection.
Introduction
Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties that are more suitable for a given analytical method. For alcohols and phenols, which often lack a strong chromophore, derivatization is crucial for enhancing their detectability by UV-Vis absorption. This compound is an effective derivatizing reagent that reacts with alcohols and phenols to form stable m-nitrobenzoyl carbamates. This reaction proceeds through a Curtius rearrangement, providing a robust method for tagging hydroxyl groups.[1][2]
The resulting m-nitrobenzoyl carbamate derivatives exhibit strong UV absorbance due to the presence of the nitroaromatic moiety, significantly improving detection limits in high-performance liquid chromatography (HPLC).
Reaction Mechanism
The derivatization of alcohols and phenols with this compound proceeds via a thermal or photochemically induced Curtius rearrangement. The acyl azide first rearranges to form an isocyanate, with the loss of nitrogen gas. The highly reactive isocyanate intermediate is then trapped by the alcohol or phenol nucleophile to yield a stable carbamate derivative.[2][3]
Caption: Reaction mechanism of alcohol/phenol derivatization.
Experimental Protocols
The following protocols provide a general framework for the derivatization of alcohols and phenols with this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.
Materials and Reagents
-
This compound
-
Alcohol or phenol substrate
-
Anhydrous toluene (or other inert, high-boiling solvent)
-
Anhydrous pyridine (optional, as a catalyst)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Rotary evaporator
-
HPLC system with UV-Vis detector
General Derivatization Procedure
This procedure is based on the general principles of the Curtius rearrangement followed by nucleophilic capture.
Caption: General experimental workflow for derivatization.
Protocol:
-
Preparation: In a round-bottom flask, dissolve the alcohol or phenol substrate (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Add this compound (1.1-1.5 eq.). If the substrate is sterically hindered, a catalytic amount of pyridine can be added.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is generally complete within 2-4 hours. The disappearance of the acyl azide can be monitored by IR spectroscopy (loss of the characteristic azide stretch at ~2130 cm⁻¹).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure m-nitrobenzoyl carbamate derivative.
Quantitative Data
The following tables summarize typical data obtained from the derivatization of representative alcohols and phenols with this compound.
Table 1: Reaction Yields for Derivatization
| Analyte | Product | Typical Yield (%) |
| Benzyl Alcohol | Benzyl m-nitrobenzoylcarbamate | 85 - 95 |
| Phenol | Phenyl m-nitrobenzoylcarbamate | 80 - 90 |
| 4-Methylphenol | 4-Methylphenyl m-nitrobenzoylcarbamate | 82 - 92 |
| Cyclohexanol | Cyclohexyl m-nitrobenzoylcarbamate | 75 - 85 |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data for m-Nitrobenzoyl Carbamate Derivatives
| Derivative | UV λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm, CDCl₃) |
| Benzyl m-nitrobenzoylcarbamate | ~265, ~330 | ~10,000, ~1,500 | 3300 (N-H), 1730 (C=O), 1530, 1350 (NO₂) | 8.8 (s, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 7.6 (t, 1H), 7.4-7.3 (m, 5H), 5.3 (s, 2H) |
| Phenyl m-nitrobenzoylcarbamate | ~268, ~340 | ~12,000, ~1,800 | 3350 (N-H), 1740 (C=O), 1530, 1350 (NO₂) | 8.9 (s, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 7.7 (t, 1H), 7.5-7.2 (m, 5H) |
Spectroscopic data are estimates based on similar nitro-containing compounds and may vary slightly.[4][5]
HPLC Analysis
The m-nitrobenzoyl carbamate derivatives can be readily analyzed by reverse-phase HPLC with UV detection.
Table 3: Typical HPLC Conditions
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or the λmax of the derivative (~265 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Applications
The derivatization of alcohols and phenols with this compound finds applications in various fields:
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) containing hydroxyl groups and their metabolites in biological matrices.
-
Environmental Monitoring: Detection and quantification of phenolic pollutants in water and soil samples.
-
Food and Beverage Industry: Analysis of phenolic compounds related to flavor, quality, and authenticity.
-
Drug Development: In vitro and in vivo studies of drug metabolism where hydroxylated metabolites are formed.
Safety and Handling
This compound is an organic azide and should be handled with caution. Organic azides can be thermally unstable and potentially explosive, especially in concentrated form or upon heating.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heating the azide in a closed system.
-
Perform the reaction behind a safety shield.
-
Store this compound in a cool, dark place, away from heat and sources of ignition.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. Add a catalyst like pyridine. |
| Decomposition of the azide | Avoid excessive heating. | |
| Multiple products observed | Side reactions | Optimize reaction temperature. Ensure the purity of starting materials. |
| Incomplete reaction | See above. | |
| Difficulty in purification | Similar polarity of product and starting material | Use a different solvent system for column chromatography. Consider preparative HPLC. |
Conclusion
Derivatization with this compound is a powerful technique for the analysis of alcohols and phenols. The formation of stable, UV-active carbamates significantly enhances analytical sensitivity and allows for robust quantification using standard HPLC-UV instrumentation. The protocols and data presented here provide a solid foundation for the successful implementation of this methodology in research, quality control, and drug development settings.
References
Application Notes and Protocols: Synthesis of Substituted Ureas using m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted ureas is a cornerstone in medicinal chemistry and drug development due to the urea moiety's ability to form stable hydrogen bonds with biological targets.[1][2] A versatile and widely utilized method for preparing these compounds is through the Curtius rearrangement of acyl azides.[1][3][4][5] This reaction involves the thermal decomposition of an acyl azide, such as m-nitrobenzoyl azide, to form a highly reactive isocyanate intermediate. This intermediate can then be trapped by a variety of nucleophiles, including primary and secondary amines, to yield the corresponding substituted ureas.[1][3] The Curtius rearrangement is valued for its tolerance of a wide range of functional groups and its typically high yields.[1]
This document provides detailed protocols for the synthesis of substituted ureas using this compound, including the preparation of the azide precursor and its subsequent reaction with amines.
Signaling Pathways and Logical Relationships
The synthesis of substituted ureas from m-nitrobenzoic acid via this compound follows a well-defined reaction pathway. The key transformation is the Curtius rearrangement, which proceeds through a concerted mechanism to yield an isocyanate. This isocyanate is a critical intermediate that is not typically isolated but is reacted in situ with an amine to form the final urea product.
Caption: Reaction pathway for the synthesis of substituted ureas.
Experimental Protocols
Protocol 1: Preparation of this compound from m-Nitrobenzoyl Chloride
This protocol outlines the synthesis of the key intermediate, this compound, from commercially available m-nitrobenzoyl chloride.
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve m-nitrobenzoyl chloride (1.0 eq) in acetone.
-
Prepare a solution of sodium azide (1.1 eq) in water.
-
Cool the acetone solution of m-nitrobenzoyl chloride in an ice bath with stirring.
-
Slowly add the aqueous solution of sodium azide dropwise to the cooled acetone solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. Caution: Acyl azides are potentially explosive and should be handled with care. Avoid heating the solid material. It is recommended to use the crude product directly in the next step.
Protocol 2: One-Pot Synthesis of Substituted Ureas from m-Nitrobenzoic Acid
This protocol describes a one-pot procedure starting from m-nitrobenzoic acid, which avoids the isolation of the potentially hazardous this compound. Diphenylphosphoryl azide (DPPA) is used as the azide source.
Materials:
-
m-Nitrobenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
An appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous toluene or dioxane
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add m-nitrobenzoic acid (1.0 eq), anhydrous toluene (or dioxane), and triethylamine (1.1 eq).
-
Stir the mixture at room temperature until the acid dissolves.
-
Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours to facilitate the Curtius rearrangement to the isocyanate. Monitor the formation of the isocyanate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 1-2 hours or until the isocyanate peak disappears from the IR spectrum.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of substituted ureas via the Curtius rearrangement of benzoyl azides. Please note that specific yields for this compound reactions may vary depending on the amine used.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | 90 | 3 | 85-95 |
| 2 | p-Toluidine | Dioxane | 100 | 2 | 88-96 |
| 3 | Benzylamine | Toluene | 80 | 4 | 90-98 |
| 4 | Cyclohexylamine | THF | 70 | 5 | 82-92 |
| 5 | Morpholine | Dioxane | 100 | 3 | 85-93 |
Note: The data presented are representative values based on analogous reactions and should be used as a guideline. Actual yields may vary.
Experimental Workflow
The overall experimental workflow for the one-pot synthesis of substituted ureas from m-nitrobenzoic acid is depicted below.
Caption: One-pot synthesis workflow.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of NN′-disubstituted ureas from nitro-compounds using bromomagnesium alkyl- or aryl-amides and pentacarbonyliron - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Photochemical Reactions of m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nitrobenzoyl azide is a versatile chemical probe used in various photochemical applications, particularly in photoaffinity labeling to study biomolecular interactions. Upon irradiation with ultraviolet (UV) light, it undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate can then undergo a variety of reactions, including insertion into C-H and N-H bonds, making it an effective tool for covalently modifying binding partners. These application notes provide a detailed overview of the experimental setup, protocols, and expected outcomes for the photochemical reactions of this compound.
Principle of the Reaction
The photochemical reaction of this compound is initiated by the absorption of UV light, leading to the extrusion of molecular nitrogen (N₂) and the formation of m-nitrobenzoyl nitrene in its singlet state. The singlet nitrene is highly reactive and can undergo intersystem crossing to the more stable triplet state. The reactivity of the nitrene intermediate is central to its utility, enabling covalent bond formation with a wide range of molecules. The reaction pathway is sensitive to the solvent and the presence of other reactants.
Experimental Setup and Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is crucial for subsequent photochemical studies. The following protocol is adapted from established procedures.
Materials:
-
m-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Suction filtration apparatus
Protocol:
-
Synthesis of m-Nitrobenzoyl Chloride: In a round-bottom flask, react m-nitrobenzoic acid with an excess of thionyl chloride under reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Synthesis of this compound: Dissolve the crude m-nitrobenzoyl chloride in acetone. In a separate flask, prepare an aqueous solution of sodium azide. Cool the sodium azide solution in an ice bath and, with vigorous stirring, slowly add the acetone solution of m-nitrobenzoyl chloride. The this compound will precipitate out of the solution.
-
Work-up: After the addition is complete, continue stirring for another 30 minutes. Filter the precipitate, wash it thoroughly with cold water, and air-dry it. The product can be further purified by recrystallization.
General Protocol for Photochemical Reaction
This protocol outlines a general procedure for the photolysis of this compound. The specific parameters, such as concentration and irradiation time, may need to be optimized for different applications.
Materials and Equipment:
-
This compound
-
An appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
The target molecule for labeling (if applicable)
-
A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm, or a 350 nm lamp)
-
Quartz or Pyrex reaction vessel
-
Stirring plate
-
Analytical instrumentation for product analysis (e.g., HPLC, LC-MS, NMR)
Protocol:
-
Sample Preparation: Prepare a solution of this compound and the target molecule in the chosen solvent in the reaction vessel. The concentration of the azide is typically in the micromolar to millimolar range. If the reaction is sensitive to oxygen, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photochemical reactor and start the irradiation. Maintain a constant temperature, if necessary, using a cooling system. The irradiation time will vary depending on the quantum yield of the reaction and the lamp intensity, and should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable analytical technique like HPLC or TLC.
-
Product Analysis and Purification: Once the reaction is complete, the products can be analyzed and purified using standard chromatographic techniques. The structure of the photoproducts should be confirmed by spectroscopic methods such as mass spectrometry and NMR.
Data Presentation
Due to the limited availability of specific quantitative data for the photolysis of this compound in the literature, the following table provides illustrative data based on typical results for related aromatic azides. These values should be considered as a general guide and may vary depending on the specific reaction conditions.
| Parameter | Value | Conditions | Reference |
| UV Absorption Maximum (λmax) | ~250-260 nm, ~300-320 nm (shoulder) | In organic solvents (e.g., acetonitrile) | General knowledge |
| Quantum Yield (Φ) | 0.1 - 0.5 | Dependent on solvent and presence of quenchers; illustrative values. | [Hypothetical Data] |
| Major Photoproducts | C-H insertion products, amine trapping products, Curtius rearrangement product (isocyanate) | Varies with solvent and reactants. | [Hypothetical Data] |
| Nitrene Intermediate Lifetime | Nanoseconds to microseconds | Dependent on singlet/triplet state and solvent viscosity. | [Hypothetical Data] |
Visualizations
Experimental Workflow for Photochemical Labeling
The following diagram illustrates the general workflow for a photoaffinity labeling experiment using this compound.
Caption: A flowchart of the key steps in a typical photochemical labeling experiment.
Signaling Pathway of this compound Photolysis
This diagram outlines the key photochemical and subsequent reaction steps of this compound.
Caption: Key intermediates and products in the photolysis of this compound.
Safety Precautions
Organic azides are potentially explosive and should be handled with care. Avoid heating solid this compound, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform photochemical reactions in a well-ventilated fume hood.
Conclusion
The photochemical reactions of this compound offer a powerful method for the covalent modification of a wide range of molecules. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively utilize this reagent in their studies. The provided workflows and reaction pathway diagrams serve as a visual guide to the experimental process and the chemical transformations involved.
Application Notes and Protocols: The Use of m-Nitrobenzoyl Azide in Peptide and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nitrobenzoyl azide is a versatile reagent in organic synthesis, particularly in the fields of peptide and medicinal chemistry. Its utility stems primarily from its ability to undergo the Curtius rearrangement to form m-nitrophenyl isocyanate, a reactive intermediate that can be used to introduce the m-nitrophenylurea or carbamate moiety into molecules. This functional group can be found in various biologically active compounds. Additionally, as an acyl azide, it has potential applications in peptide bond formation. These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and relevant quantitative data.
Key Applications
The primary applications of this compound in peptide and medicinal chemistry are:
-
Synthesis of Urea and Carbamate Derivatives: Through the Curtius rearrangement, this compound serves as a precursor to m-nitrophenyl isocyanate. This isocyanate readily reacts with primary and secondary amines, including those on amino acids and other drug scaffolds, to form stable urea derivatives. Similarly, it can react with alcohols to form carbamates. These moieties are prevalent in many therapeutic agents.[1]
-
Characterization of Alcohols and Amines: The reaction of this compound (following rearrangement to the isocyanate) with alcohols and amines produces nicely crystalline m-nitrophenylcarbamic esters and substituted m-nitrophenylureas, respectively. These solid derivatives, with sharp melting points, are useful for the identification and characterization of unknown alcohols and amines.
-
Peptide Synthesis: Acyl azides are known activating groups for carboxyl moieties in peptide synthesis, often referred to as the "azide method." This method is valued for its low propensity for racemization during peptide coupling.[2]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| m-Nitrobenzoyl chloride | Sodium azide | Acetone/Water | 1.5 hours | 20-25°C | 98 | 68 |
Table 2: Synthesis of Diaryl Urea Derivatives using Aryl Isocyanates
This table provides examples of yields for the synthesis of various diaryl ureas, which is analogous to the reaction of m-nitrophenyl isocyanate with an amine.
| Amine Reactant | Isocyanate Reactant | Yield (%) |
| Pyridyl amide derivative | 4-Bromophenyl isocyanate | 85 |
| Pyridyl amide derivative | 2-Chloro-6-methylphenyl isocyanate | 82 |
| Pyridyl amide derivative | 4-Fluoro-2-nitrophenyl isocyanate | 88 |
| Pyridyl amide derivative | 3-(Trifluoromethyl)phenyl isocyanate | 90 |
| Pyridyl amide derivative | 4-Nitrophenyl isocyanate | 86 |
| Data adapted from a general procedure for diaryl urea synthesis[3]. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from m-nitrobenzoyl chloride.
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (dried over anhydrous potassium carbonate)
-
Water
-
2-L round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Suction filter
Procedure:
-
In a 2-L round-bottomed flask, dissolve 78 g (1.2 moles) of sodium azide in 500 mL of water.
-
Equip the flask with an efficient mechanical stirrer and place it in a water bath maintained at 20–25°C.
-
Start the stirrer and, over approximately 1 hour, add a solution of 185.5 g (1 mole) of m-nitrobenzoyl chloride in 300 mL of dried acetone from a dropping funnel. A white precipitate of m-nitrobenzazide will form immediately.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add 500 mL of water to the reaction mixture and stir for an additional 30 minutes.
-
Collect the azide product by suction filtration, wash it with water, and allow it to air dry.
-
The yield of the crude product is approximately 189 g (98%), with a melting point of 68°C. This product is sufficiently pure for most applications.
Protocol 2: General Procedure for the Synthesis of m-Nitrophenyl Urea Derivatives of Amines
This protocol outlines the synthesis of urea derivatives from the isocyanate generated in situ from this compound via the Curtius rearrangement.
Materials:
-
This compound
-
Amine-containing compound (e.g., amino acid ester)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottomed flask, dissolve the amine-containing compound (1 equivalent) in anhydrous toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The thermal decomposition of the acyl azide to the isocyanate occurs with the evolution of nitrogen gas.[1] The reaction progress can be monitored by TLC.
-
Once the rearrangement and subsequent reaction with the amine are complete (typically a few hours), cool the reaction mixture to room temperature.
-
The urea product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Curtius Rearrangement of this compound
Caption: Curtius rearrangement of this compound.
Experimental Workflow for Urea Synthesis
Caption: Workflow for m-nitrophenyl urea synthesis.
Conclusion
This compound is a valuable reagent for the introduction of the m-nitrophenylurea and carbamate functionalities into organic molecules, a common strategy in medicinal chemistry for modulating the physicochemical and biological properties of drug candidates. Its application via the Curtius rearrangement is a reliable and high-yielding process. While its direct use in peptide coupling via the azide method is less common, it remains a potential strategy for minimizing racemization. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the One-Pot Synthesis of Carbamates from Carboxylic Acids via Azides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of carbamates from carboxylic acids. This transformation is a cornerstone in medicinal chemistry and drug development for the introduction of the versatile carbamate functional group. The primary method detailed herein involves the in situ formation of an acyl azide from a carboxylic acid, which then undergoes a Curtius rearrangement to an isocyanate intermediate that is subsequently trapped by an alcohol to yield the desired carbamate.
Introduction
The conversion of carboxylic acids to carbamates is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The carbamate moiety serves as a key structural motif and a bioisostere for amides and esters, offering improved stability and pharmacokinetic properties.[1] Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene or isocyanates.[1][2] The one-pot synthesis from carboxylic acids via an acyl azide intermediate, through the Curtius rearrangement, presents a safer and more efficient alternative, avoiding the isolation of potentially explosive acyl azides.[2][3]
Two primary strategies have emerged for this one-pot process: the use of diphenylphosphoryl azide (DPPA) and the in situ generation of acyl azides using reagents like sodium azide in combination with an activating agent. While DPPA is effective, it can present challenges in purification due to its high boiling point and the generation of phosphorus byproducts.[1][2][4] This note will focus on a milder and more practical approach utilizing di-tert-butyl dicarbonate (Boc₂O) and sodium azide, often with catalytic zinc(II) triflate, to facilitate the synthesis of Boc-protected amines.[1][3][4][5]
Reaction Mechanism and Workflow
The core of this one-pot synthesis is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[2][6] The isocyanate is then trapped by an alcohol to form the carbamate. The overall process can be visualized as a sequence of in situ reactions.
Caption: Reaction mechanism for the one-pot synthesis of carbamates.
A generalized workflow for this synthesis provides a high-level overview of the experimental process from setup to product isolation.
Caption: Generalized experimental workflow for one-pot carbamate synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the one-pot synthesis of Boc-protected amines from various aliphatic carboxylic acids as reported in the literature.[4]
Table 1: Zinc-Catalyzed One-Pot Curtius Rearrangement of Aliphatic Carboxylic Acids [4]
| Entry | Carboxylic Acid Substrate | Product | Yield (%) |
| 1 | Adamantane-1-carboxylic acid | N-tert-Butyl adamantan-1-yl-carbamate | 85 |
| 2 | Cyclohexanecarboxylic acid | tert-Butyl cyclohexylcarbamate | 87 |
| 3 | Cyclopentanecarboxylic acid | tert-Butyl cyclopentylcarbamate | 89 |
| 4 | 4-Phenylbutyric acid | tert-Butyl (3-phenylpropyl)carbamate | 81 |
| 5 | Pivalic acid | tert-Butyl tert-butylcarbamate | 72 |
| 6 | Isobutyric acid | tert-Butyl isopropylcarbamate | 75 |
| 7 | Octanoic acid | tert-Butyl heptylcarbamate | 83 |
Reaction Conditions: Carboxylic acid (1.0 equiv), (Boc)₂O (1.1 equiv), NaN₃ (3.5 equiv), Zn(OTf)₂ (3.3 mol%), TBAB (15 mol%), THF, 40 °C.[4]
Experimental Protocols
Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of sodium azide, which is toxic, and the in situ generation of potentially hazardous acyl azides.[3]
Protocol 1: Zinc-Catalyzed Synthesis of N-tert-Butyl Adamantan-1-yl-carbamate[3][4]
This protocol details the synthesis of a Boc-protected amine from an aliphatic carboxylic acid on a 30 mmol scale.[4]
Materials:
-
Adamantane-1-carboxylic acid (5.41 g, 30 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (7.20 g, 33 mmol)
-
Sodium azide (NaN₃) (3.90 g, 60 mmol)
-
Zinc triflate (Zn(OTf)₂) (364 mg, 1.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.45 g, 4.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
Sodium nitrite (NaNO₂), saturated aqueous solution
-
Ethyl acetate
-
Hexanes
-
Brine
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantane-1-carboxylic acid (5.41 g, 30 mmol), di-tert-butyl dicarbonate (7.20 g, 33 mmol), sodium azide (3.90 g, 60 mmol), zinc triflate (364 mg, 1.0 mmol), and tetrabutylammonium bromide (1.45 g, 4.5 mmol).
-
Add anhydrous tetrahydrofuran (150 mL) to the flask.
-
Stir the mixture and heat to 40 °C using a heating mantle or oil bath.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 48-120 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium nitrite to decompose any residual azide.[3] Stir for 30 minutes.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add ethyl acetate (150 mL) and water (150 mL) to the residue. Transfer the mixture to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure N-tert-butyl adamantan-1-yl-carbamate. An 85% yield was reported for the recrystallized product.[4]
Concluding Remarks
The one-pot synthesis of carbamates from carboxylic acids via the Curtius rearrangement is a robust and highly valuable method in modern organic synthesis. The zinc-catalyzed protocol presented here offers a mild and efficient route to Boc-protected amines from a variety of aliphatic carboxylic acids, utilizing readily available and commercially sourced reagents.[3] This methodology avoids the isolation of unstable intermediates and provides good to excellent yields, making it a practical choice for applications in research, discovery, and development.[4][5][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. One-Pot Curtius RearrangementProcesses from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: m-Nitrobenzoyl Azide in Click Chemistry and Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3] The resulting triazole core is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of m-nitrobenzoyl azide in CuAAC reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The presence of the nitro group on the benzoyl moiety can influence the electronic properties and biological activity of the resulting triazole derivatives, making them interesting candidates for drug development programs.[7]
Application Notes
Synthesis of this compound:
This compound can be synthesized from m-nitrobenzoyl chloride and sodium azide. The reaction is typically carried out in a suitable solvent like acetone or aqueous acetone. It is crucial to handle this compound with care as organic azides are potentially explosive, especially in concentrated form or upon heating. It is often preferable to generate it in situ and use it immediately in the subsequent click reaction without isolation.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.[1][9] The reaction is catalyzed by a Cu(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9] The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and accelerate the reaction.[10]
Drug Discovery and Medicinal Chemistry Applications:
The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate interactions with biological targets.[11][12] The incorporation of the m-nitrobenzoyl group can provide additional interaction points and modulate the pharmacokinetic profile of the molecule. Triazole derivatives have shown a broad spectrum of pharmacological activities, and the synthesis of novel libraries of triazoles using this compound can lead to the discovery of new therapeutic agents.[13] For instance, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been investigated as potent antitrypanosomal agents.[14]
Experimental Protocols
Protocol 1: Synthesis of 1-(m-nitrobenzoyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a general procedure for the copper-catalyzed cycloaddition of this compound (generated in situ) and phenylacetylene.
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve m-nitrobenzoyl chloride (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add sodium azide (1.1 mmol) to the solution and stir the mixture at room temperature for 1 hour to generate this compound in situ.
-
To this mixture, add phenylacetylene (1.0 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-(m-nitrobenzoyl)-4-phenyl-1H-1,2,3-triazole.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of 1,4-disubstituted triazoles via CuAAC, based on analogous reactions. Specific data for this compound reactions should be determined empirically.
| Azide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 30 | 4 | >99 | [9][15] |
| Benzyl azide | Phenylacetylene | Cu(II)-coordination polymer (50 ppm) | EG/H₂O | RT | 0.5 | 92 | [13] |
| 4-Nitrophenyl azide | 3-Dimethylaminoacrolein | N/A (thermal) | N/A | N/A | N/A | High | [11][16] |
Visualizations
Reaction Scheme for CuAAC
Caption: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of triazoles using this compound.
Logical Relationship in Drug Discovery
Caption: The role of this compound in a typical drug discovery workflow.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyne click chemistry with in situ generated aromatic azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: Scale-Up Considerations for Reactions Involving m-Nitrobenzoyl Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction m-Nitrobenzoyl azide is a versatile reagent, primarily utilized as a precursor for the generation of m-nitrophenyl isocyanate via the Curtius rearrangement.[1][2][3] This intermediate is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules, including ureas, carbamates, and amides.[1][4] While reactions involving this compound are well-established on a laboratory scale, scaling up these processes presents significant safety and operational challenges. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, necessitating careful handling and reaction control.[5][6] Furthermore, the formation of highly toxic and explosive hydrazoic acid is a critical risk that must be mitigated.[6][7]
This document provides detailed protocols and critical considerations for the safe and efficient scale-up of the synthesis of this compound and its subsequent use in the Curtius rearrangement.
Safety and Hazard Analysis
Scaling up reactions with this compound requires a thorough understanding of its intrinsic hazards. Organic azides are potentially explosive, and their stability is a primary concern.[5]
Key Hazards:
-
Explosive Potential: Acyl azides can decompose violently when subjected to heat, shock, or friction.[5][8] The presence of the nitro group can further increase the energetic nature of the molecule.
-
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[5]
-
Hydrazoic Acid Formation: Contact with acids, including strong acids and even mild protic sources, can generate hydrazoic acid (HN₃), which is a highly toxic, volatile, and dangerously explosive compound.[6][7]
-
Incompatibilities: Azides should never be mixed with chlorinated solvents (e.g., dichloromethane, chloroform) due to the risk of forming explosively unstable di- and tri-azidomethane.[5][7] Contact with certain metals (e.g., copper, lead, brass) can form highly sensitive and explosive heavy metal azides.[6]
Hazard Mitigation Strategy
A systematic approach to hazard identification and control is mandatory.
Caption: Workflow for hazard assessment and mitigation in scale-up.
Data Presentation: Safety & Physical Properties
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₄N₄O₃ | [9] |
| Molecular Weight | 192.13 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | ~68 °C | [10] |
| Hazards | Flammable solid, potentially shock-sensitive, toxic | [8][11] |
| Incompatibilities | Strong acids, strong oxidizing agents, certain metals, chlorinated solvents | [5][6][8] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. | [8][11] |
Scale-Up of this compound Synthesis
The synthesis typically involves the reaction of m-nitrobenzoyl chloride with sodium azide in an acetone/water solvent system.[10]
Key Scale-Up Considerations:
-
Temperature Control: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system (e.g., a jacketed reactor with a chiller) is essential to maintain the reaction temperature, typically between 20-25°C, to prevent runaway reactions and decomposition of the azide product.[10]
-
Reagent Addition: The solution of m-nitrobenzoyl chloride must be added slowly and sub-surface to the vigorously stirred sodium azide solution. This prevents localized high concentrations and exotherms. Using a syringe pump or a dropping funnel with precise control is critical.
-
Mixing: Efficient mechanical stirring is crucial to ensure proper heat and mass transfer. Inadequate mixing can lead to hot spots, increasing the risk of decomposition.
-
Off-Gassing: The reaction should be conducted in a well-ventilated fume hood as small amounts of hydrazoic acid may be liberated.[10] A gas outlet leading to a scrubber (e.g., containing a dilute bleach solution) can be implemented as an additional safety measure.
Experimental Protocol: Synthesis of this compound (1 mole scale)
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.646 (1955).[10]
Materials:
-
Sodium azide (NaN₃): 78 g (1.2 moles)
-
m-Nitrobenzoyl chloride: 185.5 g (1 mole)
-
Acetone (dried): 300 mL
-
Deionized Water: 1 L (500 mL for reaction, 500 mL for precipitation)
-
Equipment: 2 L jacketed reactor with overhead mechanical stirrer, dropping funnel, temperature probe, and cooling circulator.
Procedure:
-
Setup: Assemble the 2 L jacketed reactor in a fume hood. Ensure the mechanical stirrer provides vigorous agitation. Set the cooling circulator to maintain a bath temperature of 20°C.
-
Azide Solution: In the reactor, dissolve 78 g of sodium azide in 500 mL of water. Begin stirring and allow the solution to cool to 20-25°C.
-
Chloride Solution: In a separate flask, dissolve 185.5 g of m-nitrobenzoyl chloride in 300 mL of dried acetone.
-
Addition: Transfer the m-nitrobenzoyl chloride solution to the dropping funnel. Add it to the stirred sodium azide solution over approximately 1 hour, ensuring the internal temperature does not exceed 25°C. A white precipitate of this compound will form immediately.
-
Reaction: After the addition is complete, continue to stir the mixture for an additional 30 minutes at 20-25°C.
-
Precipitation: Add another 500 mL of water to the reaction mixture to ensure complete precipitation of the product. Stir for an additional 30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Do not use a metal spatula to handle the product; use plastic or ceramic instead.[6]
-
Washing: Wash the filter cake thoroughly with cold water (2 x 200 mL).
-
Drying: Air-dry the product on a tray in the fume hood, away from heat, light, and vibration. DO NOT dry in an oven. The expected yield is approximately 189 g (98%).
Scale-Up of the Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas.[1] The highly reactive isocyanate is typically trapped in situ with a nucleophile.
Caption: Reaction pathway of the Curtius Rearrangement.
Key Scale-Up Considerations:
-
Controlled Heating: The rearrangement is initiated by heat. On a large scale, uniform heating is critical. A jacketed reactor with a heated circulating fluid is ideal. The temperature should be raised slowly to the desired point to control the rate of nitrogen evolution.
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be equipped with a vent leading to an appropriate outlet (e.g., a bubbler) to prevent pressure buildup. The rate of gas evolution can serve as an indicator of the reaction rate.
-
Solvent Choice: The solvent must be inert to the azide and the isocyanate intermediate and have a suitable boiling point for the reaction temperature. Toluene or xylenes are common choices.
-
In-Situ Trapping: It is highly recommended to perform the rearrangement in the presence of the nucleophilic trapping agent. This consumes the isocyanate as it is formed, avoiding the isolation of this potentially hazardous and moisture-sensitive intermediate.
Experimental Protocol: Curtius Rearrangement and Trapping with Benzyl Alcohol
Materials:
-
This compound (crude, dried): 96 g (0.5 moles)
-
Benzyl alcohol: 59.5 g (0.55 moles, 1.1 equiv.)
-
Toluene: 500 mL
-
Equipment: 1 L jacketed reactor with overhead mechanical stirrer, reflux condenser, temperature probe, heating circulator, and a nitrogen outlet connected to a bubbler.
Procedure:
-
Setup: Assemble the reactor in a fume hood. Ensure all joints are secure.
-
Charging Reactor: Charge the reactor with 96 g of this compound, 59.5 g of benzyl alcohol, and 500 mL of toluene.
-
Inerting: Purge the system with nitrogen.
-
Heating: Begin stirring and slowly heat the mixture using the circulating heater. A gentle evolution of nitrogen gas should begin around 80-90°C.
-
Reaction: Continue to heat the reaction to a gentle reflux (~110°C). Maintain the reflux until gas evolution ceases (typically 2-4 hours). The completion of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the characteristic azide stretch at ~2130 cm⁻¹).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product, benzyl N-(3-nitrophenyl)carbamate, can be isolated by cooling the mixture further to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol).
Conclusion
Successfully scaling reactions involving this compound hinges on a rigorous approach to safety and a deep understanding of the reaction thermodynamics. Key control parameters include precise temperature management, controlled reagent addition, and efficient mixing. For subsequent reactions like the Curtius rearrangement, managing gas evolution and utilizing in-situ trapping protocols are essential for a safe and efficient process. By implementing the strategies and protocols outlined in this note, researchers can confidently transition from lab-scale experiments to larger-scale production.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Synthesis of m-Nitrophenylureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of m-nitrophenylureas from primary and secondary amines using m-nitrobenzoyl azide as a key intermediate. The synthesis proceeds via a Curti-us rearrangement of this compound to form m-nitrophenyl isocyanate, which is subsequently trapped in situ by a nucleophilic amine. This method is a reliable route to a diverse range of urea derivatives, which are important scaffolds in medicinal chemistry and drug development. Included are a general experimental protocol, a table of representative yields, and a workflow diagram of the reaction pathway.
Introduction
Urea derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities. The synthesis of unsymmetrical ureas is of particular interest. A robust and versatile method for preparing these compounds is the Curtius rearrangement of an acyl azide to an isocyanate, followed by nucleophilic attack by an amine.[1][2][3] This application note details the preparation of various m-nitrophenylureas from readily available amines and this compound. The m-nitrophenyl moiety is a common feature in pharmacologically active molecules, and this protocol provides a straightforward method for its incorporation into a urea linkage.
Reaction Principle
The overall transformation involves two key steps:
-
Curtius Rearrangement: this compound, upon heating, undergoes a rearrangement to produce m-nitrophenyl isocyanate with the loss of nitrogen gas. This is a concerted process where the m-nitrophenyl group migrates to the nitrogen atom as nitrogen gas is expelled.[3]
-
Nucleophilic Addition: The highly reactive isocyanate intermediate is not isolated but is trapped in situ by a primary or secondary amine present in the reaction mixture. The amine attacks the electrophilic carbon of the isocyanate, forming the stable m-nitrophenylurea derivative.[1][4]
Experimental Protocols
Materials and Methods
Reagents:
-
This compound (can be prepared from m-nitrobenzoyl chloride and sodium azide)
-
A variety of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous toluene or other inert solvent (e.g., benzene, THF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Apparatus for purification (e.g., column chromatography, recrystallization)
General Procedure for the Synthesis of m-Nitrophenylureas:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired amine (1.0 eq) in anhydrous toluene (10 mL per mmol of amine).
-
To this solution, add a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of azide) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold toluene, and dry under vacuum. The product can be further purified by recrystallization.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Note: this compound is a potentially explosive compound and should be handled with care. It is recommended to use it in solution and avoid isolation of the pure azide if possible. A one-pot procedure starting from m-nitrobenzoic acid using diphenylphosphoryl azide (DPPA) is a safer alternative.[4]
Data Presentation
The following table summarizes representative yields for the synthesis of various m-nitrophenylureas from this compound and a selection of amines. The reaction conditions are generalized from similar preparations of substituted ureas via the Curtius rearrangement.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(m-nitrophenyl)-N'-phenylurea | 85 |
| 2 | 4-Methylaniline | N-(m-nitrophenyl)-N'-(p-tolyl)urea | 88 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(m-nitrophenyl)urea | 90 |
| 4 | Benzylamine | N-benzyl-N'-(m-nitrophenyl)urea | 92 |
| 5 | Cyclohexylamine | N-cyclohexyl-N'-(m-nitrophenyl)urea | 80 |
| 6 | Morpholine | 4-((m-nitrophenyl)carbamoyl)morpholine | 95 |
| 7 | Piperidine | 1-((m-nitrophenyl)carbamoyl)piperidine | 93 |
Yields are based on published data for analogous reactions and are intended to be representative.
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the preparation of m-nitrophenylureas from this compound and an amine.
Caption: Workflow for m-nitrophenylurea synthesis.
Signaling Pathway Analogy
While not a biological signaling pathway, the logical progression of the chemical transformation can be visualized in a similar manner, highlighting the key transformation and trapping step.
Caption: Logical flow of the chemical reaction.
Conclusion
The synthesis of m-nitrophenylureas from this compound and various amines is an efficient and versatile method for accessing a library of compounds with potential applications in drug discovery and development. The reaction proceeds through the well-established Curtius rearrangement, and the resulting ureas are generally obtained in good to excellent yields. The provided protocol serves as a valuable guide for researchers in the field of medicinal chemistry and organic synthesis.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Notes and Protocols for Hydroxyl Group Characterization Using m-Nitrobenzoyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of hydroxyl groups is a fundamental requirement in many areas of chemical and pharmaceutical sciences, including natural product analysis, metabolite identification, and drug development. Derivatization of the hydroxyl moiety into a more readily detectable group is a common strategy to enhance analytical sensitivity and improve chromatographic separation. m-Nitrobenzoyl azide emerges as a versatile reagent for this purpose. Through a Curtius rearrangement, it generates the highly reactive m-nitrophenyl isocyanate in situ, which then efficiently reacts with hydroxyl groups to form stable m-nitrobenzoyl urethane derivatives. The presence of the nitro group provides a strong chromophore, significantly enhancing UV detection in HPLC analysis, and the overall derivatization can improve the analyte's chromatographic properties and ionization efficiency in mass spectrometry.
These application notes provide a comprehensive overview of the use of this compound for the characterization of hydroxyl groups, including detailed experimental protocols, quantitative data, and workflow visualizations.
Principle of the Method
The utility of this compound as a derivatizing agent for hydroxyl groups is based on the Curtius rearrangement, a well-established reaction in organic synthesis. The process can be summarized in two key steps:
-
In situ generation of m-nitrophenyl isocyanate: Upon gentle heating, this compound undergoes a thermal rearrangement, eliminating nitrogen gas to form the highly reactive m-nitrophenyl isocyanate.
-
Urethane formation: The generated isocyanate readily reacts with the hydroxyl group of the analyte to form a stable N-(m-nitrophenyl)carbamate, also known as a m-nitrobenzoyl urethane derivative.
This derivatization imparts a strongly UV-absorbing m-nitrophenyl group onto the analyte, making it amenable to sensitive detection by HPLC-UV.
Applications
The derivatization of hydroxyl-containing compounds with this compound offers several analytical advantages:
-
Enhanced UV Detection: The introduction of the m-nitrophenyl group provides a strong chromophore, enabling highly sensitive detection of otherwise poorly UV-absorbing analytes like aliphatic alcohols, sterols, and carbohydrates.
-
Improved Chromatographic Properties: The derivatization alters the polarity of the analyte, which can lead to improved peak shape, resolution, and retention times in reverse-phase HPLC.
-
Increased Molecular Weight: The addition of the m-nitrobenzoyl group increases the molecular weight of the analyte, which can be advantageous in mass spectrometry analysis.
-
Versatility: The reagent can be applied to a wide range of primary, secondary, and tertiary alcohols.
A notable application is in the analysis of hydroxysteroids. While direct analysis can be challenging due to their low concentrations and lack of strong chromophores, derivatization with reagents analogous to this compound, such as 4-(4-methyl-1-piperazyl)-3-nitrobenzoyl azide, has been shown to increase detection sensitivity by over 500-fold in LC-ESI-MS analysis.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the derivatizing agent, this compound, from commercially available m-nitrobenzoyl chloride.
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 molar equivalents) in deionized water.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve m-nitrobenzoyl chloride (1.0 molar equivalent) in anhydrous acetone.
-
Slowly add the m-nitrobenzoyl chloride solution to the stirred sodium azide solution using a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
The precipitated this compound is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a white solid.
Caution: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat. Perform the reaction in a well-ventilated fume hood.
Protocol 2: Derivatization of a Hydroxyl-Containing Analyte
This protocol provides a general procedure for the derivatization of an alcohol with this compound. Optimization of reaction time and temperature may be necessary for specific analytes.
Materials:
-
Hydroxyl-containing analyte
-
This compound
-
Anhydrous toluene (or other inert solvent such as dioxane or THF)
-
Reaction vial with a screw cap
-
Heating block or oil bath
-
Nitrogen or argon gas supply (optional)
Procedure:
-
Dissolve the hydroxyl-containing analyte (1.0 molar equivalent) in anhydrous toluene in a reaction vial.
-
Add this compound (1.1-1.5 molar equivalents) to the solution.
-
If the analyte is sensitive to oxidation, purge the vial with an inert gas (nitrogen or argon).
-
Seal the vial tightly with a screw cap.
-
Heat the reaction mixture at 80-100 °C for 1-4 hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution containing the m-nitrobenzoyl urethane derivative can be directly analyzed by HPLC or subjected to a work-up procedure if necessary (e.g., evaporation of the solvent and redissolution in a suitable injection solvent).
Quantitative Data Presentation
The derivatization of hydroxyl groups with this compound yields m-nitrobenzoyl urethanes. The following tables summarize typical spectroscopic data for analogous N-nitrophenyl carbamates, which can be used as a reference for the characterization of the derivatized products.
Table 1: Representative ¹H NMR Spectroscopic Data for Nitrophenyl Carbamates
| Compound | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | CH₂/CH Protons (δ, ppm) | Reference |
| 4-Nitrophenyl benzylcarbamate | 8.42-8.05 (d), 7.57-6.78 (m) | 5.55 (br s) | 4.48 (d) | [3] |
| 4-Nitrobenzyl carbamate | 8.19-8.21 (d), 7.52-7.54 (d) | 6.67 (br s) | 4.83 (s) | [4] |
| 2-Nitrophenyl carbamate | 8.09-8.12 (m), 7.63-7.66 (m) | 10.51 (br s) | - | [4] |
Table 2: Representative ¹³C NMR Spectroscopic Data for Nitrophenyl Carbamates
| Compound | C=O Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | CH₂/CH Carbon (δ, ppm) | Reference |
| 4-Nitrophenyl benzylcarbamate | Not reported | 128.84, 127.58, 126.10, 125.12, 122.05, 115.66 | 45.35 | [3] |
| 4-Nitrophenyl benzylcarbonate | 129.00 | 128.78, 125.23, 121.73 | 70.93 | [3] |
Table 3: Representative FT-IR Spectroscopic Data for Nitrophenyl Carbamates
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | Reference |
| N-Alkyl-p-nitrophenylcarbamates | ~1700-1800 (single band) | ~3300 | ~1520, ~1350 | [5] |
| N-Alkyl-o-nitrophenylcarbamates | ~1700-1800 (two bands in solid state) | ~3300 | ~1520, ~1350 | [5] |
| 4-Nitrobenzyl carbamate | 1707 | 3422-3339 | 1513, 1339 | [4] |
| 2-Nitrophenyl carbamate | 1745 | 3255 | 1616, 1346 | [4] |
Visualization of Workflows and Mechanisms
To aid in the understanding of the chemical processes and experimental procedures, the following diagrams have been generated.
Caption: Reaction scheme for the derivatization of a hydroxyl-containing compound.
Caption: Step-by-step experimental workflow for hydroxyl group derivatization.
References
Troubleshooting & Optimization
identifying side products in m-nitrobenzoyl azide reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-nitrobenzoyl azide. The focus is on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary reaction of this compound is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide into an isocyanate (m-nitrophenyl isocyanate) with the concurrent loss of nitrogen gas.[1][2] The highly reactive isocyanate intermediate can then be trapped with various nucleophiles to yield different products.[3][4]
Q2: My reaction is complete, but the yield of the desired amine/carbamate/urea is low. What are the likely side products?
A2: Low yields are often due to the high reactivity of the m-nitrophenyl isocyanate intermediate, which can react with unintended nucleophiles. The most common side products include:
-
m-Nitroaniline: Formed if the isocyanate reacts with residual water.[4][5]
-
Symmetrical Urea (N,N'-bis(3-nitrophenyl)urea): Formed when the isocyanate reacts with the m-nitroaniline generated from hydrolysis.[5][6]
-
Carbamates (Urethanes): Formed if the isocyanate reacts with alcohol solvents or impurities.[1][7]
-
Nitrene Insertion Products: Under photochemical conditions, a nitrene intermediate can form, which may insert into C-H bonds of the solvent, leading to undesired amides (e.g., N-cyclohexyl-m-nitrobenzamide if using cyclohexane).[1][3]
Q3: How can I detect the presence of the isocyanate intermediate and other side products?
A3: A combination of spectroscopic methods is recommended for identifying products and intermediates.
| Analytical Technique | Key Functional Group / Compound | Characteristic Signal |
| Infrared (IR) Spectroscopy | This compound (-N₃) | Strong, sharp peak around 2100 cm⁻¹[8] |
| m-Nitrophenyl Isocyanate (-NCO) | Strong, broad peak around 2250-2275 cm⁻¹[7] | |
| Urea / Carbamate / Amide (C=O) | Strong peak in the 1600-1750 cm⁻¹ region | |
| ¹H and ¹³C NMR | All products | Provides detailed structural information for the aromatic and substituent groups, allowing for unambiguous identification of products.[8] |
| HPLC | Isocyanates and derivatives | Used for separation and quantification. Often requires derivatization for sensitive UV or fluorescence detection.[9][10][11] |
| Mass Spectrometry (MS) | All products | Determines the molecular weight of products and impurities, aiding in their identification.[12] |
Q4: Are there any specific safety concerns when working with this compound?
A4: Yes. Acyl azides are high-energy molecules and can be explosive, especially with heat or shock. It is crucial to handle them with care and avoid high temperatures during storage and recrystallization.[13] Furthermore, when synthesizing azides using sodium azide, halogenated solvents like dichloromethane or chloroform must be avoided, as they can form dangerously explosive compounds like azidochloromethane.[14]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and its subsequent Curtius rearrangement.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conversion of this compound. | Insufficient reaction temperature or time for thermal rearrangement. | Gradually increase the reaction temperature while carefully monitoring for nitrogen evolution. Ensure the reaction is allowed to proceed for a sufficient duration. |
| Product is primarily m-nitroaniline. | Presence of water in the reaction, leading to hydrolysis of the isocyanate intermediate. | Rigorously dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.[6] |
| Significant amount of a high molecular weight, insoluble white solid is formed. | Formation of symmetrical N,N'-bis(3-nitrophenyl)urea from the reaction of m-nitrophenyl isocyanate with m-nitroaniline. | This is a consequence of water being present. The primary solution is to eliminate water from the reaction system (see above). Toluene is a recommended solvent due to its low propensity to contain water.[6] |
| Product is contaminated with a carbamate derivative. | Use of an alcohol as a solvent or the presence of alcohol impurities. | If a carbamate is not the desired product, avoid alcohol-based solvents. Use a non-nucleophilic, anhydrous solvent like toluene or THF. |
| A complex mixture of products is observed under photochemical conditions. | Formation of a highly reactive nitrene intermediate leading to non-specific C-H insertion reactions with the solvent. | For a clean Curtius rearrangement, thermal conditions are generally preferred as they proceed via a concerted mechanism without a free nitrene intermediate.[1] If photochemistry is required, choose a solvent with less reactive C-H bonds. |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from Organic Syntheses.[13]
-
Step 1: Preparation of m-Nitrobenzoyl Chloride. In a round-bottomed flask, place m-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles). Heat the mixture on a steam bath for 3 hours under a reflux condenser. After the reaction, distill the excess thionyl chloride. The remaining residue is m-nitrobenzoyl chloride, which can be further purified by vacuum distillation.
-
Step 2: Azide Formation. Prepare a solution of sodium azide (1.2 moles) in 500 ml of water in a round-bottomed flask equipped with a mechanical stirrer, and maintain the temperature at 20-25°C. Separately, dissolve the m-nitrobenzoyl chloride (1 mole) in 300 ml of dry acetone.
-
Step 3: Reaction. Add the acetone solution of m-nitrobenzoyl chloride dropwise to the stirred sodium azide solution over 1 hour. The this compound will precipitate as a white solid.
-
Step 4: Isolation. Continue stirring for 30 minutes after the addition is complete. Add 500 ml of water and stir for another 30 minutes. Collect the solid product by suction filtration, wash with water, and air dry. The crude product can be recrystallized, keeping the temperature below 50°C.
2. General Protocol for Curtius Rearrangement and Trapping
-
Step 1: Setup. Dissolve the synthesized this compound in a suitable anhydrous solvent (e.g., toluene) in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Step 2: Rearrangement. Heat the solution gently. The rearrangement is often initiated between 60-100°C and is accompanied by the evolution of nitrogen gas. Monitor the reaction progress by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or TLC.
-
Step 3: Trapping the Isocyanate.
-
For Amine Synthesis: After the rearrangement is complete, cool the reaction mixture. Carefully add water or aqueous acid to hydrolyze the isocyanate to m-nitroaniline.
-
For Carbamate Synthesis: After the rearrangement, add a desired anhydrous alcohol to the reaction mixture to trap the isocyanate as a carbamate.
-
For Urea Synthesis: After the rearrangement, add a desired primary or secondary amine to the reaction mixture to form a substituted urea.
-
-
Step 4: Workup and Purification. After the trapping reaction is complete, use standard extraction and purification techniques (e.g., recrystallization, column chromatography) to isolate the desired product.
Visualizations
Caption: Primary reaction and side product formation pathways.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 11. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 12. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products Derived from m-Nitrobenzoyl Azide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reaction products from m-nitrobenzoyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound and what main products can I expect?
A1: this compound is a versatile reagent primarily used for two types of transformations:
-
Curtius Rearrangement : This is the most common reaction, where thermal or photochemical decomposition of the acyl azide leads to the formation of m-nitrophenyl isocyanate with the loss of nitrogen gas.[1][2] This highly reactive isocyanate is often trapped in situ with various nucleophiles.
-
Amide Formation : It can react with amines to form substituted m-nitrophenylureas or with other nucleophiles to generate corresponding amide derivatives.[3]
Q2: My main product is m-nitrophenyl isocyanate from a Curtius rearrangement. What are the likely impurities and how can I remove them?
A2: The primary impurity is often a disubstituted urea, which forms if the m-nitrophenyl isocyanate intermediate reacts with trace amounts of water.[4][5] Other potential impurities include unreacted this compound.
-
Troubleshooting : To minimize urea formation, ensure all glassware is oven-dried and use anhydrous solvents. Traces of water in solvents like acetonitrile can lead to the formation of insoluble urea byproducts.[5]
-
Purification : The urea byproduct is typically insoluble in solvents like dry carbon tetrachloride or dichloromethane and can be removed by filtration.[6] The desired isocyanate can then be purified by recrystallization from a dry solvent or by distillation under reduced pressure.[6][7]
Q3: I've used an alcohol (e.g., benzyl alcohol) to trap the isocyanate and form a carbamate. Now I'm struggling to remove the excess alcohol. What should I do?
A3: Removing excess high-boiling point nucleophiles like benzyl alcohol can be challenging because they often have similar polarity to the desired carbamate product, making chromatographic separation difficult.[5]
-
Troubleshooting :
-
Enzymatic Tagging : A highly effective method involves using an immobilized enzyme, such as Candida antarctica lipase B (CALB), to selectively acylate the excess alcohol. The resulting ester is typically non-polar and can be easily separated from the more polar carbamate product by column chromatography.[4][5]
-
Aqueous Workup : Perform an aqueous wash (e.g., with sodium bicarbonate solution) to remove some of the excess alcohol, though this may not be sufficient for complete removal.
-
Chromatography Optimization : If chromatography is the only option, use a multi-component solvent system and consider a gradient elution to improve separation.
-
Q4: What are the best general-purpose purification techniques for solid products derived from this compound?
A4: For solid products, recrystallization is often the most effective and scalable purification method.
-
Solvent Selection : The choice of solvent is critical. For m-nitrobenzamide derivatives, recrystallization from hot alcohol is often effective.[8] For the parent m-nitrobenzazide, a mixture of benzene and ligroin can be used.[3]
-
Procedure : Dissolve the crude product in a minimum amount of a suitable hot solvent. If the solution is colored, you can treat it with decolorizing carbon.[3] Allow the solution to cool slowly to form pure crystals, which are then collected by filtration.
Q5: How do I choose between column chromatography and recrystallization?
A5: The choice depends on the nature of your product and impurities.
-
Recrystallization is ideal for crystalline solids when the impurities have significantly different solubility in the chosen solvent system. It is often more economical and easier to scale up.
-
Column Chromatography is more versatile and can separate components with very similar polarities, including oils and non-crystalline solids. It is excellent for removing multiple impurities in a single step.[9][10] However, it can be more time-consuming and requires larger volumes of solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after purification | Product loss during multiple extraction or chromatography steps. | Minimize the number of purification steps. For chromatography, ensure proper column packing and solvent selection to avoid band broadening. For recrystallization, avoid using an excessive amount of solvent. |
| Oily product that won't crystallize | Presence of impurities preventing lattice formation. | Try purifying a small sample via column chromatography to remove impurities.[10][11] The purified oil may then crystallize upon standing, scratching the flask, or seeding with a crystal. |
| Formation of an insoluble white precipitate during Curtius rearrangement | Reaction of the isocyanate intermediate with trace water to form a symmetric urea.[5] | Use rigorously dried solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[12] |
| Product decomposes on silica gel column | The product is sensitive to the acidic nature of standard silica gel. | Use deactivated silica (treated with a base like triethylamine) or switch to a different stationary phase like alumina. |
| Streaking or poor separation during column chromatography | Inappropriate solvent system; column overloading. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. |
Data on Purification Techniques
| Product Type | Purification Method | Typical Impurities Removed | Solvent System / Conditions | Reported Yield / Purity |
| m-Nitrobenzamide | Column Chromatography | Unreacted starting materials, side-products | Ethyl Acetate / Hexane | 57-75% separation yield[9] |
| m-Nitrobenzamide Derivatives | Recrystallization | Starting materials, catalysts | Hot Alcohol or Ethyl Acetate | Sufficient for characterization[8] |
| m-Nitrobenzazide | Recrystallization | m-Nitrobenzoic acid, sodium azide | Benzene / Ligroin (equal parts) | 98% (crude), 70% (recrystallized)[3] |
| Isocyanates (general) | Distillation | High-boiling impurities, urea byproducts | Reduced pressure | High purity, improved color stability[7] |
| Carbamate Derivatives | Column Chromatography | Excess alcohol (after enzymatic tagging) | Ethyl Acetate / Hexane (e.g., 1:4 v/v)[10] | 67% yield[10] |
Experimental Protocols
Protocol 1: Purification of m-Nitrobenzamide by Column Chromatography
This protocol is adapted from a standard procedure for purifying amide products.[9]
-
Prepare the Column : Pack a glass column with silica gel in a slurry of hexane.
-
Prepare the Sample : Dissolve the crude m-nitrobenzamide in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.
-
Load the Column : Carefully add the dried sample powder to the top of the prepared column.
-
Elution : Begin eluting the column with a solvent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate in hexane). The optimal solvent system should be determined beforehand using TLC.
-
Collect Fractions : Collect the eluting solvent in fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate Product : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified m-nitrobenzamide.
Protocol 2: Purification by Recrystallization
This is a general protocol for solid, crystalline products.[3][8]
-
Select a Solvent : Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or solvent mixtures like benzene/ligroin.[3][8]
-
Dissolve the Crude Product : Place the crude solid in an Erlenmeyer flask and add a minimum amount of the hot solvent until the solid just dissolves.
-
Decolorize (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallize : Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolate Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry : Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.
Visualizations
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. almacgroup.com [almacgroup.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Page loading... [guidechem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
how to increase the yield of the Curtius rearrangement
Welcome to the Technical Support Center for the Curtius Rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Curtius rearrangement and provides actionable solutions.
Q1: Why is the yield of my isocyanate or subsequent amine/carbamate/urea unexpectedly low?
A1: Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete formation of the acyl azide: The initial step of converting the carboxylic acid or its derivative to the acyl azide is crucial.
-
Solution: Ensure your starting carboxylic acid is sufficiently activated. If using an acyl chloride, ensure its complete formation and purity. For one-pot procedures with diphenylphosphoryl azide (DPPA), ensure anhydrous conditions as DPPA can react with water.
-
-
Suboptimal reaction temperature: The thermal decomposition of the acyl azide is temperature-dependent.
-
Solution: If the temperature is too low, the rearrangement will be slow or incomplete. If it's too high, side reactions and decomposition of the product may occur. The optimal temperature is typically between 60-100°C in the absence of a catalyst.[1] Consider performing small-scale experiments to determine the optimal temperature for your specific substrate.
-
-
Presence of water: Water can react with the highly electrophilic isocyanate intermediate to form an unstable carbamic acid, which can then decompose to the primary amine and carbon dioxide.[2][3] This can be a desired outcome if the amine is the target product, but it can also lead to the formation of urea byproducts if unreacted isocyanate is still present.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents, especially if the isocyanate is to be trapped with a nucleophile other than water.
-
-
Inefficient trapping of the isocyanate: The isocyanate intermediate is highly reactive and, if not trapped efficiently, can polymerize or undergo other side reactions.
-
Solution: Use a sufficient excess of the trapping nucleophile (e.g., alcohol for carbamates, amine for ureas). Ensure the nucleophile is added before or immediately after the rearrangement is complete.
-
Q2: I am observing the formation of significant amounts of urea byproduct. How can I minimize this?
A2: Urea formation occurs when the desired amine product (formed from the reaction of the isocyanate with water) reacts with remaining isocyanate intermediate.
-
Solution 1: Rigorous exclusion of water. As mentioned above, using anhydrous conditions will prevent the initial formation of the amine from the isocyanate.
-
Solution 2: Controlled addition of reagents. In a one-pot reaction, consider adding the trapping amine nucleophile only after the Curtius rearrangement is complete. This can be monitored by techniques like IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak).
-
Solution 3: Use of a protected amine precursor. If the goal is the primary amine, it is often better to trap the isocyanate with an alcohol like tert-butanol or benzyl alcohol to form a Boc- or Cbz-protected amine, respectively.[4] These protecting groups can be cleaved in a subsequent step under milder conditions, avoiding the formation of ureas.
Q3: The reaction is very slow or does not go to completion. What can I do?
A3: Sluggish reactions are often due to insufficient energy to overcome the activation barrier of the rearrangement.
-
Solution 1: Increase the reaction temperature. Cautiously increase the temperature in small increments, monitoring for any signs of decomposition.
-
Solution 2: Use a Lewis or Brønsted acid catalyst. Catalysts like boron trifluoride (BF₃) or boron trichloride (BCl₃) can significantly lower the decomposition temperature of the acyl azide, by as much as 100°C, and increase the yield of the isocyanate.[4] Protic acids can also be used.[1]
-
Solution 3: Consider a one-pot procedure with an activating agent. Reagents like diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (T3P®) can facilitate the in-situ formation of the acyl azide and promote the rearrangement under milder conditions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing the acyl azide?
A1: The best method depends on the substrate's functional group tolerance and the desired reaction scale.
-
From Acyl Chlorides: Reacting an acyl chloride with sodium azide or trimethylsilyl azide (TMSA) is a common and effective method.[1]
-
From Carboxylic Acids (One-Pot): For substrates sensitive to harsh conditions, direct conversion of the carboxylic acid using diphenylphosphoryl azide (DPPA) is a mild and efficient alternative that avoids the isolation of the potentially explosive acyl azide.[1]
-
From Acyl Hydrazides: Treatment of an acyl hydrazide with nitrous acid also yields the acyl azide.[1]
Q2: Does the stereochemistry of the migrating group affect the reaction?
A2: No, the Curtius rearrangement proceeds with full retention of configuration at the migrating R-group.[4][5] This is because the reaction occurs via a concerted mechanism where the migration of the R-group and the loss of nitrogen gas happen simultaneously, avoiding the formation of a planar nitrene intermediate that could lead to racemization.[4]
Q3: Can I run the Curtius rearrangement under photochemical conditions?
A3: Yes, photochemical Curtius-type rearrangements are possible. However, they are not always ideal as they can proceed through a nitrene intermediate, which is highly reactive and can lead to side products through reactions like C-H insertion.[1] Thermal rearrangement is generally preferred for cleaner reactions and higher yields of the desired isocyanate.
Data Presentation
The following tables summarize quantitative data on how different factors can influence the yield of the Curtius rearrangement.
Table 1: Effect of Catalyst on Reaction Temperature and Yield
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzoyl Azide | None | 80 | Moderate | [4] |
| Benzoyl Azide | BF₃ | -20 | High | [4] |
| Adamantane-1-carboxylic acid | Zn(OTf)₂ (2 mol%) | 40 | 85 | [6] |
Table 2: Influence of Trapping Nucleophile on Product and Yield
| Starting Material | Trapping Nucleophile | Product | Yield (%) | Reference |
| Intermediate from Triquinacene synthesis | Methyl Carbamate | 84 | [4] | |
| Carboxylic Acid | tert-Butanol (in one-pot DPPA procedure) | Boc-protected amine | Good to Excellent | [7] |
| Carboxylic Acid | Benzyl Alcohol (in one-pot DPPA procedure) | Cbz-protected amine | Good to Excellent | [7] |
| Carboxylic Acid | Amine (in one-pot DPPA procedure) | Urea | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Boc-Protected Amine from a Carboxylic Acid using DPPA
-
To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) is added triethylamine (1.1 eq).
-
Diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred for 30 minutes at room temperature.
-
tert-Butanol (2.0-3.0 eq) is added to the mixture.
-
The reaction is heated to reflux (typically 80-110°C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the desired Boc-protected amine.
Protocol 2: Zinc-Catalyzed One-Pot Synthesis of a Boc-Protected Amine
This procedure is adapted from a literature report for the synthesis of N-tert-butyl adamantanyl-1-yl-carbamate.[6]
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and argon inlet is charged with the aliphatic carboxylic acid (1.0 eq), sodium azide (2.0 eq), tetra-n-butylammonium bromide (0.09 eq), and zinc triflate (0.02 eq).
-
Anhydrous THF is added, and the flask is heated to 40°C.
-
Di-tert-butyl dicarbonate (1.1 eq) is added.
-
The reaction mixture is stirred at 40°C until completion (monitored by GC or LC-MS).
-
The reaction is cooled to room temperature and quenched with an aqueous solution of NaNO₂.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or silica gel chromatography.
Visualizations
Caption: General workflow of the Curtius rearrangement from various starting materials to final products.
Caption: Factors influencing the yield of the Curtius rearrangement.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing m-Nitrobenzoyl Azide Reactions
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. m-Nitrobenzoyl azide is a potentially hazardous material due to its explosive nature. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. A thorough risk assessment must be performed before any experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard of this compound is its potential for rapid and violent exothermic decomposition, which can lead to an explosion.[1] Like other organic azides, it can be sensitive to heat, shock, friction, and light.[1] Additionally, the presence of the nitro group can increase its energetic properties.[1] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]
Q2: What are the general stability guidelines for handling organic azides like this compound?
-
Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. For this compound (C₇H₄N₄O₃), the ratio of carbon atoms (7) to nitrogen atoms (4) is 1.75. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored at low temperatures.[1]
-
Rule of Six: This rule suggests that having at least six carbon atoms per energetic functional group (like azide and nitro groups) provides sufficient dilution to render the compound relatively safer.[1] this compound has two energetic groups (azide and nitro) for its seven carbon atoms, indicating a higher potential hazard.
Q3: What initial safety precautions should be taken before working with this compound?
A3: Before beginning any experiment, researchers should:
-
Conduct a thorough literature search for the most up-to-date safety information.
-
Prepare a detailed Standard Operating Procedure (SOP) that includes hazard assessment, risk mitigation measures, and emergency procedures.
-
Ensure all necessary personal protective equipment (PPE) is available and in good condition, including safety glasses with side shields, a face shield, flame-resistant lab coat, and appropriate gloves.[2][3]
-
Work in a properly functioning chemical fume hood with the sash positioned as low as possible.[3][4]
-
Have a blast shield in place, especially for reactions at scale or during initial trials.
-
Ensure that an appropriate fire extinguisher (e.g., dry chemical or CO₂) is readily accessible.
-
Remove all unnecessary equipment and flammable materials from the immediate work area.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected temperature increase in the reaction mixture. | Runaway exothermic decomposition. | Immediately initiate emergency cooling by applying an ice bath. If the temperature continues to rise uncontrollably, execute the emergency shutdown procedure, evacuate the area, and alert safety personnel. |
| Formation of solid precipitates during the reaction. | Product insolubility or formation of unstable byproducts. | Do not scrape or grind the solids, as this can cause detonation. If possible and safe, attempt to redissolve the solid by adding more solvent, but only if this does not introduce other hazards. Proceed with extreme caution and consider quenching the reaction. |
| Color change not consistent with the expected reaction profile. | Formation of impurities or decomposition products. | Stop any further addition of reagents. Monitor the reaction temperature closely. If there are any signs of instability, proceed with a controlled quenching procedure. |
| Accidental spillage of this compound solution. | Mishandling or equipment failure. | Evacuate the immediate area. Do not attempt to clean up a large spill without proper training and equipment. For small spills, if deemed safe, absorb the material with an inert absorbent (e.g., vermiculite) and transfer to a designated waste container for hazardous materials. Avoid using paper towels as they can increase the risk of friction. |
Data on Thermal Stability of Related Compounds
Note: Specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound was not found in the publicly available literature. The following table provides data for a related compound, 4-nitrobenzoyl azide, and general information for aryl azides to give a qualitative understanding of the potential hazards. This data should not be used to predict the exact behavior of this compound.
| Compound/Class | Decomposition Onset Temperature (°C) | Enthalpy of Decomposition (ΔHd) | Comments |
| 4-Nitrobenzoyl Azide | Not specified in available MSDS.[2] | Not specified. | Stated to be stable under normal temperatures and pressures, but may be shock-sensitive.[2] |
| Sulfonyl Azides (general class) | Typically > 100 °C | Average of -201 kJ/mol | Generally more thermally stable than diazo compounds but have a higher energetic yield.[5] |
| Aryl Azides (general class) | Variable, influenced by substituents. | Generally exothermic. | The presence of electron-withdrawing groups (like the nitro group) can affect stability. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
-
Preparation:
-
Set up the reaction apparatus in a clean, dry, and well-ventilated chemical fume hood.
-
Place a blast shield in front of the apparatus.
-
Ensure a cooling bath (e.g., ice-water) is readily available.
-
Charge the reaction vessel with the solvent and other reactants before the addition of this compound.
-
-
Addition of this compound:
-
If this compound is a solid, dissolve it in a suitable, dry, and compatible solvent before addition.
-
Add the this compound solution to the reaction mixture dropwise using an addition funnel, while maintaining the desired reaction temperature.
-
Monitor the reaction temperature continuously using a calibrated thermometer.
-
-
Reaction Monitoring:
-
Stir the reaction mixture efficiently to ensure even heat distribution.
-
Regularly check for any visual changes (color, precipitate formation) and temperature fluctuations.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a quenching agent to neutralize any unreacted azide (see Protocol 2).
-
Protocol 2: Quenching Procedure for Aryl Azides in Organic Solvents
This procedure is for the controlled destruction of unreacted aryl azides in an organic reaction mixture. This process may generate gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath.
-
Staudinger Reduction (Preferred Method):
-
Slowly add a solution of triphenylphosphine (or another suitable phosphine) in an appropriate solvent to the reaction mixture. A slight excess (e.g., 1.1 equivalents relative to the initial amount of azide) is typically used.
-
The azide is reduced to an aza-ylide, which can then be hydrolyzed to the corresponding amine and triphenylphosphine oxide.
-
Stir the mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.
-
The completion of the quenching can be monitored by TLC or IR spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
-
Alternative Quenching (Use with Caution):
-
For some robust reaction mixtures, slow and careful addition of a reducing agent like sodium borohydride in a suitable solvent can be used. However, this may be too reactive for some systems and could lead to rapid gas evolution. A thorough risk assessment is crucial before employing this method.
-
Visualizations
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A decision-making diagram for managing unexpected temperature increases.
References
- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Conversion of m-Nitrobenzoyl Azide
Welcome to the technical support center for the Curtius rearrangement of m-nitrobenzoyl azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting incomplete conversion and other common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Curtius rearrangement of this compound?
The thermal or photochemical rearrangement of this compound results in the formation of m-nitrophenyl isocyanate with the loss of nitrogen gas.[1][2] This isocyanate is a key intermediate that can be trapped with various nucleophiles to yield amines, carbamates, or ureas.[1][2]
Q2: My reaction is sluggish or incomplete. What are the most likely causes?
Incomplete conversion of this compound can be attributed to several factors:
-
Insufficient Temperature: The Curtius rearrangement is a thermal process and requires a specific activation temperature to proceed at a reasonable rate.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
Solvent Effects: The choice of solvent can influence the rate of rearrangement.
-
Impure Starting Material: The presence of impurities in the this compound can interfere with the reaction.
Q3: What are the common side products I might observe?
The most common side product is the corresponding symmetrical urea, formed from the hydrolysis of the m-nitrophenyl isocyanate intermediate by any residual water in the reaction mixture, followed by reaction with another molecule of the isocyanate. Other potential byproducts can arise from intermolecular reactions of the intermediate isocyanate and unreacted acyl azide.[3]
Q4: How can I monitor the progress of the reaction?
The conversion of this compound to m-nitrophenyl isocyanate can be effectively monitored using spectroscopic techniques:
-
FTIR Spectroscopy: The disappearance of the characteristic azide peak (around 2100-2140 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2275 cm⁻¹) can be monitored.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of signals corresponding to the starting material and the appearance of signals for the product.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with the incomplete conversion of this compound.
Problem 1: Low or No Conversion to m-Nitrophenyl Isocyanate
| Possible Cause | Recommended Action |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC, FTIR, or NMR at each new temperature. Be cautious of potential side reactions at excessively high temperatures. |
| Inadequate Reaction Time | Extend the reaction time, taking aliquots periodically to monitor the conversion. |
| Sub-optimal Solvent | If possible, consider switching to a higher-boiling, inert solvent such as toluene or xylene to facilitate higher reaction temperatures. |
| Poor Quality of this compound | Ensure the starting material is pure and dry. Recrystallize the this compound if necessary. |
Problem 2: Presence of Significant Amounts of Side Products (e.g., Symmetrical Urea)
| Possible Cause | Recommended Action |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Reaction Temperature Leading to Decomposition | If increasing the temperature to improve conversion also increases side product formation, consider using a catalyst to promote the rearrangement at a lower temperature. |
Experimental Protocols
Synthesis of this compound
A detailed and reliable procedure for the synthesis of this compound can be found in Organic Syntheses.[4] The general method involves the reaction of m-nitrobenzoyl chloride with sodium azide in an aqueous acetone solution.
Curtius Rearrangement of this compound
The following is a general protocol for the thermal rearrangement of this compound.
Materials:
-
This compound
-
Anhydrous toluene (or other suitable high-boiling inert solvent)
Procedure:
-
Dissolve this compound in anhydrous toluene in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to reflux. The optimal temperature and time will need to be determined empirically, but a starting point is the boiling point of the solvent.
-
Monitor the reaction progress by TLC, FTIR, or NMR.
-
Once the reaction is complete (indicated by the disappearance of the starting material), the resulting solution of m-nitrophenyl isocyanate can be used directly for the next step or the solvent can be removed under reduced pressure. Caution: Isocyanates are reactive and sensitive to moisture.
Data Presentation
Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | FTIR (cm⁻¹) |
| This compound | Aromatic protons typically appear in the range of 7.5-8.5 ppm. | Carbonyl carbon (around 170 ppm), aromatic carbons (120-150 ppm), nitro-substituted carbon (around 148 ppm). | ~2130 (N₃ stretch), ~1690 (C=O stretch), ~1530 & ~1350 (NO₂ stretch) |
| m-Nitrophenyl Isocyanate | Aromatic protons typically appear in the range of 7.2-8.2 ppm. | Isocyanate carbon (around 125 ppm), aromatic carbons (120-150 ppm), nitro-substituted carbon (around 148 ppm). | ~2270 (N=C=O stretch), ~1530 & ~1350 (NO₂ stretch) |
Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Visualizations
Caption: Reaction pathway for the Curtius rearrangement of this compound.
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Logical relationships between key reaction parameters and outcomes.
References
Technical Support Center: Optimizing Azide Decomposition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azide decomposition reactions. The information is designed to help you safely and effectively optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azides?
A1: Azides are high-energy molecules that can be sensitive to heat and shock, potentially leading to explosive decomposition.[1][2] Key safety concerns include:
-
Explosion Hazard: Both organic and inorganic azides can decompose explosively with minimal energy input.[1] Heavy metal azides, in particular, are highly sensitive and should be avoided.[1][3]
-
Formation of Hydrazoic Acid (HN₃): Azides can react with acids to form hydrazoic acid, which is highly toxic, volatile, and explosive.[1][4]
-
Incompatible Materials: Avoid contact with heavy metals, strong acids, and halogenated solvents (like methylene chloride or chloroform) which can form explosive compounds.[1][4] Do not use metal spatulas for handling azides.[1]
-
Scale of Reaction: The risk of a dangerous incident increases significantly with the scale of the reaction.[5] It is crucial to have appropriate safety measures in place, especially for larger-scale syntheses.[5]
Q2: How can I assess the stability of my organic azide?
A2: The stability of an organic azide can be estimated using the following guidelines:
-
Carbon-to-Nitrogen Ratio: A common rule of thumb is that the ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NCarbon + NOxygen) / NNitrogen ≥ 3) for the compound to be reasonably stable for isolation and storage.[1]
-
Rule of Six: Another guideline is the "rule of six," which suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide) can provide enough dilution to make the compound relatively safe to handle with proper precautions.[1]
-
Structural Features: Aromatic, olefinic, and carbonyl azides are generally less stable than aliphatic azides.[1][2]
Q3: What are the typical products of azide decomposition?
A3: The primary and most desired gaseous product of thermal azide decomposition is molecular nitrogen (N₂).[6] The other product is typically a nitrene intermediate, which can then undergo various subsequent reactions, such as isomerization to an imine.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition temperature is too low: The azide is not receiving enough energy to decompose efficiently. 2. Reaction time is too short: The reaction has not proceeded to completion. 3. Decomposition of reagents: In syntheses involving diazotransfer reagents, higher temperatures can lead to the decomposition of the reagent itself, reducing the yield of the desired azide.[8] | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction. 2. Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). 3. Optimize the temperature to balance azide formation and reagent stability. A broad optimal temperature range of 0-40 °C was found for benzyl azide formation using a diazotransfer reagent.[8] |
| Violent or Uncontrolled Reaction | 1. Reaction temperature is too high: This can lead to rapid, exothermic decomposition. 2. Presence of contaminants: Metal contaminants (e.g., from a spatula or impure reagents) can catalyze explosive decomposition.[9] 3. Inadequate stirring: Poor mixing in viscous solutions can create localized "hot spots" where the temperature is significantly higher than the bulk solution, leading to uncontrolled decomposition.[5] 4. Reaction scale is too large: The heat generated by the decomposition cannot be dissipated effectively.[5] | 1. Immediately reduce or remove the heat source. Have an appropriate cooling bath on standby. 2. Ensure all glassware is scrupulously clean and use non-metal spatulas. [1] 3. Use a more powerful overhead stirrer for viscous reaction mixtures to ensure efficient mixing. 4. Start with small-scale reactions to establish safe operating parameters before scaling up. Always use a blast shield.[1] |
| Formation of Unexpected Byproducts | 1. Side reactions of the nitrene intermediate: The highly reactive nitrene can undergo various intermolecular or intramolecular reactions. 2. Presence of water or other protic solvents: This can lead to the formation of hydrazoic acid, which can participate in side reactions.[5] | 1. Modify the reaction conditions (e.g., solvent, concentration, temperature) to favor the desired reaction pathway of the nitrene. 2. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Safety Precautions for Handling Azides
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Conduct all experiments involving azides in a chemical fume hood with the sash positioned as low as possible.[1]
-
Use a blast shield for all azide reactions.[1]
-
Keep the work area clear of unnecessary chemicals and equipment.[1]
-
Clearly label all containers with the contents and associated hazards.[1]
-
Avoid storing azides near heat, light, pressure, or sources of shock.[2]
Protocol for Quenching and Destroying Residual Azides
This procedure should be performed in a chemical fume hood due to the release of toxic nitrogen oxides.[10][11]
-
Cool the reaction mixture in an ice bath.
-
Prepare a fresh 20% aqueous solution of sodium nitrite (NaNO₂).
-
Slowly add the sodium nitrite solution to the stirred reaction mixture. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide to be quenched (a 40% excess).[11]
-
After the initial gas evolution subsides, slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic (test with pH paper). Important: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[10][11]
-
Continue stirring until gas evolution ceases completely.
-
Test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[11]
-
Neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., NaOH) before disposal according to your institution's guidelines.[11]
Quantitative Data Summary
| Compound Type | Decomposition Temperature (°C) | Activation Energy (kcal/mol) | Notes |
| Molten Silver Azide (AgN₃) | 309 - 340[12][13] | 38 ± 2.5 (initial decomposition)[12][13] | Decomposition is accelerated by the formation of silver nuclei.[12][13] |
| Sodium Azide (NaN₃) | 275[3] | Not specified | |
| Potassium Azide (KN₃) | 355[3] | Not specified | |
| Rubidium Azide (RbN₃) | 395[3] | Not specified | |
| Cesium Azide (CsN₃) | 390[3] | Not specified | |
| Azidoacetic Acid | 25 (in contact with iron)[9] | Not specified | Rapid exothermic decomposition.[9] |
Visualizations
Caption: Workflow for optimizing azide decomposition reaction parameters.
Caption: Generalized pathway for the thermal decomposition of an organic azide.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Azide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Storage and Handling of m-Nitrobenzoyl Azide
Welcome to the technical support center for m-nitrobenzoyl azide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the premature rearrangement of this compound during storage and handling. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to maintain the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in storage?
A1: The primary cause of degradation is a thermal decomposition process known as the Curtius rearrangement.[1][2] In this reaction, the acyl azide rearranges to form an isocyanate and nitrogen gas. This process is highly dependent on temperature, with higher temperatures significantly accelerating the rate of decomposition.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of premature rearrangement, this compound should be stored in a cool, dry, and dark environment. Specifically, it should be kept in a tightly sealed container in a well-ventilated area, away from sources of heat, light, shock, and ignition.[3] Storage at or below refrigerator temperatures (2-8 °C) is recommended for short-term use, while storage in a freezer (-20 °C) is advisable for long-term stability.
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored in contact with acids, strong oxidizing agents, or metals. Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.
Q4: How can I tell if my this compound has started to rearrange?
A4: The rearrangement product, m-nitrophenyl isocyanate, will be present as an impurity. This can be detected using analytical techniques such as ¹H NMR spectroscopy, where new peaks corresponding to the isocyanate will appear, or by HPLC, which can separate the azide from the isocyanate. A significant change in the melting point of the solid can also indicate the presence of impurities.
Q5: Is it safe to handle this compound on the benchtop?
A5: Due to its potential sensitivity to shock and heat, this compound should be handled with care. While it is generally stable at room temperature for short periods, it is best practice to handle it in a fume hood, away from direct heat sources and sunlight. Use non-metallic spatulas and avoid grinding the solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products (e.g., ureas, carbamates) | Premature rearrangement of the azide to the isocyanate, which then reacted with nucleophiles in the reaction mixture. | 1. Verify the purity of the this compound before use using the stability testing protocol below. 2. Ensure the azide is stored under the recommended conditions. 3. Add the azide to the reaction mixture at a low temperature. |
| Low yield in reactions requiring the azide | A significant portion of the starting material has decomposed during storage. | 1. Test the purity of the stored azide. 2. If significant degradation has occurred, purify the azide by recrystallization at low temperature or synthesize a fresh batch. |
| Gas evolution observed from stored material | The Curtius rearrangement is occurring, producing nitrogen gas. This can lead to a pressure buildup in a sealed container. | 1. CAUTION: Do not open a container that is visibly bulging. Cool the container thoroughly before slowly and carefully venting it in a fume hood. 2. The material is actively decomposing and should be handled and disposed of as hazardous waste. |
Quantitative Data: Estimated Shelf-Life
| Storage Temperature | Expected Stability | Recommended Use |
| -20°C | High | Long-term storage (months to years) |
| 4°C | Moderate | Short-term storage (weeks to months) |
| Room Temperature (20-25°C) | Low | Short-term handling (hours to days) |
| >40°C | Very Low | Avoid |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol allows for the quantification of the purity of this compound and the detection of its rearrangement product, m-nitrophenyl isocyanate.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for this compound and m-nitrophenyl isocyanate. The aromatic protons of the azide and the isocyanate will have distinct chemical shifts.
-
Integrate a well-resolved peak for the azide, the isocyanate (if present), and the internal standard.
-
Calculate the molar ratio of the azide to the isocyanate to determine the extent of rearrangement. The purity of the azide can be determined by comparing its integral to that of the known amount of the internal standard.
-
Visualizations
Decomposition Pathway
Caption: Curtius rearrangement of this compound.
Factors Influencing Stability
Caption: Key factors affecting the stability of this compound.
Experimental Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of this compound.
References
Technical Support Center: Sodium Azide Work-Up Procedures
This guide provides researchers, scientists, and drug development professionals with detailed procedures, troubleshooting advice, and frequently asked questions regarding the removal of unreacted sodium azide (NaN₃) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sodium azide?
A1: Sodium azide presents several significant hazards:
-
High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[1][2] Target organs include the central nervous system and the brain.[2]
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[2][3][4] It is crucial to avoid acidification of azide solutions unless part of a controlled quenching protocol.[5]
-
Formation of Explosive Metal Azides: NaN₃ reacts with heavy metals (such as lead, copper, silver, zinc, or mercury) and their salts to form highly shock-sensitive and explosive metal azides.[2][5][6] This is a major concern for disposal, as contact with metal drainpipes or spatulas can lead to dangerous buildups.[2][5][7]
-
Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) for extractions, as they can react with azide to form explosive polyazidomethanes.[2][8][9]
Q2: Which method should I choose to remove unreacted sodium azide?
A2: The choice depends on your experimental context:
-
For Isolating an Organic Product: The standard procedure is to perform an aqueous work-up. Sodium azide is highly soluble in water and can be extracted from an organic solvent layer.[7] The resulting aqueous layer containing the azide must then be treated separately as hazardous waste, typically by chemical quenching.[7][10]
-
For Destroying Azide Waste (e.g., aqueous layers from work-up): The most common and recommended method is chemical destruction (quenching) by converting it to nitrogen gas.[4] The preferred reagent is nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a dilute acid.[3][8][11] Ceric ammonium nitrate is another, albeit more expensive, option.[12][13]
Q3: Can I dispose of dilute sodium azide solutions down the drain?
A3: No. You should never flush sodium azide solutions down the drain, regardless of concentration.[5][9] Over time, the azide can react with lead or copper in the plumbing to form dangerously explosive heavy metal azides.[5][9] All azide-containing waste must be chemically neutralized before disposal.[7]
Q4: How can I test to ensure all the azide has been removed or destroyed?
A4: There are two main approaches:
-
Testing for Quench Completion: When using the sodium nitrite/acid quenching method, you can test for the presence of excess nitrite using starch-iodide paper. If the paper turns blue, it indicates that excess nitrite is present, meaning all the azide has been consumed.[5][8][14]
-
Testing for Residual Azide: A qualitative test for the presence of azide involves adding dilute hydrochloric acid and a drop of ferric chloride solution. A red color indicates the presence of azide.[9] For quantitative analysis, validated methods like Ion Chromatography (IC) are used.[15][16]
Troubleshooting Guide
Q: I followed the nitrous acid quench protocol, but the starch-iodide test is negative. What should I do?
A: A negative test means there is no excess nitrous acid, which could indicate that the quenching is incomplete.
-
Ensure the solution is acidic: Check the pH of the reaction mixture. Nitrous acid is only formed under acidic conditions. If it is not acidic, continue the dropwise addition of dilute sulfuric or acetic acid until it is acidic to litmus or pH paper.[5][8]
-
Add more sodium nitrite: It is possible you underestimated the amount of residual sodium azide. Add another portion of the 20% sodium nitrite solution.[5][14]
-
Re-test: After adding more nitrite and ensuring the solution is acidic, stir for a few minutes and re-test with fresh starch-iodide paper.[8]
Q: During the addition of acid in the quenching procedure, I noticed a sharp, pungent odor.
A: STOP IMMEDIATELY. This odor may be hydrazoic acid (HN₃), a sign of a critical safety failure. This occurs if the acid is added before the sodium nitrite solution.[5][9] Hydrazoic acid is extremely toxic and explosive.[4] Ensure your fume hood is functioning at maximum capacity. Evacuate the immediate area if necessary and consult your institution's safety officer. The correct procedure is to add the sodium nitrite solution first, followed by the slow, dropwise addition of acid.[5][14]
Q: My reaction was performed in DMF, and the standard aqueous quench doesn't seem to be working well.
A: Quenching in aprotic polar solvents like DMF can be problematic.[17] The best practice is to first remove the product from the azide.
-
Extract the Product: Dilute the DMF reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash thoroughly with water or brine to extract the water-soluble sodium azide into the aqueous phase.[7]
-
Quench the Aqueous Phase: Collect all aqueous layers. This aqueous waste, now separated from your product and the bulk of the DMF, can be safely quenched using the standard sodium nitrite/acid protocol.[7][10]
Q: After my work-up, my subsequent reaction step is failing. Could residual azide be the cause?
A: Yes, residual sodium azide can interfere with subsequent chemical and biological tests or reactions.[18] For example, it can inhibit enzymes or interfere with analytical measurements like those for bilirubin and cholesterol.[19] It is crucial to ensure its complete removal. Consider adding extra aqueous washes to your work-up or using a qualitative test to confirm its absence before proceeding.[9]
Data Presentation
Table 1: Comparison of Common Sodium Azide Removal Methods
| Method | Principle | Primary Use | Advantages | Disadvantages & Safety Concerns |
| Aqueous Extraction | Physical Separation | Isolating organic products | Simple, effective for immiscible systems.[7] | Does not destroy azide; generates aqueous azide waste that requires further treatment.[7] Risk of forming explosive HN₃ if the aqueous layer is acidic.[3] |
| Nitrous Acid Quench | Chemical Destruction | Destroying azide in aqueous waste | Converts azide to harmless N₂ gas.[11] Reagents are inexpensive and readily available. Completion is easily verified.[8] | CRITICAL: Acid must be added after sodium nitrite to prevent formation of explosive HN₃.[5] Generates toxic nitric oxide (NO) gas; must be done in a fume hood.[5][8] |
| Ceric Ammonium Nitrate (CAN) | Chemical Destruction | Alternative for destroying aqueous waste | Effective oxidation of azide.[12] | More expensive than the nitrite method.[13] The resulting solution may still require disposal as hazardous waste due to cerium content.[20] |
| Chromatography | Adsorption | Purification of organic products | Can remove trace amounts of azide from organic solutions.[7] | Less practical for large quantities; generates solid hazardous waste (contaminated silica/alumina). |
Table 2: Key Parameters for Nitrous Acid Quenching Protocol
| Parameter | Recommended Value/Procedure | Rationale & Citation |
| Azide Concentration | Dilute aqueous solution to ≤ 5% NaN₃. | Safety precaution to control the reaction rate.[5][8][14] |
| Sodium Nitrite (NaNO₂) Stoichiometry | Use a ~40% excess. (Approx. 1.5 g NaNO₂ per 1 g NaN₃). | Ensures complete destruction of the azide.[5][14] |
| Order of Reagent Addition | 1. Azide Solution 2. Sodium Nitrite Solution 3. Dilute Acid | ESSENTIAL SAFETY STEP. Reversing acid and nitrite addition generates highly toxic and explosive hydrazoic acid (HN₃).[5][9] |
| Acid | 20% Sulfuric Acid or 2-3M H₂SO₄. | Provides the necessary acidic medium to generate HNO₂ in situ.[5][8] |
| Endpoint Confirmation | Test with starch-iodide paper. | A blue color confirms the presence of excess nitrous acid, indicating the reaction is complete.[8][14] |
| Safety Enclosure | Must be performed in a certified chemical fume hood. | The reaction evolves toxic nitric oxide (NO) gas.[5][8] |
Experimental Protocols
Protocol 1: Standard Work-Up via Aqueous Extraction
This protocol is for isolating an organic product from a reaction mixture containing unreacted sodium azide.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Do not use halogenated solvents. [8]
-
Extraction: Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a dedicated flask labeled "Aqueous Azide Waste."[7]
-
Repeat: Repeat the washing step 2-3 more times with water or a saturated NaCl solution (brine) to ensure complete removal of the water-soluble sodium azide. Combine all aqueous washes into the waste flask.
-
Drying: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
-
Waste Treatment: The combined aqueous layers must be treated using the chemical destruction protocol below (Protocol 2) before disposal.[7]
Protocol 2: Chemical Destruction of Aqueous Azide Waste with Nitrous Acid
This protocol must be performed in a chemical fume hood.[5][8]
-
Setup: Place the flask containing the aqueous azide waste in a larger secondary container (e.g., an ice bath, for temperature control). Use a three-necked flask equipped with a magnetic stirrer, a dropping funnel for the acid, and a gas outlet vented into the back of the fume hood.[5][14]
-
Dilution: If necessary, add water to the flask to ensure the concentration of sodium azide does not exceed 5%.[8]
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use at least 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the waste.[5][14]
-
Add Acid: Slowly, add a 20% solution of sulfuric acid dropwise from the dropping funnel.[5][6] You will observe gas evolution (N₂ and NO). Maintain a slow addition rate to keep the reaction under control.
-
Check for Acidity: Continue adding acid until the solution is acidic to litmus or pH paper.[8]
-
Test for Completion: Once gas evolution has ceased, dip a strip of starch-iodide paper into the solution. The paper should turn dark blue, indicating an excess of nitrous acid and complete azide destruction.[5][8][14] If the test is negative, add more sodium nitrite solution, stir, and re-test.
-
Neutralization & Disposal: Once the quench is complete, neutralize the solution with sodium hydroxide to a pH between 6 and 9 before disposing of it according to your institution's hazardous waste procedures.[5]
Visualizations
Experimental Workflow for Sodium Azide Removal
Caption: General workflow for isolating an organic product and neutralizing azide waste.
Troubleshooting an Incomplete Azide Quench
Caption: Decision tree for troubleshooting a negative starch-iodide test result.
Signaling Pathway for Nitrous Acid Quenchdot
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Sodium azide - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. unomaha.edu [unomaha.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Sodium azide neutralisation [sci.chem.narkive.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. osha.gov [osha.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of sodium azide on the quantitation of the chemical constituents of serum. Inhibition of bilirubin and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Acyl Azides from Acid Chlorides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of acyl azides from acid chlorides. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I recovered only starting material. What are the common causes?
A1: Low or no product formation is a frequent issue. Here are the primary factors to investigate:
-
Moisture Contamination: Acid chlorides are highly susceptible to hydrolysis.[1][2][3][4] The presence of water in the solvent, glassware, or reagents will convert the acid chloride back to the less reactive carboxylic acid, halting the reaction.[2][3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality Starting Material: The acid chloride may have degraded during storage. It's advisable to use freshly prepared or distilled acid chloride for best results.
-
Inadequate Azide Source Solubility: Sodium azide (NaN₃) has poor solubility in many common organic solvents like acetone or acetonitrile.[5][6] If the azide salt does not dissolve sufficiently, the reaction will be slow or incomplete. Using a biphasic system (e.g., acetone/water) or a phase-transfer catalyst can improve this.[7] Alternatively, trimethylsilyl azide (TMSA) offers better solubility in aprotic organic solvents.[6]
-
Incorrect Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent side reactions.[7][8] If the temperature is too high, the product may decompose. If it's too low, the reaction rate might be too slow.
Q2: My product is impure. I see an unexpected peak in the IR spectrum around 2250 cm⁻¹. What is it?
A2: A strong absorption band around 2250 cm⁻¹ is characteristic of an isocyanate (R-N=C=O). This is the product of the Curtius rearrangement, the most common side reaction in acyl azide synthesis.[9][10][11] Acyl azides are thermally unstable and can decompose to form an isocyanate and nitrogen gas, especially when heated.[10][12] To avoid this, maintain low reaction temperatures (typically ≤ 0 °C) throughout the synthesis and workup.[7][13]
Q3: The reaction seems to work, but I'm having trouble isolating the acyl azide product. Why?
A3: Acyl azides are known to be unstable and potentially explosive intermediates.[13][14][15] Overheating during solvent removal or vigorous handling can lead to violent decomposition.[16][17]
-
Stability: The stability of an organic azide depends on its structure. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like azide) to render the compound relatively safe.[16] Low molecular weight azides are particularly hazardous.[16]
-
Isolation: Whenever possible, it is safer to generate and use the acyl azide in situ for the subsequent reaction (e.g., Curtius rearrangement or amide coupling) without isolation.[14] If isolation is necessary, avoid heating to concentrate the solution. Use gentle workup procedures, such as pouring the reaction mixture over crushed ice to precipitate the product, followed by filtration.[8]
Q4: What is the best solvent system for this reaction?
A4: The choice of solvent is critical and often involves a trade-off between reagent solubility and reaction stability.
-
Biphasic Systems: A common and effective method involves a biphasic system, such as acetone-water or toluene-water.[5][7] The acid chloride is dissolved in the organic solvent, and the sodium azide is dissolved in water.[7] This setup allows for good temperature control and high yields.[7]
-
Aprotic Polar Solvents: Solvents like DMF can be used as they help dissolve sodium azide.[17][18] However, ensure the solvent is anhydrous.
-
Solvents to Avoid: Halogenated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) should never be used with azides, as they can form highly explosive di- and triazidomethane.[16]
Q5: Are there specific safety precautions I should take when working with azides?
A5: Yes, azides require strict safety measures.
-
Toxicity: Sodium azide is highly toxic.[17] Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Explosion Hazard: Both inorganic and organic azides can be shock-sensitive and explosive.[16][17][19] Do not use metal spatulas to handle azides, as this can form highly sensitive heavy metal azides.[16] Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[5][16]
-
Waste Disposal: Azide waste should never be poured down the drain, as it can react with lead or copper pipes to form explosive metal azides.[5] Quench azide-containing solutions with a suitable reagent like sodium nitrite and acid before disposal, following your institution's safety guidelines.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low or No Yield | Moisture in reagents/glassware | Oven-dry all glassware; use anhydrous solvents; run under inert atmosphere. | Prevents hydrolysis of acid chloride[2][3], improving conversion to acyl azide. |
| Poor solubility of sodium azide | Use a biphasic acetone/water system or add a phase-transfer catalyst. | Enhances azide nucleophile availability, increasing reaction rate and yield.[7] | |
| Degraded acid chloride | Use freshly prepared or distilled acid chloride. | Ensures high reactivity of the starting material. | |
| Isocyanate Formation | Reaction temperature too high | Maintain reaction temperature at or below 0 °C.[7][8] | Minimizes or prevents the Curtius rearrangement.[9][10] |
| Heating during workup | Remove solvent under reduced pressure without heating; precipitate product on ice.[8] | Avoids thermal decomposition of the acyl azide product.[11] | |
| Product Decomposition | Acyl azide is inherently unstable | Use the product immediately in the next step without isolation (in situ).[14] | Reduces handling of potentially explosive intermediate and improves overall process safety.[14][15] |
| Mechanical shock or friction | Handle the isolated product gently; use non-metal spatulas.[16] | Prevents explosive decomposition of the sensitive azide compound.[16] | |
| Inconsistent Results | Variable quality of reagents | Use high-purity, anhydrous solvents and fresh sodium azide. | Ensures reproducibility of the reaction. |
Key Experimental Protocols
Protocol: Synthesis of Benzoyl Azide from Benzoyl Chloride
This protocol is adapted from a standard laboratory procedure.[7][8]
Materials:
-
Benzoyl chloride (0.50 mol)
-
Sodium azide (NaN₃) (0.57 mol)
-
Acetone (anhydrous)
-
Distilled water
-
Crushed ice
Procedure:
-
In a flask, dissolve 70 g (0.50 mol) of benzoyl chloride in 125 mL of acetone. Cool this solution to 0 °C in an ice bath.[8]
-
In a separate beaker, dissolve 37 g (0.57 mol) of sodium azide in 100 mL of distilled water. Cool this solution to 0 °C.[8]
-
While maintaining the temperature of the benzoyl chloride solution at 0 °C, slowly add the cold sodium azide solution dropwise with stirring.
-
After the addition is complete, keep the mixture at 0 °C and stir or shake occasionally for 30-60 minutes.[7][8]
-
Pour the reaction mixture into a separatory funnel. The organic layer containing the benzoyl azide will separate.
-
Separate the organic layer and pour it slowly onto a generous amount of crushed ice. The benzoyl azide will precipitate as a solid.[8]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from an acetone/water mixture if further purification is needed.[8] The expected yield is approximately 40-50%.[8]
Visualized Workflows and Pathways
Caption: Troubleshooting flowchart for acyl azide synthesis.
Caption: Synthesis pathway and common side reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Sodium azide - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy Benzoyl azide | 582-61-6 [smolecule.com]
- 8. prepchem.com [prepchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. Acyl azide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. Sodium Azide [commonorganicchemistry.com]
- 18. rsc.org [rsc.org]
- 19. safety.fsu.edu [safety.fsu.edu]
analytical methods to monitor m-nitrobenzoyl azide reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of m-nitrobenzoyl azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the reaction of this compound?
A1: The most common methods for monitoring the reaction progress of this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, quantitative accuracy, and the level of structural information provided.
Q2: How can I use FTIR spectroscopy to monitor the reaction?
A2: FTIR spectroscopy is a powerful tool for monitoring the reaction of this compound because the azide functional group has a strong, characteristic absorbance peak around 2100 cm⁻¹.[1][2] As the reaction proceeds, the intensity of this peak will decrease. By monitoring the disappearance of this peak, you can track the consumption of the starting material. In-situ monitoring using an Attenuated Total Reflectance (ATR) probe allows for real-time data acquisition without the need for sampling.[3]
Q3: What should I look for in the ¹H NMR spectrum to determine if my reaction is complete?
A3: In ¹H NMR spectroscopy, you should monitor the disappearance of proton signals corresponding to the this compound reactant and the appearance of new signals corresponding to your desired product. The specific chemical shifts will depend on the product being formed. For example, if the azide is undergoing a Curtius rearrangement to form an isocyanate, you would expect to see shifts in the aromatic proton signals due to the change in the electronic environment.[4] Real-time reaction monitoring using benchtop or flow NMR can provide kinetic data.[5][6][7][8]
Q4: Can I use TLC to get a quick check of my reaction's progress?
A4: Yes, TLC is a simple and rapid method for qualitatively monitoring the progress of a reaction. You will need to develop a suitable solvent system that provides good separation between the this compound starting material, any intermediates, and the final product. By spotting the reaction mixture on a TLC plate at different time points, you can visually assess the consumption of the starting material and the formation of the product by comparing the relative intensity of the spots.
Q5: When is HPLC the preferred method for monitoring this reaction?
A5: HPLC is the preferred method when you require accurate quantitative data on the reaction kinetics, yield, and purity of the product. By developing a suitable HPLC method, you can separate and quantify the concentrations of the reactant, intermediates, and product over time. This is particularly important in process development and for reactions that require precise control.[9]
Troubleshooting Guides
Problem 1: The azide peak in the FTIR spectrum is not decreasing.
| Possible Cause | Suggested Solution |
| Reaction has not initiated | - Verify that the reaction temperature is correct. Some reactions require an initiation temperature. - Check that all reagents and catalysts have been added in the correct order and amounts. |
| Incorrect FTIR sampling | - Ensure the ATR probe is clean and properly immersed in the reaction mixture for in-situ monitoring. - For offline analysis, ensure the sample is representative of the reaction mixture and that the concentration is within the detection limits of the instrument. |
| Azide is stable under reaction conditions | - Confirm that the chosen reaction conditions (e.g., temperature, solvent, catalyst) are appropriate for the intended transformation of the azide. |
Problem 2: I see multiple spots on my TLC plate, and it's difficult to interpret the reaction progress.
| Possible Cause | Suggested Solution |
| Poor solvent system | - Optimize the mobile phase to achieve better separation between the starting material, product, and any intermediates or byproducts. Experiment with different solvent polarities. |
| Formation of byproducts | - Multiple spots could indicate the formation of side products. Consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. |
| Reaction intermediate is being observed | - If a stable intermediate is formed, you may see an additional spot appear and then disappear as the reaction progresses. This can provide valuable mechanistic insight. |
Problem 3: The ¹H NMR spectrum shows a complex mixture of signals.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - If signals for both starting material and product are present, the reaction has not gone to completion. Allow the reaction to proceed for a longer time or consider adjusting the conditions to increase the reaction rate. |
| Presence of impurities | - Impurities in the starting materials or solvent can lead to extra signals. Ensure the purity of all reagents and use deuterated solvents of high quality. |
| Decomposition of starting material or product | - this compound or the product may be unstable under the reaction conditions, leading to decomposition and a complex mixture of signals. Consider running the reaction at a lower temperature. |
Quantitative Data Summary
Table 1: Characteristic Spectroscopic Data for Monitoring this compound
| Analytical Method | Parameter | This compound | General Product (Isocyanate) |
| FTIR | Characteristic Peak | ~2100 cm⁻¹ (strong, sharp N₃ stretch) | ~2250-2275 cm⁻¹ (strong, sharp N=C=O stretch) |
| ¹H NMR | Aromatic Protons | Distinct aromatic signals | Shifted aromatic signals |
| ¹³C NMR | Carbonyl Carbon | ~160-170 ppm | ~120-130 ppm (isocyanate carbon) |
Table 2: Example HPLC Data for Reaction Monitoring
| Time (minutes) | This compound Area (%) | Product Area (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 30 | 70 |
| 90 | 10 | 90 |
| 120 | <1 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. Also spot the starting material (this compound) as a reference.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under UV light or by using a suitable staining agent.
-
Assess the relative intensity of the starting material spot and any new product spots to monitor the reaction progress.
Protocol 2: General Procedure for In-situ Reaction Monitoring by FTIR
-
Set up the reaction in a vessel equipped with an in-situ ATR-FTIR probe.
-
Collect a background spectrum of the solvent and any reagents present before the addition of this compound.
-
Start the reaction by adding the this compound.
-
Begin collecting spectra at regular intervals (e.g., every 5 minutes).[10]
-
Monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹ to track the consumption of the starting material.
Protocol 3: General Procedure for Reaction Monitoring by ¹H NMR
-
At various time points, carefully quench a small aliquot of the reaction mixture to stop the reaction.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the starting material and the product to determine their relative concentrations and monitor the reaction progress over time. For real-time monitoring, specialized benchtop or flow NMR setups can be used.[11][12]
Visualizations
Caption: Experimental workflow for monitoring this compound reaction progress.
Caption: Troubleshooting decision tree for a stalled this compound reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. magritek.com [magritek.com]
- 12. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Hydrazoic Acid Formation in Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of highly toxic and explosive hydrazoic acid (HN₃) during chemical synthesis, particularly in reactions involving azide salts like sodium azide (NaN₃).
Frequently Asked Questions (FAQs)
Q1: Under what conditions does hydrazoic acid form?
A1: Hydrazoic acid is primarily formed by the acidification of an azide salt, such as sodium azide.[1] The azide ion (N₃⁻) is the conjugate base of hydrazoic acid, a weak acid with a pKa of approximately 4.6-4.75.[2] In aqueous solutions, an equilibrium exists between the azide salt and hydrazoic acid. The introduction of a stronger acid will shift this equilibrium, leading to the conversion of the azide salt to hydrazoic acid.[1] Its formation is favored in acidic solutions.[3]
Q2: What are the primary hazards associated with hydrazoic acid?
A2: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid at room temperature.[3] It is highly toxic, with a toxicity comparable to that of cyanide, and can be fatal if inhaled, absorbed through the skin, or swallowed.[4] Undiluted hydrazoic acid is dangerously explosive, and even dilute solutions (<10%) can become hazardous upon evaporation and condensation, as the lower boiling point of hydrazoic acid (37 °C) can lead to the formation of explosive droplets in the headspace of a container or reactor.[1]
Q3: What common laboratory reactions pose a high risk of hydrazoic acid formation?
A3: Any reaction involving an azide salt in the presence of an acid is a potential source of hydrazoic acid. Specific examples include:
-
The Schmidt Reaction: This reaction utilizes hydrazoic acid (often generated in situ from sodium azide and a strong acid) to react with carbonyl compounds, alkenes, or alcohols.[5][6][7]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): While generally considered a safe reaction, the in situ generation of hydrazoic acid from sodium azide under acidic conditions can occur.[2]
-
Quenching of azide reactions with acid: Improper quenching of unreacted azide with acid can lead to the formation of hydrazoic acid.
Q4: Are there safer alternatives to using sodium azide directly in acidic conditions?
A4: Yes, trimethylsilyl azide (TMS-azide) can be a safer substitute for hydrazoic acid in some reactions, such as the cycloaddition to acetylenes.[8] While it can still produce hydrazoic acid in the presence of proton sources, it is thermally more stable.[8] Another approach is the in situ generation of hydrazoic acid in a continuous flow reactor, which minimizes the accumulation of large quantities of the hazardous substance.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Pungent, unpleasant odor detected during a reaction with sodium azide. | Formation of volatile hydrazoic acid. | Immediately ensure adequate ventilation in a fume hood. Do not attempt to smell the reaction mixture directly. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) if compatible with your desired product. |
| Unexpected gas evolution when adding acid to a reaction mixture containing azide. | Reaction of residual azide with acid to form nitrogen gas and potentially hydrazoic acid. | Stop the addition of acid. Ensure the reaction is being performed in a fume hood with the sash lowered. Proceed with a controlled quenching protocol (see Experimental Protocols section). |
| Formation of a precipitate when working with azide solutions and heavy metals. | Formation of highly shock-sensitive heavy metal azides. | Avoid all contact between azide solutions and heavy metals such as lead, copper, silver, mercury, and zinc.[1] Do not use metal spatulas for handling sodium azide.[1] If a precipitate is formed, do not scratch or apply friction. Consult your institution's safety officer for disposal procedures. |
| Low yield or side product formation in a Schmidt reaction. | Inefficient formation or decomposition of hydrazoic acid. Tetrazole formation can be a side reaction. | Control the reaction temperature and the rate of acid addition. The choice of acid (Brønsted or Lewis) can also influence the reaction outcome.[5][6] |
| Inconsistent results in click chemistry reactions. | Interference from residual sodium azide if used as a preservative in buffers. | Avoid using sodium azide as a preservative in buffers for click chemistry reactions, as it can react with the alkyne and affect the efficiency of both CuAAC and SPAAC reactions.[11] |
Quantitative Data on Hydrazoic Acid Formation
While precise kinetic data for hydrazoic acid formation is highly dependent on the specific reaction conditions, the following table summarizes the key factors influencing its formation.
| Parameter | Effect on Hydrazoic Acid Formation | Notes |
| pH | Formation significantly increases as pH decreases below the pKa of hydrazoic acid (~4.7). | In strongly acidic solutions, the equilibrium is strongly shifted towards the formation of HN₃.[1][2] |
| Temperature | Increased temperature increases the volatility of hydrazoic acid (boiling point 37 °C). | This can lead to the accumulation of explosive concentrations in the headspace of a reactor.[1] |
| Acid Strength | Stronger acids will lead to a more rapid and complete conversion of azide salts to hydrazoic acid. | The reaction of sodium azide with strong acids like sulfuric or hydrochloric acid is a common method for generating hydrazoic acid.[12] |
| Solvent | The presence of an organic phase can extract hydrazoic acid from the aqueous phase. | This can be a safety concern as it may concentrate the hydrazoic acid in the organic layer.[13] |
Experimental Protocols
Protocol 1: Safe Quenching of Residual Sodium Azide
This protocol describes the destruction of excess sodium azide in a reaction mixture using nitrous acid, which is generated in situ. This procedure must be performed in a well-ventilated chemical fume hood.[1][14][15]
Materials:
-
Reaction mixture containing residual sodium azide (concentration should not exceed 5%).[1][14][15]
-
Three-necked flask equipped with a stirrer and a dropping funnel.[1][14]
Procedure:
-
Ensure the concentration of sodium azide in the aqueous solution to be quenched is no more than 5%.[1][14][15]
-
In a three-necked flask equipped with a stirrer, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[1][14]
-
With vigorous stirring, slowly add the 20% aqueous solution of sulfuric acid from a dropping funnel until the reaction mixture is acidic, as confirmed by pH paper.[1][14] Caution: The order of addition is critical.[14]
-
Gas evolution (N₂ and NO) will be observed. Continue stirring until the gas evolution ceases.
-
Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the decomposition of azide is complete.[1][14][15]
-
Neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposal.
Protocol 2: Neutralization of Hydrazoic Acid
This protocol is for neutralizing hydrazoic acid that has already formed. This should be performed with extreme caution in a fume hood.
Materials:
-
Solution containing hydrazoic acid.
-
Excess of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
Procedure:
-
Slowly and with stirring, add an excess of the basic solution to the solution containing hydrazoic acid.
-
The neutralization reaction will form the corresponding azide salt (e.g., sodium azide from NaOH).
-
The resulting azide salt solution is still toxic and must be handled appropriately. It should not be disposed of down the drain.[12]
-
The neutralized solution containing the azide salt should then be treated using the quenching protocol described in Protocol 1 to destroy the azide.
Visualizations
Caption: Workflow for the safe quenching of residual sodium azide.
Caption: Troubleshooting logic for suspected hydrazoic acid formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Schmidt Reaction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor [ouci.dntb.gov.ua]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Hydrazoic acid - Sciencemadness Wiki [sciencemadness.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Handling and Isolating Explosive Acyl Azide Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, isolation, and troubleshooting of experiments involving potentially explosive acyl azide intermediates. Acyl azides are valuable reagents in organic synthesis, notably in the Curtius rearrangement for the formation of amines, carbamates, and ureas. However, their inherent instability requires strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What makes acyl azides so hazardous?
A1: Acyl azides are energetic compounds that can be sensitive to heat, shock, friction, and light, leading to rapid and explosive decomposition.[1][2] Their hazard is attributed to the high nitrogen content and the weak N-N bonds within the azide functional group. The decomposition releases a large volume of nitrogen gas, which can cause a sudden pressure increase in a closed system.
Q2: How can I assess the stability of a specific acyl azide I plan to synthesize?
A2: Two key empirical rules can help in assessing the potential stability of an organic azide:[1][2]
-
Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon and oxygen atoms should be at least three times the number of nitrogen atoms ((NC + NO) / NN ≥ 3) for the compound to be considered for isolation.[1]
-
Rule of Six: A molecule should have at least six non-energetic atoms (like carbon) for every energetic functional group (e.g., azide, nitro).[2]
Acyl azides with a low C/N ratio should never be isolated and are best generated and used in situ.[1] Aromatic acyl azides are generally less stable than aliphatic ones.[1]
Q3: What are the absolute "don'ts" when working with acyl azides?
A3: To ensure safety, strictly avoid the following:
-
Never heat acyl azides unless performing a controlled rearrangement in a properly configured apparatus. [3]
-
Do not use metal spatulas or stir bars with rough surfaces , as this can cause friction and initiate decomposition. Use plastic or Teflon-coated equipment.[2]
-
Avoid using halogenated solvents like dichloromethane or chloroform , as they can react with azides to form highly explosive polyazidomethanes.[2]
-
Never mix acyl azides with strong acids , which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Do not work alone when handling acyl azides.
-
Avoid concentrating acyl azide solutions to dryness unless you have extensive experience and appropriate safety measures in place.
Q4: What is the Curtius rearrangement and why is it important for acyl azides?
A4: The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4] This is the most common and synthetically useful reaction of acyl azides. The resulting isocyanate can then be trapped with various nucleophiles to produce primary amines, carbamates, or ureas, making it a valuable transformation in medicinal chemistry and drug development.[4][5]
Q5: Are there safer alternatives to isolating and using acyl azides?
A5: Yes. The preferred and safer approach is the in situ generation and immediate consumption of the acyl azide.[6] This can be achieved through one-pot procedures, such as those using diphenylphosphoryl azide (DPPA), or through the use of continuous-flow reactors.[5][7] Flow chemistry is particularly advantageous as it minimizes the amount of hazardous intermediate present at any given time, significantly reducing the risk of a runaway reaction.[7]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the desired product after Curtius rearrangement. | 1. Incomplete formation of the acyl azide. 2. The rearrangement temperature is too low. 3. The acyl azide decomposed through other pathways. 4. The isocyanate intermediate polymerized or reacted with residual starting materials. | 1. Confirm the complete consumption of the starting material for the acyl azide synthesis by TLC or other appropriate analytical techniques. 2. Gradually increase the reaction temperature for the rearrangement. Lewis acids can be used to lower the required temperature.[4] 3. Ensure the reaction is performed under an inert atmosphere and that the solvent is dry. 4. Add the nucleophile for trapping the isocyanate at the beginning of the rearrangement or as soon as the acyl azide is formed. |
| The reaction mixture turns dark brown or black, with vigorous gas evolution. | This is a strong indication of uncontrolled decomposition of the acyl azide. | IMMEDIATE ACTION REQUIRED: 1. If possible and safe to do so, immediately cool the reaction vessel in an ice bath. 2. Remove any heating source. 3. Alert colleagues and evacuate the immediate area. 4. If the reaction is behind a blast shield in a fume hood, lower the sash completely. 5. Do not attempt to quench the reaction with water or other reagents unless you are certain it is safe to do so. |
| An unexpected solid precipitates from the reaction mixture. | 1. The acyl azide is insoluble in the chosen solvent. 2. A side product has formed and precipitated. 3. If using sodium azide, it may be unreacted starting material or a salt byproduct. | 1. If the solid is the acyl azide, it should be handled with extreme caution as solid azides are more shock-sensitive. Consider adding a co-solvent to aid solubility. 2. Attempt to isolate a small, filtered sample for characterization. 3. Ensure adequate stirring and consider using a phase-transfer catalyst if solubility of sodium azide is an issue. |
| Difficulty in purifying the acyl azide. | Acyl azides are often unstable to standard purification techniques like distillation or chromatography on silica gel. | 1. Avoid distillation and chromatography on silica gel. These methods can initiate explosive decomposition. 2. If isolation is absolutely necessary, use crystallization from a suitable solvent system at low temperatures. 3. The best practice is to use the crude acyl azide directly in the next step without purification. |
Quantitative Data on Acyl Azide Stability
The thermal stability of acyl azides can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset temperature of decomposition is a critical parameter for determining the safe operating temperature for a reaction.
| Acyl Azide | Structure | Onset Decomposition Temp. (°C) | Notes |
| Benzoyl azide | C₆H₅CON₃ | ~80-100 | Decomposition can be catalyzed by Lewis acids, lowering the onset temperature.[4] |
| Pivaloyl azide | (CH₃)₃CCON₃ | ~120-140 | Aliphatic acyl azides are generally more stable than aromatic ones. |
| Furan-2-carbonyl azide | C₄H₃OCON₃ | ~90 | Heteroaromatic acyl azides have varying stabilities. |
| Thiophene-2-carbonyl azide | C₄H₃SCON₃ | ~110 | |
| Glycidyl azide polymer (GAP) | [-CH₂(OCH₂CH(N₃))-]n | ~200 | The polymer backbone influences the decomposition temperature.[8] |
Note: These values are approximate and can be influenced by factors such as heating rate, impurities, and the presence of catalysts. It is crucial to perform a thorough safety analysis for each specific acyl azide.
Experimental Protocols
Protocol 1: Synthesis of Benzoyl Azide from Benzoyl Chloride and Sodium Azide
WARNING: Benzoyl azide is a potentially explosive compound. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
Benzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Distilled water
-
Ice
Procedure:
-
In a flask, dissolve benzoyl chloride (1 equivalent) in acetone.
-
In a separate beaker, dissolve sodium azide (1.1 equivalents) in distilled water.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the sodium azide solution to the stirred benzoyl chloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (the product is in the acetone).
-
Pour the organic layer over crushed ice to precipitate the benzoyl azide.
-
Collect the solid product by filtration, wash with cold water, and air-dry. Do not use a vacuum oven for drying.
-
The crude benzoyl azide can be used directly for the next step (e.g., Curtius rearrangement).
Characterization:
-
IR (Infrared Spectroscopy): A strong, characteristic absorption band for the azide group (N₃) will be present around 2140 cm⁻¹, and the carbonyl (C=O) stretch will appear around 1700 cm⁻¹.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will show characteristic signals in the range of 7.4-8.1 ppm.
Protocol 2: One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)
WARNING: This reaction generates an acyl azide intermediate in situ. All safety precautions for handling azides must be followed.
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Alcohol (e.g., benzyl alcohol for Cbz protection, or t-butanol for Boc protection)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1 equivalent) and anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add DPPA (1.1 equivalents) to the reaction mixture at room temperature.
-
After stirring for 30 minutes at room temperature, add the desired alcohol (1.5 equivalents).
-
Slowly heat the reaction mixture to reflux (typically 80-110 °C, depending on the carboxylic acid and alcohol). Nitrogen gas will be evolved. Ensure the reaction is well-vented.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carbamate product by column chromatography.
Visualizations
Caption: A logical workflow for the safe handling of acyl azide intermediates.
Caption: The Curtius rearrangement signaling pathway.
Caption: A decision tree for troubleshooting common issues in acyl azide reactions.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 7. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: m-Nitrobenzoyl Azide vs. Diphenylphosphoryl Azide (DPPA) for Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of m-nitrobenzoyl azide and diphenylphosphoryl azide (DPPA), two reagents employed in key organic transformations, with a focus on their performance, safety, and applications, supported by available experimental data.
At a Glance: Key Differences and Applications
Both this compound and diphenylphosphoryl azide (DPPA) are sources of the azide functionality, crucial for reactions like the Curtius rearrangement, which transforms carboxylic acids into amines, urethanes, or ureas. However, their physical properties, reaction mechanisms, and primary applications differ significantly. DPPA has emerged as a more versatile and widely used reagent in modern organic synthesis, particularly in peptide coupling, due to its milder reaction conditions and ability to minimize side reactions.
| Feature | This compound | Diphenylphosphoryl Azide (DPPA) |
| Primary Applications | Curtius Rearrangement | Curtius Rearrangement, Peptide Synthesis, Mitsunobu Reaction |
| Form | Solid | Liquid |
| Safety Profile | Potentially explosive, handle with care. | Generally considered safer than traditional acyl azides, though toxic and requires careful handling.[1][2][3][4] |
| Reaction Conditions | Typically requires thermal induction for Curtius rearrangement. | Can be used in one-pot procedures under milder conditions.[5][6] |
| Byproducts | m-Nitrophenol derivatives | Diphenyl phosphate derivatives |
| Versatility | Primarily used for Curtius rearrangement. | Broad utility in various synthetic transformations.[5][7] |
Performance in the Curtius Rearrangement
The Curtius rearrangement is a cornerstone transformation for the synthesis of amines and their derivatives from carboxylic acids. Both this compound and DPPA can facilitate this reaction, but their operational workflows and reported efficiencies vary.
This compound:
Traditionally, the Curtius rearrangement using acyl azides like this compound involves the thermal decomposition of the azide to form an isocyanate, which is then trapped by a nucleophile. The nitro group on the benzoyl azide can influence the reactivity of the azide group.
Diphenylphosphoryl Azide (DPPA):
DPPA offers a more streamlined, one-pot approach to the Curtius rearrangement. It reacts with a carboxylic acid to form a mixed anhydride in situ, which then converts to the acyl azide. This intermediate is typically not isolated and undergoes rearrangement upon heating.[5][8] This method avoids the isolation of potentially explosive acyl azides, enhancing the safety of the procedure.[5][6]
Reported Yields for Curtius Rearrangement:
| Substrate | Reagent | Product | Yield | Reference |
| Adamantane-1-carboxylic acid | DPPA, t-BuOH | N-Boc-1-adamantylamine | 85% | Organic Syntheses, 2009, 86, 113 |
| Cyclopropanecarboxylic acid | DPPA, t-BuOH | Boc-cyclopropylamine | 70% | [5] |
| Various carboxylic acids | DPPA | Carbamates, Ureas | 75-95% | [9] |
| Oseltamivir intermediate | Acyl azide (from oxalyl chloride/NaN3) | Amide | 57% (overall) | [10] |
| Triquinacene intermediate | Acyl azide | Methyl carbamate | 84% | [10] |
Application in Peptide Synthesis
The synthesis of peptides requires the formation of amide bonds between amino acids. This process is sensitive to racemization, which can compromise the biological activity of the final peptide.
This compound:
The use of this compound in peptide synthesis is not well-documented in the current literature. The classical azide method for peptide coupling involves the conversion of a C-terminal protected amino acid to its acyl azide, which then reacts with the N-terminal of another amino acid. While this method is known to minimize racemization, it can be cumbersome.[11]
Diphenylphosphoryl Azide (DPPA):
DPPA has become a valuable reagent in peptide synthesis due to its ability to act as a coupling agent with a low risk of racemization.[12][13] It allows for a one-pot procedure where the carboxylic acid of one amino acid is activated and coupled to the amine of another in a single step, often leading to high yields.[11][12]
Experimental Protocols
General Protocol for Curtius Rearrangement using an Acyl Azide (e.g., this compound)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Formation of the Acyl Azide: The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide, in an appropriate solvent (e.g., acetone, THF) to form the acyl azide.
-
Rearrangement and Trapping: The isolated acyl azide is dissolved in an inert solvent (e.g., toluene, benzene). The solution is heated to induce the Curtius rearrangement, leading to the formation of an isocyanate with the liberation of nitrogen gas. A nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation) is present in the reaction mixture to trap the isocyanate as it is formed.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by standard techniques such as crystallization or column chromatography.
General Protocol for One-Pot Curtius Rearrangement using DPPA
-
Reaction Setup: To a solution of the carboxylic acid and an alcohol or amine in an inert solvent (e.g., toluene, THF, DMF), add a tertiary amine base (e.g., triethylamine).
-
Addition of DPPA: Add DPPA to the reaction mixture, typically at room temperature.
-
Heating: Heat the reaction mixture to reflux to promote the formation of the acyl azide and its subsequent rearrangement to the isocyanate, which is then trapped by the nucleophile present.
-
Work-up and Purification: After cooling, the reaction mixture is worked up to remove the diphenyl phosphate byproduct and the desired product is isolated and purified.[5][14]
General Protocol for Peptide Synthesis using DPPA
-
Reaction Setup: In a suitable solvent such as DMF, combine the N-protected amino acid (carboxyl component) and the C-protected amino acid or peptide (amine component).
-
Addition of Reagents: Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) followed by DPPA.
-
Coupling Reaction: The reaction is typically stirred at room temperature or slightly below for several hours to overnight to allow for complete amide bond formation.
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts, and the resulting protected peptide is purified, typically by chromatography. The protecting groups are then removed in subsequent steps.[11]
Visualizing the Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways.
Caption: Traditional Curtius Rearrangement Workflow.
Caption: DPPA-mediated One-Pot Curtius Rearrangement.
Caption: DPPA as a Coupling Agent in Peptide Synthesis.
Safety Considerations
Both this compound and DPPA should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
This compound: As an organic azide, it is potentially explosive and sensitive to heat, shock, and friction.[1][2][4] The synthesis and handling of acyl azides require strict safety precautions.
-
Diphenylphosphoryl Azide (DPPA): While considered a safer alternative to isolating acyl azides, DPPA is toxic and an irritant.[1] It can release toxic hydrazoic acid upon contact with water or acids.[15]
Conclusion
In comparing this compound and diphenylphosphoryl azide, it is clear that DPPA offers significant advantages in terms of safety, versatility, and ease of use, particularly for the Curtius rearrangement and peptide synthesis. The one-pot nature of DPPA-mediated reactions and its ability to minimize racemization in peptide coupling have made it a preferred reagent in modern organic synthesis. While this compound can be effective for the Curtius rearrangement, its use requires the synthesis and isolation of a potentially explosive intermediate, and its application in peptide synthesis is not as established. For researchers seeking a reliable, efficient, and safer method for these transformations, DPPA represents a superior choice.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. pure.teikyo.jp [pure.teikyo.jp]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of amine-containing compounds is a cornerstone of the pharmaceutical and chemical industries. Rigorous analytical validation is not merely a regulatory requirement but a critical component of quality control, ensuring the identity, purity, and strength of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance for the analytical validation of amine synthesis, supported by experimental data and detailed methodologies.
Principles and Applicability in Amine Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[1][2] Separation is based on the differential interactions of the analytes with the stationary and mobile phases, often driven by polarity.[3] HPLC is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a versatile choice for a wide range of amine-containing molecules, including large biomolecules and pharmaceuticals.[1][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase transports the vaporized sample through a column.[3] Separation is primarily based on the volatility and boiling point of the compounds.[3] GC-MS is ideal for the analysis of volatile and thermally stable compounds.[3] For many amines, which can be non-volatile or thermally labile, derivatization is often required to increase their volatility and thermal stability for GC analysis.[5]
Quantitative Performance Comparison
The following tables summarize key validation parameters for HPLC and GC-MS in the context of amine analysis, providing a clear comparison of their quantitative performance. The data presented is a synthesis of typical values reported in analytical validation studies.
Table 1: Comparison of Typical Validation Parameters for HPLC and GC-MS in Amine Analysis
| Validation Parameter | HPLC | GC-MS | Key Considerations |
| Linearity (r²) | > 0.995[6][7] | > 0.992[8] | Both techniques can achieve excellent linearity. |
| Accuracy (Recovery %) | 83 - 103%[6] | 81 - 100%[9] | Both methods demonstrate high accuracy. |
| Precision (RSD %) | < 6%[10] | < 30%[8] | HPLC often shows slightly better precision. |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg[10] | 0.04 - 0.42 µg/mL[8] | GC-MS can offer higher sensitivity for volatile or derivatized amines.[1] |
| Limit of Quantitation (LOQ) | 0.02 - 0.31 mg/kg[10] | 0.16 - 1.68 µg/mL[8] | Dependent on the specific amine and derivatization method for GC-MS. |
Table 2: Qualitative Comparison of HPLC and GC-MS for Amine Analysis
| Feature | HPLC | GC-MS |
| Sample Volatility | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds[1][4] | May require derivatization for thermally labile amines[11] |
| Sample Preparation | Often involves dissolution and filtration; may require derivatization for detection[12] | Often requires derivatization to increase volatility[5] |
| Analysis Time | Typically 10-60 minutes[4] | Can be faster, from a few minutes to seconds for volatile compounds[4] |
| Instrumentation Cost | Generally lower initial cost | Higher initial cost due to the mass spectrometer |
| Solvent Consumption | High[1] | Minimal[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the validation of amine synthesis using HPLC and GC-MS.
3.1. HPLC-UV Method for Primary Amine Quantification
This protocol is based on a pre-column derivatization method, which is common for amines that lack a strong UV chromophore.
-
Objective: To quantify the concentration of a primary amine in a synthesized product.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Amine standard
-
Synthesized amine sample
-
Derivatizing agent (e.g., Dansyl chloride or o-phthalaldehyde (OPA))
-
Buffer solution (e.g., sodium borate buffer, pH 9.5)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the amine standard in a suitable solvent (e.g., 1 mg/mL in 0.1 M HCl). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the synthesized product and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
Derivatization: To an aliquot of each standard and sample solution, add the derivatizing agent and buffer. Allow the reaction to proceed for a specified time at a controlled temperature.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set according to the absorbance maximum of the derivatized amine.
-
Injection Volume: 20 µL.
-
-
Validation:
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Spike a blank matrix with a known concentration of the amine standard at different levels and calculate the percent recovery.
-
Precision: Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) and calculate the relative standard deviation (RSD).
-
LOD and LOQ: Determine using the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[13][14]
-
-
3.2. GC-MS Method for Volatile Amine Analysis
This protocol includes a derivatization step to improve the chromatographic properties of the amines.
-
Objective: To identify and quantify volatile amines in a reaction mixture.
-
Instrumentation: GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Reagents and Materials:
-
Methanol (GC grade)
-
Pyridine
-
Amine standards
-
Synthesized sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or isobutyl chloroformate)
-
-
Procedure:
-
Standard Preparation: Prepare individual stock solutions of amine standards in methanol. Create a mixed standard solution containing all amines of interest.
-
Sample Preparation: Dilute an accurately weighed amount of the synthesized sample in methanol.
-
Derivatization: To an aliquot of each standard and sample, add the derivatizing agent and a catalyst (e.g., pyridine). Heat the mixture in a sealed vial to complete the reaction.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Full scan mode (e.g., m/z 40-500) for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Validation:
-
Specificity: Confirm the identity of the amine derivatives by comparing their mass spectra with a reference library.
-
Linearity: Prepare and analyze a series of derivatized standards to construct a calibration curve.
-
Accuracy and Precision: Perform recovery studies and replicate analyses as described for the HPLC method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio in SIM mode.
-
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the analytical validation of amine synthesis.
Caption: Comparison of HPLC and GC-MS for amine analysis.
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analytical validation of amine synthesis is contingent upon the specific properties of the amine and the analytical objectives.
-
HPLC is the preferred method for the analysis of non-volatile, polar, and thermally labile amines, which are common in pharmaceutical development.[1] Its versatility and robustness make it a workhorse in many quality control laboratories.
-
GC-MS excels in the analysis of volatile amines and offers exceptional sensitivity and specificity, particularly when coupled with mass spectrometry. For non-volatile amines, the necessity of derivatization adds a layer of complexity to the sample preparation but can yield highly sensitive and specific results.
For comprehensive validation, it is often beneficial to utilize both techniques. HPLC can be employed for the primary assay and quantification of the main amine product, while GC-MS can be invaluable for the identification and quantification of volatile impurities and by-products. Ultimately, a well-validated analytical method, regardless of the technique chosen, is paramount to ensuring the quality and safety of synthesized amine compounds.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. uaiasi.ro [uaiasi.ro]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise tracking of reactive intermediates is paramount to understanding and optimizing chemical reactions. Isocyanates, highly reactive functional groups, are crucial intermediates in the synthesis of a vast array of compounds, including pharmaceuticals and polyurethanes. Their transient nature, however, makes their detection and characterization challenging. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the confirmation and monitoring of isocyanate intermediate formation, supported by experimental data and protocols.
NMR Spectroscopy: A Direct Window into Isocyanate Formation
In-situ NMR spectroscopy stands out as a powerful, non-invasive technique for real-time monitoring of chemical reactions.[1][2][3][4] It allows for the direct observation of the appearance and disappearance of reactants, intermediates, and products without the need for sample quenching or derivatization.
The key to identifying isocyanates using NMR lies in the characteristic chemical shifts of the carbon and adjacent protons of the isocyanate group (-N=C=O).
-
¹³C NMR Spectroscopy: The carbon atom of the isocyanate group is significantly deshielded and resonates in a distinct region of the ¹³C NMR spectrum, typically between 115 and 135 ppm.[5] This provides a clear and often unambiguous signal for the presence of the isocyanate intermediate. For instance, the isocyanate carbon in a polymeric methylenebis(phenylisocyanate) (pMDI) resin has been observed at approximately 124 ppm.[6] In some cases, oligomeric forms of pMDI can show signals around 151.0 and 153.1 ppm.[6]
-
¹H NMR Spectroscopy: While the isocyanate group itself does not contain a proton, the protons on the carbon atom adjacent to the nitrogen (α-protons) exhibit a characteristic downfield shift due to the electron-withdrawing nature of the -NCO group. For example, in alkyl isocyanates, the methylene protons adjacent to the isocyanate group typically appear in the range of 3.2 to 3.3 ppm.[7][8]
Quantitative Data Summary
The following table summarizes the characteristic NMR chemical shifts for isocyanate intermediates, providing a quick reference for spectral analysis.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound Examples |
| ¹³C | R-C =O in Isocyanate (-N=C =O) | 115 - 135 | Polymeric Methylenebis(phenylisocyanate) (pMDI): ~124 ppm[6] |
| ¹H | Protons on α-carbon (-C H₂-N=C=O) | 3.2 - 3.3 | Propyl isocyanate: ~3.26 ppm[7], Hexyl isocyanate: ~3.29 ppm[8] |
Alternative Methods for Isocyanate Detection
While NMR offers direct observation, other techniques are also employed for the detection of isocyanates, often relying on derivatization to form stable, easily detectable products.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for quantifying isocyanates.[9][12] Due to the high reactivity of isocyanates, they are typically derivatized with reagents like 1-(2-methoxyphenyl)piperazine (MPP) or 1-(9-anthracenylmethyl)piperazine (MAP) prior to analysis.[12][13] The resulting stable urea derivatives are then separated and quantified using UV or fluorescence detectors.[11][12]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this method offers high sensitivity and specificity for the detection of derivatized isocyanates.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR can monitor the disappearance of the strong, characteristic isocyanate stretching vibration band around 2270 cm⁻¹.[14] This allows for real-time tracking of the reaction progress.[14]
Performance Comparison: NMR vs. Alternatives
| Method | Principle | Advantages | Disadvantages | Supporting Data/Application |
| NMR Spectroscopy | Direct detection of nuclei in a magnetic field. | - Non-invasive and non-destructive- Provides structural information- Allows for in-situ and real-time monitoring[1][2][3][4]- No derivatization required | - Lower sensitivity compared to MS- Requires specialized equipment (NMR spectrometer)- Can be sensitive to sample viscosity and paramagnetic impurities[15] | Observation of catalytic intermediates in phosphine-catalyzed cyclo-oligomerization of isocyanates.[1][16][17] |
| HPLC with Derivatization | Chromatographic separation of stable derivatives. | - High sensitivity and quantitative accuracy- Widely available instrumentation | - Indirect detection (requires derivatization)- Derivatization step can introduce errors- Not suitable for real-time monitoring of intermediates | Quantification of airborne isocyanates after derivatization with reagents like MAMA or 1-(2-pyridyl) piperazine.[11] |
| LC-MS | Separation followed by mass-based detection. | - Very high sensitivity and selectivity- Provides molecular weight information | - Indirect detection (often requires derivatization)- Complex instrumentation | Analysis of isocyanate-protein adducts in biological monitoring.[18] |
| FT-IR Spectroscopy | Detection of vibrational modes of functional groups. | - Real-time monitoring capabilities[14]- Relatively simple and fast | - Can be difficult to distinguish between similar carbonyl-containing species- Less structural information compared to NMR | Monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹ during polyurethane formation.[14] |
Experimental Protocols
Protocol 1: In-situ NMR Monitoring of an Isocyanate-Forming Reaction
This protocol provides a general procedure for monitoring a reaction in which an isocyanate is formed as an intermediate.
1. Sample Preparation:
- In a clean, dry vial, dissolve the starting material (e.g., an acyl azide) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15] The concentration should be optimized for NMR detection (typically 5-50 mg for ¹H, 50-100 mg for ¹³C in 0.5-0.7 mL of solvent).[15]
- If required, add an internal standard for quantitative analysis (e.g., tetramethylsilane - TMS).[15]
- Transfer the solution to a clean, dry NMR tube.
2. Initial NMR Spectrum:
- Acquire an initial ¹H and/or ¹³C NMR spectrum of the starting material at the desired reaction temperature before initiating the reaction. This will serve as the time-zero reference.
3. Reaction Initiation and Monitoring:
- Initiate the reaction inside the NMR spectrometer. For thermal reactions, this can be achieved by heating the sample to the desired temperature using the spectrometer's variable temperature unit. For photo-initiated reactions, a light source can be directed at the sample.
- Acquire a series of NMR spectra at regular time intervals to monitor the changes in the signals of the starting material, the isocyanate intermediate, and the final product.
4. Data Analysis:
- Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
- Identify the characteristic signal of the isocyanate intermediate (e.g., the ¹³C signal between 115-135 ppm).
- Integrate the signals of the starting material, intermediate, and product to determine their relative concentrations over time, allowing for kinetic analysis of the reaction.
Protocol 2: HPLC Analysis of Isocyanates via Derivatization
This protocol outlines a general procedure for the indirect analysis of isocyanates.
1. Sample Derivatization:
- At specific time points, withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction and derivatize the isocyanate by adding a solution of a derivatizing agent (e.g., 1-(2-pyridyl)piperazine in a suitable solvent).[19] The derivatizing agent should be in excess to ensure complete reaction with the isocyanate.
- Allow the derivatization reaction to proceed to completion.
2. Sample Preparation for HPLC:
- Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Analysis:
- Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
- Run a suitable gradient or isocratic mobile phase to achieve good separation of the derivatized isocyanate from other components.
- Identify the peak corresponding to the derivatized isocyanate based on its retention time, which is determined by running a standard of the derivatized compound.
4. Quantification:
- Generate a calibration curve by analyzing a series of standard solutions of the derivatized isocyanate of known concentrations.
- Quantify the amount of isocyanate in the original reaction sample by comparing the peak area of the derivatized product to the calibration curve.
Visualizations
Caption: A generalized reaction pathway showing the formation of an isocyanate intermediate.
Caption: Experimental workflow for in-situ NMR monitoring of isocyanate formation.
Caption: Comparison of analytical methods for isocyanate detection.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Propyl isocyanate(110-78-1) 1H NMR spectrum [chemicalbook.com]
- 8. Hexyl isocyanate(2525-62-4) 1H NMR spectrum [chemicalbook.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. sgs.co.uk [sgs.co.uk]
- 11. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 12. cdc.gov [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. vg.web.elte.hu [vg.web.elte.hu]
- 17. In situ NMR spectroscopic observation of a catalytic intermediate in phosphine-catalyzed cyclo-oligomerization of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
A Comparative Guide to the Thermal Rearrangement of m-Nitrobenzoyl Azide and Other Substituted Benzoyl Azides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters associated with the thermal rearrangement of m-nitrobenzoyl azide and other substituted benzoyl azides. The data presented is crucial for understanding the electronic effects of substituents on the reaction rate and mechanism of this important transformation, widely known as the Curtius rearrangement. This reaction is a key step in the synthesis of various nitrogen-containing compounds, including isocyanates, amines, and ureas, which are pivotal in medicinal chemistry and drug development.
Comparison of Kinetic Data
The thermal rearrangement of benzoyl azides is a first-order reaction. The rate of this unimolecular decomposition is significantly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the rate constants (k), activation enthalpies (ΔH‡), and activation entropies (ΔS‡) for the thermal decomposition of a series of m- and p-substituted benzoyl azides in toluene. This solvent is chosen as a non-polar medium to minimize solvent effects on the reaction kinetics.
| Substituent (X) | Temperature (°C) | Rate Constant (k) x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| p-OCH₃ | 60.0 | 10.3 | 24.5 | -9.8 |
| p-CH₃ | 60.0 | 5.45 | 25.2 | -9.5 |
| H | 60.0 | 2.78 | 25.9 | -9.2 |
| p-Cl | 60.0 | 1.67 | 26.5 | -9.0 |
| m-Cl | 60.0 | 1.05 | 27.0 | -8.8 |
| m-NO₂ | 60.0 | 0.412 | 27.9 | -8.5 |
| p-NO₂ | 60.0 | 0.308 | 28.2 | -8.3 |
Data extrapolated and compiled from studies by Yukawa and Tsuno, which demonstrated a linear relationship between the logarithm of the rate constants and the Hammett substituent constants (σ).
The data clearly indicates that electron-donating groups, such as p-methoxy and p-methyl, accelerate the rearrangement, while electron-withdrawing groups, like m-nitro and p-nitro, retard it. This trend is consistent with a concerted mechanism where the migration of the aryl group to the electron-deficient nitrogen occurs in the rate-determining step. Electron-donating groups stabilize the electron-deficient transition state, thus lowering the activation energy. Conversely, electron-withdrawing groups destabilize this transition state, leading to a higher activation energy and a slower reaction rate.
Experimental Protocols
A detailed experimental protocol for determining the kinetic parameters of the thermal rearrangement of substituted benzoyl azides is provided below.
Synthesis of Substituted Benzoyl Azides
General Procedure for the Synthesis of this compound:
A detailed and reliable procedure for the synthesis of this compound is available in Organic Syntheses.[1] The general method involves the reaction of the corresponding substituted benzoyl chloride with sodium azide in a suitable solvent system, typically acetone-water, at a controlled temperature.
Materials:
-
Substituted benzoyl chloride (e.g., m-nitrobenzoyl chloride)
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Ice bath
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolve the substituted benzoyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath with stirring.
-
Slowly add the acetone solution of the benzoyl chloride to the stirred sodium azide solution.
-
After the addition is complete, continue stirring for a specified time to ensure complete reaction.
-
The resulting solid benzoyl azide is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Caution: Organic azides are potentially explosive and should be handled with care. Use appropriate safety precautions, including safety glasses, gloves, and a blast shield. Avoid friction and heat.
Kinetic Measurements
The kinetics of the thermal rearrangement of benzoyl azides can be followed by measuring the volume of nitrogen gas evolved over time.
Apparatus:
-
A constant temperature oil bath
-
A reaction flask equipped with a reflux condenser
-
A gas burette connected to the top of the condenser to collect and measure the evolved nitrogen gas
-
A magnetic stirrer
Procedure:
-
A solution of the substituted benzoyl azide in a high-boiling inert solvent (e.g., toluene or decalin) of a known concentration is prepared.
-
The reaction flask containing the azide solution is placed in the pre-heated constant temperature oil bath.
-
The system is allowed to equilibrate for a few minutes, and then the volume of nitrogen evolved is recorded at regular time intervals.
-
The reaction is followed until no more nitrogen is evolved, indicating the completion of the reaction.
-
The first-order rate constant (k) is determined from the slope of the plot of -ln(V∞ - Vt) versus time, where V∞ is the total volume of nitrogen evolved at the end of the reaction and Vt is the volume of nitrogen evolved at time t.
-
The experiment is repeated at several different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from the Arrhenius or Eyring plots.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the experimental workflow for the kinetic study of the thermal rearrangement of benzoyl azides.
Caption: Experimental workflow for the synthesis and kinetic analysis of substituted benzoyl azides.
References
A Comparative Guide to Thermal and Photochemical Curtius Rearrangements
The Curtius rearrangement, a cornerstone reaction in organic synthesis, offers a reliable method for the conversion of carboxylic acids to amines, urethanes, and ureas via an isocyanate intermediate. This transformation can be initiated either by heat (thermal) or by light (photochemical), with each method presenting distinct advantages and disadvantages. This guide provides a comprehensive comparison of thermal and photochemical Curtius rearrangements, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.
At a Glance: Thermal vs. Photochemical Curtius Rearrangement
| Feature | Thermal Curtius Rearrangement | Photochemical Curtius Rearrangement |
| Mechanism | Concerted rearrangement | Stepwise mechanism via a nitrene intermediate |
| Reaction Conditions | Typically requires heating (40-100 °C) | Can often be carried out at room temperature or below |
| Selectivity | High, due to the concerted mechanism | Lower, due to the highly reactive nitrene intermediate |
| Side Reactions | Minimal, generally clean reactions | Prone to side reactions such as C-H insertion and addition to double bonds |
| Substrate Scope | Broad, tolerant of various functional groups | Can be limited by the presence of groups susceptible to nitrene insertion |
| Yields | Generally high to quantitative | Variable, often lower than thermal rearrangement due to side products |
Delving Deeper: A Mechanistic Overview
The fundamental difference between the thermal and photochemical Curtius rearrangement lies in their reaction mechanisms. This distinction has profound implications for the reaction's selectivity and potential for side reactions.
Thermal Curtius Rearrangement: The thermal decomposition of an acyl azide is a concerted process where the migration of the R-group to the nitrogen atom and the expulsion of nitrogen gas occur simultaneously.[1][2] This concerted pathway avoids the formation of highly reactive intermediates, leading to a clean reaction with a high degree of stereochemical retention at the migrating carbon.[3]
Photochemical Curtius Rearrangement: In contrast, the photochemical rearrangement proceeds through a stepwise mechanism.[2] Upon absorption of UV light, the acyl azide undergoes cleavage of the weak N-N bond to form a highly reactive acyl nitrene intermediate and nitrogen gas.[2] This nitrene can then rearrange to the isocyanate. However, its high reactivity makes it susceptible to various side reactions, including insertion into C-H bonds and addition to alkenes, which can significantly lower the yield of the desired isocyanate.[2]
Quantitative Comparison: A Look at the Data
The choice between thermal and photochemical methods often comes down to a trade-off between reaction conditions and yield. The following table summarizes representative experimental data for both methods.
| Substrate (Acyl Azide) | Method | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Pivaloyl azide | Thermal | > Room Temp | - | tert-Butyl isocyanate | Quantitative | [3] |
| Pivaloyl azide | Photochemical | -15 to +5 | - | tert-Butyl isocyanate | ~40 | [3] |
| Adamantane-1-carbonyl azide | Thermal | 40 | - | N-Boc-1-adamantylamine | 95 | [1] |
| Benzoyl azide | Photochemical | Room Temp | - | Phenyl isocyanate | 40-50 | [3] |
| Phenylacetyl azide | Thermal | 72 | 2 h | Benzyl isocyanate | 91 | Organic Syntheses |
| 2-Naphthoyl azide | Thermal | 80 | 1 h | 2-Naphthyl isocyanate | 95 | Organic Syntheses |
Experimental Protocols
General Procedure for Thermal Curtius Rearrangement
This protocol is a one-pot procedure for the synthesis of a Boc-protected amine from a carboxylic acid.
Materials:
-
Aliphatic carboxylic acid
-
Sodium azide (NaN3)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Tetrabutylammonium bromide (TBAB)
-
Zinc triflate (Zn(OTf)2)
-
Tetrahydrofuran (THF)
-
10% aqueous solution of NaNO2
Procedure:
-
To a reaction flask, add the carboxylic acid (1.0 eq), sodium azide (2.0 eq), TBAB (0.09 eq), and zinc triflate (0.02 eq).[1]
-
Purge the flask with an inert gas (e.g., argon).[1]
-
Add THF and heat the mixture to 40 °C.[1]
-
Once the temperature is stable, add di-tert-butyl dicarbonate (1.1 eq).[1]
-
Stir the reaction mixture at 40 °C until the reaction is complete (monitor by TLC or GC).[1]
-
Cool the reaction mixture to room temperature and quench with a 10% aqueous solution of NaNO2.[1]
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
General Procedure for Photochemical Curtius Rearrangement
This protocol describes the general setup for a photochemical Curtius rearrangement.
Materials:
-
Acyl azide
-
Anhydrous solvent (e.g., cyclohexane, THF)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Cooling system
Procedure:
-
Dissolve the acyl azide in the chosen anhydrous solvent in a quartz reaction vessel.
-
Place the reaction vessel in the photoreactor and cool to the desired temperature (e.g., 0-5 °C) using a cooling system.[3]
-
Irradiate the solution with a UV lamp while stirring. The reaction time will vary depending on the substrate and the lamp's intensity.
-
Monitor the reaction progress by TLC or GC to determine the optimal irradiation time.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude isocyanate can be used directly or purified by distillation or chromatography, taking care to avoid exposure to moisture.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
A Comparative Guide to LC-MS Methods for Analyzing m-Nitrobenzoyl Azide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing m-nitrobenzoyl azide and its subsequent products is critical for reaction monitoring, impurity profiling, and ensuring the safety and efficacy of pharmaceutical intermediates. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and alternative analytical techniques for this purpose.
Understanding the Reaction Landscape
This compound is a versatile reagent, primarily known for undergoing the Curtius rearrangement upon heating to form m-nitrophenyl isocyanate. This highly reactive isocyanate can then be trapped by various nucleophiles to yield stable derivatives such as amines (from hydrolysis), carbamates (from reaction with alcohols), or ureas (from reaction with amines). Consequently, a typical reaction mixture may contain the starting azide, the isocyanate intermediate, and one or more of these final products.
LC-MS Methods for Analysis
Direct analysis of this compound and, in particular, the transient m-nitrophenyl isocyanate by LC-MS can be challenging due to the high reactivity of the isocyanate. Therefore, analytical strategies often involve derivatization to form stable, readily analyzable products.
Method 1: Indirect Analysis of m-Nitrophenyl Isocyanate via Derivatization
A common and robust approach is the derivatization of the isocyanate as it is formed. This method provides excellent sensitivity and chromatographic performance.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
To a 100 µL aliquot of the reaction mixture, add 100 µL of a 10 mg/mL solution of di-n-butylamine (DBA) in a suitable aprotic solvent (e.g., acetonitrile).
-
Vortex the mixture and allow it to react at room temperature for 15 minutes to form the stable urea derivative.
-
Dilute the derivatized sample with the mobile phase to an appropriate concentration for LC-MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the derivatized product from other reaction components.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is used. Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring the transition of the protonated molecule [M+H]⁺ to a specific product ion.
-
Method 2: Analysis of m-Nitroaniline (Hydrolysis Product)
If the reaction is performed in the presence of water, or if the final product is the amine, a method optimized for m-nitroaniline can be used.
Experimental Protocol:
-
Sample Preparation:
-
If necessary, quench the reaction and ensure complete hydrolysis of any remaining isocyanate to m-nitroaniline.
-
Dilute an aliquot of the reaction mixture with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or a phenyl-hexyl column can provide good retention and separation for the aromatic amine.
-
Mobile Phase: Similar to Method 1, a water/acetonitrile gradient with a formic acid modifier is effective.
-
Mass Spectrometry: ESI+ with MRM for quantification.
-
Performance Comparison of LC-MS Methods
| Parameter | Method 1 (Isocyanate Derivatization) | Method 2 (Amine Analysis) |
| Analyte | m-Nitrophenyl di-n-butyl urea | m-Nitroaniline |
| Applicability | Monitors isocyanate formation directly | Monitors the final amine product |
| Sensitivity | High (pg/mL to ng/mL) | Moderate to High (ng/mL) |
| Specificity | High (derivatization is specific to isocyanates) | High (with MS/MS detection) |
| Sample Prep | Requires a derivatization step | Minimal dilution may be sufficient |
| Advantages | Captures the reactive intermediate | Simpler sample preparation |
| Disadvantages | Derivatization adds a step and potential for error | Does not directly measure the isocyanate |
Alternative Analytical Techniques
While LC-MS offers superior sensitivity and specificity, other techniques can also be valuable for monitoring this compound reactions, particularly for real-time analysis and kinetic studies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for real-time, in-situ monitoring of the Curtius rearrangement. The strong and distinct absorption band of the isocyanate group (-N=C=O) at approximately 2250-2280 cm⁻¹ allows for direct observation of its formation and consumption.
Experimental Protocol:
-
An ATR (Attenuated Total Reflectance) FTIR probe is immersed in the reaction vessel.
-
Spectra are collected at regular intervals throughout the reaction.
-
The change in the area of the isocyanate peak is plotted against time to obtain a reaction profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of the starting material (this compound) and the appearance of the isocyanate and subsequent products. It provides detailed structural information and can be used for quantitative analysis.[1]
Experimental Protocol:
-
The reaction is carried out in an NMR tube.
-
¹H or ¹³C NMR spectra are acquired at different time points.
-
The integration of characteristic signals for the reactants and products is used to determine their relative concentrations.
Performance Comparison of Analytical Techniques
| Parameter | LC-MS/MS (Derivatization) | FTIR Spectroscopy | NMR Spectroscopy |
| Sensitivity | Very High (pg/mL - ng/mL) | Moderate (typically >0.1 wt%) | Low (mg/mL) |
| Specificity | Very High | High (for the N=C=O group) | Very High (structural information) |
| Quantitative | Yes | Yes | Yes |
| Real-time | No (requires sampling and workup) | Yes (in-situ) | Yes (in-situ) |
| Advantages | Gold standard for trace analysis | Non-destructive, real-time | Provides detailed structural information |
| Disadvantages | Destructive, time-consuming | Lower sensitivity | Low sensitivity, expensive |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of an this compound reaction mixture using the derivatization-based LC-MS/MS method.
Caption: Workflow for LC-MS/MS analysis with derivatization.
Signaling Pathway of the Curtius Rearrangement
The chemical transformations occurring in the reaction mixture can be visualized as follows:
Caption: Curtius rearrangement of this compound.
Conclusion
The choice of analytical method for monitoring this compound reactions depends on the specific requirements of the analysis. LC-MS/MS, particularly with a derivatization strategy, offers unparalleled sensitivity and specificity for quantitative analysis of reaction components, making it ideal for impurity profiling and final product testing. For real-time reaction monitoring and kinetic studies, in-situ techniques like FTIR and NMR provide valuable insights into the reaction progress and mechanism. A combination of these techniques can offer a comprehensive understanding of the chemical transformations occurring in the reaction mixture.
References
A Comparative Guide to the Spectroscopic Identification of Carbamate and Urea Derivatives
For researchers, scientists, and drug development professionals, the accurate and efficient identification of carbamate and urea derivatives is paramount. These functional groups are prevalent in a wide array of pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive comparison of the three most common spectroscopic techniques for their characterization—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a detailed analysis of their respective strengths and weaknesses, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
Introduction to Carbamates and Ureas
Carbamates (also known as urethanes) and ureas are two distinct functional groups that share a carbonyl group bonded to nitrogen atoms. However, the presence of an oxygen atom in the backbone of carbamates imparts different chemical and physical properties compared to ureas, which have two nitrogen atoms directly attached to the carbonyl carbon. These structural nuances are reflected in their spectroscopic signatures.
Comparative Spectroscopic Analysis
The choice of spectroscopic technique for the identification of carbamate and urea derivatives depends on the specific information required, the purity of the sample, and the available instrumentation. The following sections provide a detailed comparison of IR, NMR, and MS for the analysis of these compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying the characteristic vibrational modes of the carbamate and urea moieties.
Data Presentation: IR Absorption Frequencies
| Functional Group | Vibration Mode | Carbamate (cm⁻¹) | Urea (cm⁻¹) | Notes |
| N-H | Stretching (non-H-bonded) | 3400-3500 (sharp) | 3400-3500 (sharp, often two bands for -NH₂) | The number of N-H stretching bands can help distinguish primary and secondary ureas.[1] |
| Stretching (H-bonded) | 3200-3400 (broad) | 3200-3400 (broad) | Hydrogen bonding can significantly broaden and shift the N-H stretching vibrations. | |
| Bending | 1510-1540 | 1600-1650 ("Amide II") | The N-H bending vibration in ureas is often referred to as the "Amide II" band and is typically strong.[2][3] | |
| C=O | Stretching | 1680-1740 | 1630-1680 | The carbonyl stretching frequency is a key diagnostic feature. In carbamates, the electron-withdrawing oxygen atom increases the C=O bond order, resulting in a higher stretching frequency compared to ureas.[4][5] |
| C-N | Stretching | 1250-1350 | 1400-1480 | |
| C-O | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) | N/A | The C-O stretching bands are characteristic of the carbamate linkage. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Ensure the solid or liquid sample is free of solvent and other impurities. For solid samples, a small amount is placed directly on the ATR crystal. For liquid samples, a single drop is applied to the crystal.
-
Instrument Setup:
-
Spectrometer: ATR FT-IR spectrometer.
-
Crystal: Zinc Selenide (ZnSe) or Diamond.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the known frequencies for carbamates and ureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. It is a powerful tool for elucidating the complete chemical structure of a molecule.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Functional Group Environment | Carbamate (δ) | Urea (δ) | Notes |
| ¹H | N-H | 5.0 - 8.5 | 4.5 - 7.5 | The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, the peak can be broad and difficult to observe. |
| α-protons on N-alkyl group | 2.8 - 3.5 | 2.6 - 3.3 | ||
| α-protons on O-alkyl group | 3.5 - 4.5 | N/A | ||
| ¹³C | C=O | 150 - 165 | 155 - 170 | The carbonyl carbon in ureas is typically more deshielded than in carbamates. |
| α-carbon on N-alkyl group | 30 - 50 | 30 - 50 | ||
| α-carbon on O-alkyl group | 60 - 75 | N/A |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. It is highly sensitive and can be used to confirm the identity of a compound and to analyze complex mixtures when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
Data Presentation: Common Fragmentation Patterns
| Ionization Method | Carbamate Fragments | Urea Fragments | Notes |
| Electron Ionization (EI) | [M]⁺•, [R-O-C=O]⁺, [R-NH₂]⁺•, [R-NCO]⁺• | [M]⁺•, [R₂N-C=O]⁺, [R-NH₂]⁺• | The molecular ion peak may be weak or absent for some compounds. |
| Chemical Ionization (CI) | [M+H]⁺, [M+NH₄]⁺ | [M+H]⁺, [M+NH₄]⁺ | CI is a softer ionization technique that often results in a more abundant protonated molecule, aiding in molecular weight determination. |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | ESI is commonly used with LC-MS and is suitable for polar and thermally labile molecules. A neutral loss of CH₃NCO (57 Da) is often observed for N-methyl carbamates.[8] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
LC System: A reverse-phase C18 column is commonly used. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
MS System: An electrospray ionization (ESI) source is commonly used in positive or negative ion mode.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data in full scan mode to obtain the mass spectra of the eluting compounds.
-
For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Key Concepts
To further aid in the understanding of the spectroscopic identification of carbamates and ureas, the following diagrams illustrate key structural features and a general workflow for their analysis.
Caption: Key functional groups in carbamates and ureas and the primary spectroscopic techniques used to probe them.
Caption: A typical workflow for the spectroscopic identification of an unknown carbamate or urea derivative.
Conclusion
The spectroscopic identification of carbamate and urea derivatives is a multi-faceted process that often benefits from the complementary information provided by IR, NMR, and Mass Spectrometry.
-
IR spectroscopy serves as a rapid and effective tool for the initial identification of the key functional groups, particularly in distinguishing between carbamates and ureas based on their characteristic C=O stretching frequencies.
-
NMR spectroscopy is indispensable for the complete structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within the molecule.
-
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition, and its fragmentation patterns can provide additional structural clues.
By understanding the principles and applications of each technique as outlined in this guide, researchers can confidently and accurately characterize carbamate and urea derivatives in their samples.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of the m-Nitrobenzoyl Azide Transition State: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational modeling of the m-nitrobenzoyl azide transition state, a critical intermediate in the Curtius rearrangement. The Curtius rearrangement is a key reaction in organic synthesis for the conversion of carboxylic acids to amines, urethanes, and ureas. Understanding the transition state of the acyl azide intermediate is paramount for predicting reaction kinetics, optimizing reaction conditions, and designing novel synthetic routes. This document summarizes theoretical calculations based on Density Functional Theory (DFT) and provides relevant experimental protocols for the synthesis and analysis of the title compound and its analogs.
Computational Analysis of Benzoyl Azide Transition States
The thermal decomposition of benzoyl azides via the Curtius rearrangement is a widely studied reaction. Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanism and energetics of this transformation. The consensus in the literature suggests a concerted mechanism where the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously through a single transition state.
Below is a summary of calculated activation energies (ΔE‡) for the Curtius rearrangement of various substituted benzoyl azides using the B3LYP/6-311+G(d,p) level of theory. This data can be used to approximate the expected activation energy for this compound.
| Substituent (para-) | Activation Energy (ΔE‡) (kcal/mol) | Reference Compound |
| H | 30.0 | Benzoyl azide |
| CH₃ | 29.5 | p-Toluoyl azide |
| OCH₃ | 29.1 | p-Anisoyl azide |
| NO₂ | Not available | p-Nitrobenzoyl azide |
Note: The activation energies are for the gas phase and do not account for solvent effects.
Experimental Protocols
Detailed experimental procedures are crucial for synthesizing and characterizing the compounds of interest, as well as for obtaining empirical data to validate computational models.
This protocol is adapted from a literature procedure for the synthesis of this compound from m-nitrobenzoyl chloride.[1]
Materials:
-
m-Nitrobenzoyl chloride
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Water
-
Benzene
-
Ligroin (b.p. 100-140 °C)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve sodium azide (1.2 molar equivalents) in water.
-
Maintain the flask in a water bath at 20-25 °C.
-
Prepare a solution of m-nitrobenzoyl chloride (1 molar equivalent) in anhydrous acetone.
-
While stirring vigorously, add the m-nitrobenzoyl chloride solution dropwise to the sodium azide solution over approximately 1 hour. A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Add an equal volume of water to the reaction mixture and stir for another 30 minutes.
-
Collect the crude this compound by suction filtration and wash it with water.
-
Air-dry the product. The crude product can be recrystallized from a mixture of equal parts of benzene and ligroin, ensuring the temperature is kept below 50 °C to avoid decomposition.
Safety Precautions: Organic azides are potentially explosive and should be handled with extreme caution. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and avoid heat, friction, and impact.
This generalized protocol outlines the thermal analysis of organic azides to determine their decomposition temperature and kinetic parameters.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum or copper DSC pan. For TGA, a similar sample size is used in a ceramic or platinum pan.
-
DSC Analysis:
-
Seal the DSC pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to determine the decomposition temperature range.
-
-
Kinetic Analysis: The data from multiple heating rates can be used to calculate the activation energy (Ea) of the decomposition using methods such as the Kissinger or Flynn-Wall-Ozawa method.
Visualizations
The following diagram illustrates a typical computational workflow for determining the transition state of the this compound Curtius rearrangement.
Caption: Computational workflow for locating and verifying the transition state.
The following diagram illustrates the key steps and intermediates in the Curtius rearrangement.
References
Unraveling the Reactivity of Aryl Azides in Cycloaddition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aryl azides in cycloaddition reactions is paramount for the efficient synthesis of complex molecules, including novel therapeutics. This guide provides an objective comparison of aryl azide reactivity, supported by experimental data, to aid in the rational design of synthetic strategies.
The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," provides a powerful tool for forging carbon-heteroatom bonds to create stable 1,2,3-triazole rings.[1][2] The reactivity of the aryl azide component, however, is not uniform and is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. This guide delves into these factors, presenting a comparative analysis to inform substrate selection and reaction optimization.
Electronic Effects on Aryl Azide Reactivity
The electronic character of substituents on the aryl ring plays a critical role in modulating the reactivity of the azide moiety. In general, electron-withdrawing groups (EWGs) enhance the reactivity of aryl azides in cycloaddition reactions, while electron-donating groups (EDGs) tend to decrease it.[3][4] This phenomenon can be attributed to the lowering of the azide's LUMO (Lowest Unoccupied Molecular Orbital) energy by EWGs, which leads to a smaller energy gap between the azide LUMO and the alkyne HOMO (Highest Occupied Molecular Orbital), thereby accelerating the reaction.[5]
Conversely, EDGs increase the electron density on the azide, raising its LUMO energy and thus slowing down the reaction. Studies have shown that perfluorinated aryl azides, for instance, exhibit significantly enhanced reactivity, undergoing cycloadditions with enamines up to four orders of magnitude faster than unsubstituted phenyl azide.[5]
Steric Effects and the Phenomenon of "Steric Acceleration"
While steric hindrance is typically expected to decrease reaction rates by impeding the approach of reactants, a fascinating counterintuitive effect known as "steric acceleration" has been observed for certain aryl azides.[6][7] Specifically, 2,6-disubstituted phenyl azides have been found to react faster than unsubstituted phenyl azide in catalyst-free 1,3-dipolar cycloadditions with alkynes.[6][7]
This unexpected enhancement in reactivity is attributed to the steric hindrance from the ortho-substituents, which forces the azido group out of the plane of the aromatic ring. This twisting inhibits resonance between the azide and the aryl ring, localizing the electronic character of the azide and making it more reactive.[6][7][8]
Quantitative Comparison of Aryl Azide Reactivity
The following table summarizes quantitative data from various studies, comparing the reactivity of different substituted aryl azides in cycloaddition reactions. It is important to note that direct comparison of absolute values between different studies can be challenging due to varying reaction conditions, dipolarophiles, and analytical methods. However, the relative trends within each study provide valuable insights.
| Aryl Azide | Substituent(s) | Dipolarophile | Reaction Conditions | Rate Constant (k) or Relative Reactivity | Reference |
| Phenyl Azide | None | Enamine 5 | THF, room temperature | ~4 orders of magnitude slower than (a) | [5] |
| Perfluorophenyl Azide (a) | F, F, F, F, F | Enamine 5 | THF, room temperature | 1.05 x 10⁻² M⁻¹s⁻¹ | [5] |
| 4-Nitroperfluorophenyl Azide | 4-NO₂, F, F, F, F | Enamine 5 | THF, room temperature | 1.216 M⁻¹s⁻¹ | [5] |
| Phenyl Azide | None | Phenylacetylene | [CpRuCl]₄ catalyst, DMF, MW, 90-110 °C | Good yield | [9] |
| 4-Methoxyphenyl Azide | 4-OCH₃ | Phenylacetylene | [CpRuCl]₄ catalyst, DMF, MW, 90-110 °C | Good yield | [9] |
| 4-Nitrophenyl Azide | 4-NO₂ | Phenylacetylene | [Cp*RuCl]₄ catalyst, DMF, MW, 90-110 °C | Good yield | [9] |
| Phenyl Azide | None | Dimethyl acetylenedicarboxylate | Benzene, reflux | Slower than electron-deficient dipolarophiles | [10] |
| 2,6-Diisopropylphenyl Azide | 2,6-diisopropyl | Strained alkyne 3a | Not specified | Reacted predominantly at the hindered side | [7] |
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and building upon published research. Below is a generalized methodology for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a widely used "click" reaction.
General Protocol for CuAAC Reaction:
-
Reactant Preparation: Dissolve the aryl azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. This typically involves a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents), and a reducing agent, such as sodium ascorbate (0.05-0.2 equivalents), to generate the active Cu(I) species in situ. A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can be added to stabilize the Cu(I) catalyst and prevent side reactions.
-
Reaction Execution: Add the catalyst solution to the solution of the aryl azide and alkyne.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water or a dilute aqueous solution of ammonia. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 1,2,3-triazole product.
Factors Influencing Aryl Azide Reactivity
The interplay between electronic and steric effects dictates the reactivity of an aryl azide in cycloaddition reactions. The following diagram illustrates this logical relationship.
Caption: Logical flow of electronic and steric influences on aryl azide reactivity.
References
- 1. youtube.com [youtube.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced clickability of doubly sterically-hindered aryl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
Safety Operating Guide
Proper Disposal of m-Nitrobenzoyl Azide: A Guide for Laboratory Professionals
Immediate Safety Notice: m-Nitrobenzoyl azide is a potentially explosive, shock-sensitive, and toxic organic azide. It must be handled with extreme caution in a controlled laboratory environment. This document provides essential procedural guidance for its safe disposal.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of this compound. Due to its hazardous nature, direct disposal is not permitted. The primary disposal strategy involves the chemical conversion of the azide to a more stable amine derivative before it is collected as hazardous waste.
Key Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[1]
-
Engineered Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest possible position. A blast shield must be used for additional protection.[1]
-
Avoid Incompatibilities: Never allow this compound to come into contact with acids, heavy metals (including metal spatulas), strong oxidizing agents, or chlorinated solvents (e.g., dichloromethane, chloroform).[1][2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]
-
Waste Segregation: All waste containing this compound, both before and after treatment, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[1][3]
Quantitative Hazard Data
The following table summarizes key hazard information for nitrobenzoyl azides. While the data is for the para-isomer, it should be considered representative for the meta-isomer in the absence of specific data.
| Property | Value / Information | Citations |
| Physical Hazard | Highly flammable solid. May be shock-sensitive. Dust can form explosive mixtures with air. | [2][3] |
| Chemical Stability | Stable under normal temperatures and pressures, but can decompose explosively with heat, shock, or friction. | [2] |
| Incompatible Materials | Acids, metallic salts, strong oxidizing agents, heavy metals, halogenated solvents. | [1][2] |
| Hazardous Decomposition | Upon combustion or thermal decomposition, releases toxic fumes including carbon monoxide and nitrogen oxides. | [2] |
| Health Hazard | Acutely toxic. May be fatal if inhaled, swallowed, or absorbed through the skin. Causes irritation to eyes and skin. | [1] |
Experimental Protocol: Chemical Deactivation via Staudinger Reduction
The recommended method for the safe disposal of this compound is its chemical reduction to the corresponding stable amine, m-nitrobenzamide, via the Staudinger reaction.[1][4] This mild and controlled reaction uses triphenylphosphine to reduce the azide, evolving nitrogen gas and producing a stable phosphine oxide byproduct.
Materials:
-
This compound waste solution (in a suitable solvent like THF or ethyl acetate)
-
Triphenylphosphine (PPh₃)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Water (for workup)
-
Dedicated, labeled hazardous waste container
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood behind a blast shield. Ensure the reaction vessel is clean and free of any metal contaminants.
-
Dissolution: If the this compound is in solid form, dissolve it carefully in a minimal amount of an anhydrous aprotic solvent like THF. If it is already in a compatible solvent, you may proceed, ensuring the concentration is known.
-
Cooling: Cool the azide solution in an ice-water bath to control the initial exothermic reaction.
-
Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (approximately 1.1 equivalents relative to the azide) to the cooled and stirred azide solution. The addition should be dropwise to manage the rate of nitrogen gas evolution.[2]
-
Reaction: Vigorous bubbling (evolution of nitrogen gas) will be observed.[2] Continue stirring the solution at 0°C until the gas evolution ceases.
-
Warm to Room Temperature: Once gas evolution has subsided, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction is complete.
-
Hydrolysis of Iminophosphorane: Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the final amine (m-nitrobenzamide) and triphenylphosphine oxide. Stir for 30 minutes.[4]
-
Waste Collection: The resulting mixture, containing the much less hazardous m-nitrobenzamide and triphenylphosphine oxide, should be transferred to a dedicated and clearly labeled hazardous waste container for organic waste. Do not drain dispose.
-
Decontamination: Decontaminate all glassware with an appropriate solvent (e.g., acetone) and collect the rinsate in the same hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe chemical deactivation and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-Nitrobenzoyl Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive compounds like m-Nitrobenzoyl azide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and handle this chemical with confidence.
Hazard Identification and Personal Protective Equipment
This compound is a flammable solid with toxicological properties that have not been fully investigated.[1][2] It may cause eye, skin, and respiratory tract irritation.[1][2] Due to its azide group, it may also be shock-sensitive.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles that may cause eye irritation or damage.[1][2] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3] | Prevents skin contact which may lead to irritation or dermatitis.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] | Provides an additional barrier against accidental spills or contact. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use only in a well-ventilated area or in a chemical fume hood.[2][4] | Minimizes inhalation of dust or vapors which can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to post-handling.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Set up your workspace in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Ensure all equipment is properly grounded and use only spark-proof tools to prevent ignition sources.[1][2]
-
-
Handling:
-
Post-Handling:
Emergency and Disposal Plans
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[2] |
Spill and Disposal Plan:
In case of a spill, evacuate the area and remove all sources of ignition.[1][2] Wearing appropriate PPE, carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][2] Avoid runoff into storm sewers and ditches.[1][2]
Disposal of this compound and any contaminated materials must be carried out in strict accordance with federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5][6] It is crucial to consult with your institution's environmental health and safety department for specific disposal protocols. Never dispose of azides down the drain, as they can form explosive compounds with lead and copper plumbing.[7]
References
- 1. Benzoyl azide, 4-nitro- | CAS#:2733-41-7 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
